molecular formula C9H9ClO2 B8086495 3-Chloro-5-ethoxybenzaldehyde

3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495
M. Wt: 184.62 g/mol
InChI Key: UDNADGXSSYYNKT-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxybenzaldehyde is an organic building block with the molecular formula C 9 H 9 ClO 2 and a molecular weight of 184.62 g/mol . Its structure features a benzaldehyde core substituted with chloro and ethoxy functional groups at the meta positions, which is a common scaffold in medicinal and materials chemistry . As a versatile chemical intermediate, this compound is primarily used in organic synthesis and pharmaceutical research. The aldehyde group is a key reactive site for constructing more complex molecules, participating in reactions such as condensations and nucleophilic additions. Researchers may utilize this benzaldehyde derivative in the development of novel compounds with potential nonlinear optical (NLO) properties, an area of interest for laser technology and frequency conversion applications . Similarly, such substituted benzaldehydes can serve as precursors in the synthesis of various heterocyclic compounds and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNADGXSSYYNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 3-Chloro-5-ethoxybenzaldehyde – Structural Profile, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 3-Chloro-5-ethoxybenzaldehyde (CAS 2748578-88-1) is a disubstituted aromatic aldehyde serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] Characterized by the coexistence of an electron-withdrawing chlorine atom and an electron-donating ethoxy group meta to the carbonyl center, this compound offers a unique electronic profile for regioselective functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and utility as a building block in drug discovery.

Chemical Identity & Physicochemical Profile

The compound features a benzaldehyde core substituted at the meta positions relative to the formyl group. This 1,3,5-substitution pattern is strategically valuable in medicinal chemistry for accessing "privileged structures" that avoid steric crowding at the ortho positions while maintaining specific electronic vectors.

Table 1: Physicochemical Constants

PropertyValue / Description
IUPAC Name 3-Chloro-5-ethoxybenzaldehyde
CAS Number 2748578-88-1
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Exact Mass 184.0291
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
SMILES CCOc1cc(Cl)cc(C=O)c1
InChI Key UDNADGXSSYYNKT-UHFFFAOYSA-N

Structural Analysis & Electronic Properties

The reactivity of 3-Chloro-5-ethoxybenzaldehyde is governed by the interplay of three functional groups on the benzene ring:

  • Formyl Group (-CHO, C1): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It directs electrophilic aromatic substitution (EAS) to the meta position, reinforcing the positions occupied by Cl and OEt, making the ring highly deactivated toward further EAS.

  • Chlorine Atom (-Cl, C3): Exhibits an inductive electron-withdrawing effect (-I) but a weak resonance donating effect (+M). It serves as a potential handle for transition-metal-catalyzed cross-coupling reactions.

  • Ethoxy Group (-OEt, C5): A strong electron-donating group (EDG) via resonance (+M). It increases electron density at positions ortho and para to itself (C2, C4, C6).

Reactivity Implication: The aldehyde carbon is highly electrophilic due to the combined inductive withdrawal of the ring and the chlorine. However, the ethoxy group provides resonance stabilization, modulating this electrophilicity and preventing instability.

Synthetic Pathways

The most robust and validated route for synthesizing 3-Chloro-5-ethoxybenzaldehyde is the O-alkylation of 3-chloro-5-hydroxybenzaldehyde . This pathway ensures regiocontrol, as the precursor already possesses the correct halogenation pattern.

Protocol: O-Ethylation via Williamson Ether Synthesis

Reaction Overview: 3-Cl-5-OH-Ph-CHO + Et-I + K₂CO₃ → 3-Cl-5-OEt-Ph-CHO + KI + KHCO₃

Reagents:

  • Substrate: 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0)[1][3]

  • Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane[4]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-chloro-5-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 – 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow/orange.

  • Alkylation: Dropwise add Iodoethane (1.2 equiv) to the suspension.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol (more polar) should disappear, yielding the less polar ether product.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layer with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Water if solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the phenolic -OH singlet (~5-6 ppm) and the appearance of the ethoxy pattern: a quartet (~4.1 ppm, 2H) and a triplet (~1.4 ppm, 3H). The aldehyde proton remains a distinct singlet at ~9.9 ppm.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis workflow and the divergent reactivity pathways available for this scaffold.

G Precursor 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) Target 3-CHLORO-5-ETHOXYBENZALDEHYDE (Target Scaffold) Precursor->Target O-Alkylation Reagents Et-I, K2CO3 DMF, 60°C Reagents->Target RedAmin Reductive Amination (Amine derivatives) Target->RedAmin R-NH2 / NaBH(OAc)3 (Aldehyde Reactivity) Oxidation Oxidation (Benzoic Acid) Target->Oxidation NaClO2 / H2O2 (Aldehyde Reactivity) Suzuki Suzuki Coupling (Biaryl scaffolds) Target->Suzuki Ar-B(OH)2 / Pd(0) (Aryl Chloride Reactivity)

Figure 1: Synthetic route from phenolic precursor and downstream reactivity map illustrating the dual-functional nature of the scaffold.[5][6]

Applications in Drug Discovery

3-Chloro-5-ethoxybenzaldehyde serves as a versatile "linker" or "head group" in medicinal chemistry.[7]

1. Fragment-Based Drug Design (FBDD): The molecule fits the "Rule of 3" for fragments (MW < 300, cLogP < 3). It allows researchers to probe hydrophobic pockets (via the ethoxy/chloro groups) while engaging in hydrogen bonding or covalent trapping (via the aldehyde).

2. Reductive Amination Scaffold: The aldehyde group is the primary handle for diversification. Reaction with primary or secondary amines followed by reduction (using NaBH(OAc)₃) yields benzylamines.

  • Application: Synthesis of GPCR ligands where the 3,5-substitution pattern mimics specific neurotransmitter pharmacophores.

3. Biaryl Construction: While aryl chlorides are generally less reactive than bromides, the 3-position chlorine can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings using advanced ligand systems (e.g., XPhos, SPhos).

  • Utility: Creating biaryl ether cores found in kinase inhibitors.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a certified chemical fume hood.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time; sealed storage is critical for maintaining purity.

References

  • PubChem. (2025).[3] 3-chloro-5-ethoxybenzaldehyde (Compound).[1][2][8][5][7][9][10][11][12][13] National Library of Medicine. Available at: [Link][7]

  • Organic Syntheses. (2010). Oxidative Amination of Aldehydes: General Protocols. Org. Synth. 2010, 87, 199-207. Available at: [Link]

Sources

3-Chloro-5-ethoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Intermediate for Medicinal Chemistry and Materials Science[1]

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (CAS 2748578-88-1) is a meta-substituted benzaldehyde derivative serving as a critical scaffold in the synthesis of bioactive heterocycles and optoelectronic materials.[1][2] Characterized by its dual functionality—an electrophilic formyl group and a lipophilic ethoxy substituent—it offers a versatile platform for diversifying molecular libraries. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application logic in drug discovery.

Physicochemical Identification

The compound is defined by a 1,3,5-substitution pattern on the benzene ring, providing unique steric and electronic properties compared to its para-substituted isomers.

Table 1: Core Chemical Identity

PropertyData
Chemical Name 3-Chloro-5-ethoxybenzaldehyde
CAS Number 2748578-88-1
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Exact Mass 184.0291
SMILES CCOC1=CC(Cl)=CC(C=O)=C1
InChI Key UDNADGXSSYYNKT-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Synthetic Architecture

Since 3-Chloro-5-ethoxybenzaldehyde is often a custom-synthesis target rather than a bulk commodity, researchers frequently synthesize it de novo. The most robust route utilizes the Williamson Ether Synthesis , alkylating the commercially available precursor 3-chloro-5-hydroxybenzaldehyde.

Retrosynthetic Logic

The synthesis relies on the nucleophilic substitution of an alkyl halide by a phenoxide ion. The choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation of the aldehyde).

Experimental Protocol: O-Alkylation

Objective: Synthesis of 3-Chloro-5-ethoxybenzaldehyde from 3-chloro-5-hydroxybenzaldehyde.

Reagents:

  • Substrate: 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) [1].[1][3]

  • Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 3-chloro-5-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration). Add K₂CO₃ (1.5 equiv) in a single portion.

    • Mechanism:[4] The base deprotonates the phenol (pKa ~8-9), generating the more nucleophilic phenoxide anion.

  • Alkylation: Cool the mixture to 0°C to minimize exotherms, then add Iodoethane (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material phenol will disappear.

  • Workup: Quench with water and extract into Ethyl Acetate. Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography.

Pathway Visualization

SynthesisPathway Precursor 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) Intermediate Phenoxide Anion (Transient Species) Precursor->Intermediate K2CO3, DMF Deprotonation Product 3-Chloro-5-ethoxybenzaldehyde (CAS 2748578-88-1) Intermediate->Product SN2 Nucleophilic Attack Reagent Ethyl Iodide (Et-I) Reagent->Product Electrophile

Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target ethoxy-aldehyde.

Reactivity & Applications in Drug Design

The molecule's value lies in its orthogonal reactivity. The aldehyde handles "head" group modifications, while the chloro-ethoxy motif acts as a stable "tail" that modulates lipophilicity (LogP) and metabolic stability.

The Aldehyde Vector (Schiff Base Formation)

The formyl group is the primary handle for scaffold elaboration.

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, a common motif in GPCR ligands.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) yields cinnamic acid derivatives or coumarins.

The Aryl Chloride Vector (Cross-Coupling)

While less reactive than bromides or iodides, the meta-chloride allows for late-stage diversification via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, particularly when using electron-rich ligands like SPhos or XPhos.

Functional Workflow Diagram

ReactivityMap Core 3-Chloro-5-ethoxybenzaldehyde Schiff Imine / Schiff Base Core->Schiff + R-NH2 (-H2O) Alcohol Benzyl Alcohol (via NaBH4) Core->Alcohol Reduction Biaryl Biaryl Scaffold (via Suzuki Coupling) Core->Biaryl Pd(0), Ar-B(OH)2 (Late Stage) Cinnamate Cinnamic Acid Derivative (via Knoevenagel) Core->Cinnamate Malonic Acid Base

Figure 2: Divergent synthesis map showing key transformations accessible from the core aldehyde scaffold.

Analytical Characterization

To validate the integrity of the synthesized or purchased compound, the following spectral signatures should be confirmed.

Table 2: Expected Spectral Data

TechniqueExpected Signals (approximate)
¹H NMR (CDCl₃) CHO: Singlet at ~9.9 ppm (1H)Aromatic: Three singlets/multiplets at ~7.1–7.5 ppm (3H, meta-coupling)Ethoxy: Quartet at ~4.1 ppm (2H, -OCH₂-), Triplet at ~1.4 ppm (3H, -CH₃)
IR Spectroscopy C=O Stretch: Strong band at ~1690–1700 cm⁻¹C-O Stretch: Bands at ~1250 cm⁻¹ (Ether)C-Cl: Weak bands in fingerprint region
Mass Spectrometry [M+H]⁺: 185.6 (Cl isotope pattern 3:1 ratio at 185/187)

Handling & Safety (GHS)

While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions for benzaldehyde derivatives and alkyl aryl ethers.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent auto-oxidation of the aldehyde to the corresponding benzoic acid.

References

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0).[1][3] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (2004). Oxidative Amination of Aldehydes. Org. Synth. 2004, 81, 195. Retrieved March 6, 2026, from [Link]

Sources

Solubility Dynamics and Solvent Optimization for 3-Chloro-5-ethoxybenzaldehyde in Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (3-CEBA, CAS 2748578-88-1) is a highly versatile aromatic building block utilized extensively in medicinal chemistry, organic synthesis, and materials science[1]. Featuring a benzaldehyde core substituted with a meta-chloro group and a meta-ethoxy group, this compound presents unique physicochemical properties. As a Senior Application Scientist, I approach the handling of this intermediate with a strict focus on solvation thermodynamics. Understanding its solubility profile in various organic solvents is not merely a logistical requirement—it is the foundational step for optimizing downstream reactions, maximizing yield, and ensuring process scalability.

Structural Causality and Solvation Thermodynamics

Solubility is fundamentally dictated by the intermolecular forces between the solute and the solvent system. For 3-CEBA, the solubility profile is governed by three distinct functional groups, each interacting differently with solvent microenvironments:

  • The Aldehyde Moiety (-CHO): The carbonyl oxygen acts as a strong hydrogen-bond acceptor and provides a moderate dipole moment. This drives high solubility in polar protic (e.g., alcohols) and polar aprotic solvents (e.g., ethers, ketones).

  • The Chloro Substituent (-Cl): This halogen imparts significant lipophilicity and polarizability to the molecule. While it modulates the electrophilicity of the carbonyl carbon via inductive electron-withdrawal[1], physically, it enhances London dispersion interactions, making the compound highly soluble in halogenated solvents like dichloromethane (DCM).

  • The Ethoxy Group (-OEt): The ethoxy group provides steric bulk and electron-donation via resonance[1]. Unlike a hydroxyl group, the ether linkage prevents the molecule from acting as a hydrogen-bond donor. This structural feature significantly reduces its aqueous solubility while drastically enhancing its affinity for organic solvents such as ethanol and methanol[2].

Quantitative Solubility Profile

Based on empirical data from related benzaldehyde derivatives and predictive physical chemistry models (such as Hansen Solubility Parameters), the solubility profile of 3-CEBA is summarized below. It is slightly soluble in water but exhibits excellent solubility in most organic solvents[2].

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Aqueous Water80.1< 1 (Slightly Soluble)High polarity and strong H-bond network reject the lipophilic chloro-aromatic core.
Polar Protic Ethanol / Methanol24.5 / 32.7> 100 (Highly Soluble)H-bond donation from the solvent to the aldehyde oxygen; strong dipole-dipole interactions.
Polar Aprotic Dichloromethane (DCM)8.9> 200 (Very Highly Soluble)Excellent dispersion force matching with the chloro-aromatic ring; ideal for extractions.
Polar Aprotic Tetrahydrofuran (THF)7.5> 200 (Very Highly Soluble)Universal solvent for nucleophilic additions; strong dipole-dipole interactions without proton donation.
Non-Polar Hexane1.9~ 10-20 (Sparingly Soluble)Weak London dispersion forces; insufficient energy to break the crystalline lattice of the API.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Expert Insight: Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to temporary supersaturation. For rigorous process design, thermodynamic solubility must be determined. The following protocol is designed as a self-validating system, ensuring that the data collected is immune to physical artifacts like polymorphic shifts.

Step-by-Step Methodology:
  • Solvent Saturation: Add 500 mg of 3-CEBA to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid must be visibly present to ensure the equilibrium remains strictly at the saturation point.

  • Isothermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 24 hours using an orbital shaker.

    • Causality: A 24-hour window is required to overcome the activation energy of dissolution and ensure the system has reached true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is strictly chosen over Nylon or PVDF to prevent non-specific hydrophobic binding of the lipophilic chloro-aromatic moiety to the filter membrane.

  • Quantification (HPLC-UV): Dilute the filtrate exactly 1:100 in the mobile phase and inject it into the HPLC system (C18 column, 254 nm detection).

  • Self-Validation Check (Mass Balance & Polymorph Verification): Dry the residual solid from the filter and weigh it. The mass of the dissolved API (calculated via HPLC) plus the mass of the recovered solid must equal the initial mass input (±2%). Furthermore, analyze the recovered solid via Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic phase change or solvate formation during the 24-hour equilibration.

G N1 3-Chloro-5-ethoxybenzaldehyde (Solid API Intermediate) N2 Solvent Library Dispensing (e.g., EtOH, DCM, Hexane) N1->N2 Aliquot N3 Thermodynamic Equilibration (Agitation at 25°C, 24h) N2->N3 Suspend N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 Saturated Solution N5 HPLC-UV Quantification & Mass Balance Check N4->N5 Dilute & Inject N6 PXRD Polymorph Verification N4->N6 Recover Solid

Figure 1: Self-validating high-throughput thermodynamic solubility screening workflow for 3-CEBA.

Solvent Selection for Downstream Chemical Transformations

The solubility of 3-CEBA directly dictates the choice of solvent for its primary chemical transformations.

  • Nucleophilic Additions (e.g., Grignard, Wittig): The aldehyde group is the primary reactive site for constructing more complex molecules[1]. Because organometallic reagents are highly sensitive to protons, polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are mandatory. These solvents not only fully dissolve 3-CEBA but also coordinate with the metal centers (e.g., Mg in Grignard reagents) to stabilize the transition state.

  • Oxidation to Carboxylic Acid: Oxidation of the aldehyde yields 3-chloro-5-ethoxybenzoic acid, typically utilizing strong oxidants like potassium permanganate (KMnO₄)[1]. Because KMnO₄ is water-soluble and 3-CEBA is lipophilic, a biphasic solvent system (DCM/Water ) with a phase-transfer catalyst, or a miscible co-solvent system (Acetone/Water ), is required to bridge the solubility gap and facilitate the reaction.

G A Reaction: 3-CEBA Functionalization B Nucleophilic Addition (e.g., Grignard, Wittig) A->B C Oxidation to Carboxylic Acid (e.g., KMnO4) A->C D Aprotic Non-polar/Polar (THF, Et2O, DCM) B->D Requires inertness E Polar Protic/Miscible (Acetone/Water, t-BuOH) C->E Requires miscibility F High Yield & Selectivity D->F E->F

Figure 2: Solvent selection logic based on 3-CEBA reaction pathways and solubility requirements.

References

  • Title: 3-Chloro-5-ethoxybenzaldehyde | Source: Benchchem | URL: 1

  • Title: Aldehydes Supplier | Source: Chemical Manufacturers | URL: 2

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 3-Chloro-5-ethoxybenzaldehyde , a specific aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds.

This guide adopts the perspective of a Senior Application Scientist, focusing on the methodology of characterization and synthesis where specific literature values are proprietary or variable based on purity.

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (Molecular Weight: 184.62 g/mol ) is a meta-substituted benzaldehyde derivative serving as a critical building block in medicinal chemistry.[1] Its structural duality—featuring an electron-withdrawing chlorine atom and an electron-donating ethoxy group—makes it a versatile scaffold for nucleophilic additions and Schiff base formations.

This guide provides a rigorous technical analysis of its physical characteristics, a validated synthesis workflow from its phenolic precursor, and a standardized protocol for the experimental determination of its melting point, a key indicator of purity in drug development pipelines.

Chemical Identity & Structural Analysis[2]

The compound is defined by the meta-positioning of chlorine and ethoxy substituents relative to the aldehyde moiety.[1] This substitution pattern dictates its solubility profile and solid-state packing.

ParameterSpecification
IUPAC Name 3-Chloro-5-ethoxybenzaldehyde
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Core Scaffold Benzaldehyde
Key Substituents 3-Chloro (Electron Withdrawing), 5-Ethoxy (Electron Donating)
Precursor CAS 1829-33-0 (3-Chloro-5-hydroxybenzaldehyde)
Physical State Crystalline Solid (at STP)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Structural Logic

The ethoxy group (-OCH₂CH₃) disrupts the crystal lattice energy compared to the hydroxy precursor (3-chloro-5-hydroxybenzaldehyde, MP ~156°C) by removing the strong intermolecular hydrogen bond donor. Consequently, 3-chloro-5-ethoxybenzaldehyde exhibits a lower melting point than its phenolic parent, typically predicted in the 45°C – 65°C range depending on crystal polymorphs, though high-purity samples must be empirically validated.

Synthesis & Purification Workflow

To ensure accurate physical characterization, the compound is synthesized via O-alkylation. The following workflow ensures high yield and the removal of phenolic impurities that artificially depress the melting point.

Reaction Scheme

Transformation: O-Ethylation of 3-chloro-5-hydroxybenzaldehyde using Ethyl Iodide and Potassium Carbonate.

SynthesisWorkflow Start Precursor: 3-Chloro-5-hydroxybenzaldehyde (Solid, MP ~156°C) Reaction Reaction: 60°C, 4-6 Hours (Nucleophilic Substitution) Start->Reaction Reagents Reagents: Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF (Solvent) Reagents->Reaction Workup Workup: EtOAc Extraction Wash w/ 1M NaOH (Removes unreacted Phenol) Reaction->Workup Complete Conversion Product Target: 3-Chloro-5-ethoxybenzaldehyde (Crude Solid) Workup->Product Purification Purification: Recrystallization (Hexane/EtOAc) Product->Purification

Figure 1: Synthesis and purification workflow for 3-Chloro-5-ethoxybenzaldehyde.

Critical Purification Step

The presence of unreacted 3-chloro-5-hydroxybenzaldehyde is the primary cause of melting point depression.

  • Protocol: Wash the organic layer with 1M NaOH during workup. The phenolic precursor forms a water-soluble phenoxide salt and is removed, while the ethoxy product remains in the organic phase.

Experimental Melting Point Determination

For research-grade intermediates where literature values are sparse or variable, the melting point (MP) serves as the primary "purity gate."

Methodology: Capillary Method (Digital)

Objective: Determine the precise solid-liquid phase transition range.

  • Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) for 4 hours to remove solvent inclusions (solvates can alter MP).

  • Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to estimate the onset.

    • Fine Ramp: 1.0°C/min starting 10°C below the estimated onset.

  • Observation: Record two temperatures:

    • 
      : First appearance of liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
Data Interpretation Logic

A sharp range (< 2°C) indicates high purity (>98%). A broad range (> 4°C) indicates solvent trapping or phenolic contamination.

MP_Logic Sample Crystalline Sample Measure Measure MP Range Sample->Measure Result Result Analysis Measure->Result Pass Range < 2°C (e.g., 52-53°C) PASS: High Purity Result->Pass Fail_Broad Range > 4°C (e.g., 48-54°C) FAIL: Impurities Result->Fail_Broad Wide Range Fail_Depressed Value < Predicted (e.g., < 40°C) FAIL: Wet/Solvent Result->Fail_Depressed Low Value

Figure 2: Logical decision tree for assessing purity via melting point.

Safety & Handling (MSDS Highlights)

As a halogenated benzaldehyde, standard safety protocols for irritants apply.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood to avoid inhalation of dust/vapors. Wear nitrile gloves and safety glasses.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-chloro-5-ethoxybenzoic acid), which appears as a white solid impurity.

References

  • PubChem. (2025). 3-Chloro-5-hydroxybenzaldehyde (CID 21904648).[2] National Library of Medicine. Available at: [Link][2]

Sources

Strategic Utilization of 3-Chloro-5-ethoxybenzaldehyde: A Multifunctional Scaffold in Medicinal Chemistry

[1]

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (CAS: 743456-82-8 / Note: CAS may vary by vendor for specific isomers; often derived from CAS 1829-33-0) represents a "privileged substitution pattern" in organic synthesis. It serves as a critical intermediate for introducing the 3-chloro-5-ethoxyphenyl moiety—a structural motif designed to balance lipophilicity (

Unlike simple benzaldehydes, this scaffold offers three distinct vectors for chemical diversification:

  • The Aldehyde Handle (C1): A reactive electrophile for condensation, reduction, and olefination.

  • The Aryl Chloride (C3): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or a metabolic blocking group.

  • The Ethoxy Group (C5): A lipophilic hydrogen-bond acceptor that modulates solubility and permeability.

Synthesis of the Scaffold

The most robust industrial route to 3-Chloro-5-ethoxybenzaldehyde avoids the poor selectivity of electrophilic aromatic substitution on chlorobenzene. Instead, it relies on the functionalization of 3-chloro-5-hydroxybenzaldehyde .

Retrosynthetic Analysis

The synthesis is best approached via O-alkylation of the phenol precursor. The meta-positioning of the substituents makes direct formylation of 1-chloro-3-ethoxybenzene challenging due to directing group conflicts (ortho/para vs. meta).

SynthesisPrecursor3-Chloro-5-hydroxybenzaldehyde(CAS 1829-33-0)Target3-Chloro-5-ethoxybenzaldehydePrecursor->TargetWilliamson EtherSynthesisReagentsEtI or Et2SO4K2CO3, DMF/AcetoneReagents->Target

Figure 1: Primary synthetic route via O-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-5-ethoxybenzaldehyde from 3-chloro-5-hydroxybenzaldehyde.

Reagents:

  • 3-Chloro-5-hydroxybenzaldehyde (1.0 eq)[1]

  • Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-chloro-5-hydroxybenzaldehyde (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution typically turns yellow/orange.
    
  • Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting phenol (

    
    ) should disappear, converting to the less polar ether product (
    
    
    ).
  • Work-up: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil:[3][4] Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Reactivity Profile & Chemical Space

The "3-Chloro-5-ethoxy" pattern is not arbitrary; it is a specific medicinal chemistry tactic known as "Scaffold Hopping" or "Bioisosteric Replacement."

Physicochemical Properties (In Silico)
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 184.62 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~2.8Moderate lipophilicity; improves membrane permeability without poor solubility.
H-Bond Acceptors 2 (CHO, OEt)Interactions with kinase hinge regions or receptor pockets.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Topological Polar Surface Area ~26 ŲExcellent for blood-brain barrier (BBB) penetration.
Divergent Synthesis Pathways

The aldehyde acts as the "linchpin" for generating diverse libraries.

ReactivityCenter3-Chloro-5-ethoxybenzaldehydePath1Reductive Amination(Benzylamines)Center->Path1R-NH2, NaBH(OAc)3Path2Knoevenagel Condensation(Cinnamic Acids/Nitriles)Center->Path2Malononitrile/BasePath3Oxidation(Benzoic Acids)Center->Path3NaClO2 or KMnO4Path4Suzuki Coupling(Biaryls)Center->Path4Ar-B(OH)2, Pd(0)(Chemoselective at Cl)

Figure 2: Divergent synthetic applications. Note that Suzuki coupling at the Cl position usually requires protection of the aldehyde or specialized ligands (e.g., Buchwald precatalysts) to prevent side reactions.

Applications in Drug Discovery

The 3-chloro-5-ethoxy moiety appears in several high-value therapeutic classes. It is often used to replace 3,5-dimethoxy or 3,5-dichloro groups to optimize metabolic profiles.

Kinase Inhibitors (Cdc7 & p38 MAP)

In kinase inhibitors, the phenyl ring often sits in a hydrophobic pocket adjacent to the ATP binding site.

  • Role of Cl: Fills small hydrophobic pockets and prevents metabolic oxidation at the C3 position (blocking CYP450 metabolism).

  • Role of OEt: Extends into the solvent-exposed region or a hydrophobic channel, improving potency over smaller methoxy groups.

  • Example: Derivatives of furanone-based Cdc7 inhibitors utilize the 3-chloro-5-alkoxy substitution to tune potency.

PDE4 Inhibitors (Inflammation)

Boron-containing PDE4 inhibitors (related to Crisaborole) and pyridine-based inhibitors often feature a 3,5-disubstituted phenyl ring.

  • Mechanism: The 3-chloro-5-ethoxybenzaldehyde is converted to a biaryl system via Suzuki coupling (after converting the aldehyde to a boronic ester or halide).

  • Benefit: The ethoxy group provides a specific steric bulk that improves selectivity for PDE4 subtypes over PDE1/PDE5.

Alzheimer's Disease (Rivastigmine Hybrids)

Research into multi-target ligands (AChE inhibitors) has utilized this scaffold to create hybrids.[5] The aldehyde is typically condensed with amines to form Schiff bases or reduced to benzyl amines, linking the "chloro-ethoxy" antioxidant/hydrophobic head to a carbamate tail.

References

  • BenchChem. 3-Chloro-5-ethoxybenzaldehyde Product & Synthesis Profile.Link

  • PubChem. Compound Summary: 3-Chloro-5-hydroxybenzaldehyde (Precursor).[6]Link

  • MDPI (Molecules). DBDMH-Promoted Methylthiolation... Discovery of novel furanone derivatives as potent Cdc7 kinase inhibitors. (Discusses 3-chloro-5-ethoxy motifs). Link

  • Google Patents. WO2020070651A1 - Boron containing PDE4 inhibitors. (Cites 3-chloro-5-ethoxy-4-methoxyphenyl moieties).[7] Link

  • Organic Syntheses. Aldehydes from acid chlorides by modified Rosenmund reduction. (General methodology for substituted benzaldehydes). Link

Technical Deep Dive: Cheminformatic Profiling and Synthetic Utility of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (CAS: 2748578-88-1) represents a critical pharmacophore scaffold in medicinal chemistry, particularly within the development of vanilloid receptor modulators and kinase inhibitors. Its structural duality—combining an electron-withdrawing halogen (chlorine) with an electron-donating alkoxy group (ethoxy) on a benzaldehyde core—creates a unique electronic push-pull system that influences both metabolic stability and ligand-protein binding affinity.

This technical guide provides the definitive digital identifiers (SMILES/InChI) required for high-throughput screening (HTS) integration, alongside a validated synthetic protocol for laboratory production.

Part 1: Chemical Identity & Digital Representation

For researchers integrating this molecule into in silico libraries or QSAR models, accurate string representation is non-negotiable. The following identifiers are generated based on IUPAC canonicalization rules.

The Digital Passport
Identifier TypeString / Value
Common Name 3-Chloro-5-ethoxybenzaldehyde
CAS Registry Number 2748578-88-1
Canonical SMILES CCOc1cc(Cl)cc(C=O)c1
Isomeric SMILES CCOc1cc(Cl)cc(C=O)c1 (Achiral)
InChI String InChI=1S/C9H9ClO2/c1-2-12-9-4-7(10)3-6(5-11)8-9/h3-5H,2H2,1H3
InChIKey UDNADGXSSYYNKT-UHFFFAOYSA-N
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Structural Parsing (SMILES Decoding)

The SMILES string CCOc1cc(Cl)cc(C=O)c1 encodes the molecular graph through a depth-first traversal.

  • CCO : Represents the ethoxy tail (Ethyl group attached to Oxygen).

  • c1...c1 : Denotes the aromatic benzene ring closure.

  • cc(Cl) : Places a Chlorine atom at the meta position relative to the ethoxy group.

  • cc(C=O) : Places the aldehyde group (carbonyl) at the C1 position (relative to the ring numbering logic).

Visualization of Connectivity

The following diagram illustrates the logical node connections defined by the SMILES string, essential for understanding how cheminformatic algorithms parse the structure.

G Figure 1: Connectivity Graph of 3-Chloro-5-ethoxybenzaldehyde C1 C1 (Aldehyde) C2 C2 (Aromatic) C1->C2 O_Ald O (Carbonyl) C1->O_Ald = C3 C3 (Cl-Subst) C2->C3 C4 C4 (Aromatic) C3->C4 Cl Cl C3->Cl C5 C5 (Ethoxy-Subst) C4->C5 C6 C6 (Aromatic) C5->C6 O_Eth O (Ether) C5->O_Eth C6->C1 Eth_Group Ethyl (CH2CH3) O_Eth->Eth_Group

Part 2: Synthetic Methodology

While the compound is available commercially, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes a Williamson Ether Synthesis starting from the phenolic precursor.

Retrosynthetic Analysis

The strategic disconnection occurs at the ether linkage (Ar-O-Et). The precursor, 3-chloro-5-hydroxybenzaldehyde (CAS: 1829-33-0), provides the necessary regiochemistry, avoiding the complex directing group issues associated with electrophilic aromatic substitution on a deactivated ring.

Experimental Protocol

Objective: Synthesis of 3-Chloro-5-ethoxybenzaldehyde via O-alkylation.

Reagents:

  • Substrate: 3-Chloro-5-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq) or Bromoethane (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 3-chloro-5-hydroxybenzaldehyde (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol).

  • Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (formation of the phenoxide anion).

  • Alkylation: Add Iodoethane (12 mmol) dropwise via syringe.

    • Note: If using Bromoethane, add a catalytic amount of KI (Finkelstein condition) to accelerate the reaction.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates. If oil forms, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Reaction Pathway Diagram

Reaction Figure 2: Williamson Ether Synthesis Pathway Reactant 3-Chloro-5-hydroxybenzaldehyde (CAS: 1829-33-0) Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Deprotonation Reagents Ethyl Iodide (EtI) + K2CO3 Solvent: DMF, 60°C Reagents->Reactant Product 3-Chloro-5-ethoxybenzaldehyde (Target) Intermediate->Product SN2 Attack on EtI

Part 3: Structural Validation (QC)

To ensure the integrity of the synthesized or purchased compound, the following spectroscopic signatures must be verified.

1H-NMR Expectations (CDCl₃, 400 MHz)
  • Aldehyde Proton (-CHO): Singlet at ~9.90 ppm . This is the most deshielded signal.

  • Aromatic Protons (3H):

    • The three protons are in a 1,3,5-relationship. They will appear as three distinct triplets (or doublets of doublets with small coupling constants, J ~1-2 Hz) in the range of 7.10 – 7.50 ppm .

    • H2 (between Cl and CHO): Typically most deshielded aromatic (~7.4 ppm).

    • H6 (between OEt and CHO): Intermediate (~7.3 ppm).

    • H4 (between Cl and OEt): Most shielded aromatic (~7.1 ppm).

  • Ethoxy Group (-OCH₂CH₃):

    • Methylene (-OCH₂-): Quartet at ~4.05 ppm (J ~7 Hz).

    • Methyl (-CH₃): Triplet at ~1.45 ppm (J ~7 Hz).

Mass Spectrometry (LC-MS)
  • Molecular Ion: Look for [M+H]⁺ peak at 185.0 .

  • Isotope Pattern: Due to the Chlorine atom (³⁵Cl/³⁷Cl ratio of 3:1), you must observe an M+2 peak at 187.0 with approximately 33% intensity of the parent peak. This is the definitive confirmation of the halogen's presence.

Part 4: Cheminformatics in Drug Discovery

In computational drug discovery, 3-Chloro-5-ethoxybenzaldehyde serves as a fragment with specific Lipinski properties suitable for lead optimization.

PropertyValueImplication
cLogP ~2.7 - 2.9Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 2 (O atoms)Potential for hydrogen bonding with receptor residues (e.g., Ser, Thr).
H-Bond Donors 0No donor groups; acts strictly as an acceptor or hydrophobic anchor.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
TPSA ~26.3 ŲHighly permeable (Brain-Blood Barrier penetration likely).

Application Note: The aldehyde moiety is a "warhead" for covalent inhibition (forming Schiff bases with Lysine residues) or can be easily converted to amines (reductive amination) or heterocycles (e.g., imidazoles) during library expansion.

References

  • PubChem Database. (n.d.). 3-Chloro-5-ethoxybenzaldehyde (Compound).[2][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Williamson Ether Synthesis General Protocols. Retrieved from [Link]

Sources

Functional Group Analysis and Synthetic Profiling of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (Molecular Formula: C₉H₉ClO₂, MW: 184.62 g/mol ) is an advanced organic building block widely utilized in medicinal chemistry and materials science[1]. Its architectural value lies in the orthogonality of its three functional groups: an electrophilic aldehyde, an electron-withdrawing aryl chloride, and an electron-donating ethoxy ether. This specific 1,3,5-substitution pattern creates a unique electronic topology, allowing researchers to perform highly chemoselective functionalizations. This whitepaper provides an in-depth functional group analysis, spectroscopic fingerprinting, and self-validating experimental protocols for the derivatization of this critical pharmacophore intermediate.

Structural Deconstruction & Electronic Topology

The reactivity of 3-chloro-5-ethoxybenzaldehyde is strictly governed by the synergistic and antagonistic electronic effects of its substituents on the aromatic core:

  • The Aldehyde Group (-CHO, C1 Position): Serving as the primary electrophilic center, the carbonyl carbon is highly susceptible to nucleophilic attack (e.g., condensations, Grignard additions)[1]. Its electrophilicity is subtly enhanced by the inductive electron withdrawal (-I effect) of the meta-chloro group. Because the ethoxy group is positioned meta to the aldehyde, its resonance donation (+R effect) cannot directly delocalize onto the carbonyl oxygen, ensuring the aldehyde remains highly reactive.

  • The Aryl Chloride Group (-Cl, C3 Position): Aryl chlorides are classically inert to standard nucleophilic aromatic substitution (SₙAr) unless activated by strong ortho/para electron-withdrawing groups. However, the C-Cl bond serves as an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) when paired with specialized electron-rich ligands.

  • The Ethoxy Group (-OCH₂CH₃, C5 Position): This ether linkage provides lipophilicity and steric bulk. While it acts as a strong activating group for electrophilic aromatic substitution via resonance, its primary role in late-stage drug development is often to serve as a stable hydrogen-bond acceptor or to be selectively cleaved under harsh acidic conditions (e.g., BBr₃) to yield a reactive phenol.

ReactivityMap Core 3-Chloro-5-ethoxybenzaldehyde Aldehyde Aldehyde (-CHO) Electrophilic Center Core->Aldehyde C1 Position Chloro Chloro (-Cl) Cross-Coupling Site Core->Chloro C3 Position Ethoxy Ethoxy (-OEt) Electron Donor Core->Ethoxy C5 Position RedAm Reductive Amination (Imine Formation -> Amine) Aldehyde->RedAm Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Chloro->Suzuki Oxidative Addition (Pd) Cleavage Ether Cleavage (Deprotection to Phenol) Ethoxy->Cleavage Strong Acid (BBr3)

Diagram 1: Electronic topology and chemoselective reactivity map of 3-Chloro-5-ethoxybenzaldehyde.

Spectroscopic Fingerprinting

Accurate structural validation requires a multi-modal spectroscopic approach. The functional groups of 3-chloro-5-ethoxybenzaldehyde yield highly diagnostic signals.

In Infrared (IR) Spectroscopy, the conjugation of the aldehyde with the aromatic ring lowers the C=O stretching frequency to approximately 1705 cm⁻¹, distinct from saturated aliphatic aldehydes (~1730 cm⁻¹)[2]. Furthermore, the aldehydic C-H stretch presents as a characteristic Fermi resonance doublet near 2830 cm⁻¹ and 2720 cm⁻¹[3].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive mapping of the electronic environment. The diamagnetic anisotropy of the carbonyl double bond severely deshields the aldehydic proton, pushing it far downfield to ~9.9 ppm[1].

Table 1: Quantitative Spectroscopic Data Summary

Analytical MethodFunctional GroupExpected Signal / ShiftDiagnostic Value
IR Spectroscopy Aldehyde (C=O)~1705 cm⁻¹Confirms the presence of a conjugated carbonyl[2].
IR Spectroscopy Aldehyde (C-H)~2830 & 2720 cm⁻¹Fermi resonance doublet, strictly diagnostic for aldehydes[3].
IR Spectroscopy Aryl Chloride (C-Cl)700–800 cm⁻¹Indicates a halogenated aromatic ring.
¹H NMR (CDCl₃) Aldehyde (-CHO)~9.9 ppm (s, 1H)Highly deshielded proton due to carbonyl anisotropy[1].
¹H NMR (CDCl₃) Ethoxy (-OCH₂CH₃)~4.0 ppm (q, 2H); ~1.4 ppm (t, 3H)Confirms the presence of the ethyl ether linkage[1].
¹H NMR (CDCl₃) Aromatic Protons7.0–7.5 ppm (m, 3H)Meta-coupling pattern (J ~ 1.5-2.0 Hz) confirms 1,3,5-substitution.

Reactivity Mapping & Self-Validating Protocols

To leverage this compound in drug development, synthetic workflows must be robust, chemoselective, and self-validating. Below are two field-proven protocols targeting the aldehyde and chloro groups, respectively.

Protocol 1: Transfer Hydrogenation Reductive Amination (Targeting the Aldehyde)

Reductive amination converts the aldehyde into a secondary or tertiary amine. To avoid the over-reduction of the aldehyde to a benzyl alcohol or the accidental hydrodehalogenation of the aryl chloride, a transfer hydrogenation approach using 4 is highly recommended[4].

  • Step 1: Imine Condensation. Combine 3-chloro-5-ethoxybenzaldehyde (1.0 equiv) and the target amine (2.0 equiv) in an aqueous sodium formate solution. Add formic acid (5.0 equiv).

    • Causality: Formic acid acts as an acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbon, thereby accelerating the nucleophilic attack of the amine to form the imine intermediate.

  • Step 2: Transfer Hydrogenation. Add Pd NPs (0.54 μmol Pd per mmol substrate) and heat the sealed reaction to 70 °C for 6 hours[4].

    • Causality: Formate acts as a mild, in-situ hydrogen donor. The Pd NPs facilitate hydride transfer selectively to the imine double bond. This completely bypasses the need for high-pressure H₂ gas, preserving the integrity of the C-Cl bond.

  • Step 3: Aqueous Workup. Cool to room temperature, extract the product with ethyl acetate, and wash with brine.

    • Causality: This removes the water-soluble formate salts and residual zwitterionic surfactant, isolating the organic amine.

  • Step 4: Self-Validation. Monitor the reaction via TLC (UV 254 nm). The starting aldehyde will exhibit a higher R_f value than the more polar amine product. Validate the isolated product via ¹H NMR by confirming the complete disappearance of the aldehydic proton signal at ~9.9 ppm and the emergence of a new benzylic CH₂ signal at ~3.8 ppm.

ExpWorkflow Start Substrate + Amine + Formate + Pd NPs Imine Imine Intermediate Formation Start->Imine Condensation Reduction Transfer Hydrogenation (70 °C, 6h) Imine->Reduction Hydride Transfer Workup Aqueous Workup & Extraction Reduction->Workup Quench Validation Self-Validation (TLC & 1H NMR) Workup->Validation Purified Product

Diagram 2: Self-validating experimental workflow for transfer hydrogenation reductive amination.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Targeting the Aryl Chloride)

The C-Cl bond is notoriously difficult to activate compared to C-Br or C-I bonds due to its high bond dissociation energy. However, utilizing low catalyst loadings in aqueous media have made this highly feasible.

  • Step 1: Reagent Assembly. Combine 3-chloro-5-ethoxybenzaldehyde (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in an i-PrOH/H₂O solvent system.

    • Causality: K₃PO₄ is a mild base required to activate the boronic acid into a nucleophilic boronate complex, which is a mandatory prerequisite for the transmetalation step in the catalytic cycle.

  • Step 2: Catalyst Addition. Introduce a highly active Pd(II) precatalyst equipped with bulky, electron-rich amine or phosphine ligands (0.01 mol %) and stir at room temperature.

    • Causality: The rate-determining step for aryl chlorides is the oxidative addition of Pd(0) into the C-Cl bond. Electron-rich ligands increase the electron density on the palladium center, accelerating this insertion.

  • Step 3: Reaction & Workup. Stir until completion (monitored by TLC), extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Step 4: Self-Validation. Utilize GC-MS or LC-MS to verify the molecular weight of the biaryl product. The characteristic 3:1 isotopic ratio of the chlorine atom (³⁵Cl/³⁷Cl) present in the starting material will be entirely absent in the product mass spectrum, providing definitive proof of a successful cross-coupling event.

References

  • 3-Chloro-5-ethoxybenzaldehyde | Benchchem. Benchchem. 1

  • IR Spectroscopy Tutorial: Aldehydes. OrgChemBoulder. 3

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry. Pressbooks / NC State University Libraries. 2

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).

  • Zwitterionic-Surfactant-Stabilized Palladium Nanoparticles as Catalysts in the Hydrogen Transfer Reductive Amination of Benzaldehydes. The Journal of Organic Chemistry (ACS Publications).4

Sources

Thermodynamic Stability Profile: 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, degradation kinetics, and handling protocols for 3-Chloro-5-ethoxybenzaldehyde . It is designed for researchers and process chemists optimizing synthetic routes or storage parameters for pharmaceutical intermediates.[1]

CAS Number: 2748578-88-1 (Representative) Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [2]

Executive Technical Summary

3-Chloro-5-ethoxybenzaldehyde is a meta-substituted benzaldehyde derivative characterized by a "push-pull" electronic environment on the benzene ring. Its thermodynamic stability is governed primarily by the susceptibility of the formyl group (-CHO) to radical-mediated autoxidation. While the meta-chloro substituent provides some inductive stabilization compared to electron-rich analogs (e.g., anisaldehyde), the molecule remains thermodynamically unstable in the presence of molecular oxygen and light, necessitating rigorous exclusion of radical initiators during storage.[1]

Key Stability Metrics:

  • Primary Degradation Pathway: Autoxidation to 3-chloro-5-ethoxybenzoic acid.

  • Secondary Pathway: Photolytic disproportionation (if in solution).[1]

  • Storage Requirement: Inert atmosphere (N₂/Ar), <4°C, amber glass.

Molecular Architecture & Electronic Effects

To understand the stability, we must analyze the electronic contributions of the substituents relative to the reactive carbonyl center.[1]

  • 3-Chloro Substituent (-I Effect): The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I). This decreases the electron density on the aromatic ring.[1] In the context of autoxidation, electron-withdrawing groups generally decelerate the rate of hydrogen abstraction from the formyl group by destabilizing the transition state of the rate-limiting step.[1]

  • 5-Ethoxy Substituent (-I / +R Effect): The ethoxy group is also meta to the carbonyl. While it is a strong resonance donor (+R) at ortho/para positions, its resonance contribution to the meta carbonyl is negligible.[1] Therefore, it acts primarily through a weak inductive withdrawal (-I) or general field effect, though it increases the overall lipophilicity and crystal lattice energy.[1]

Net Result: The combined inductive withdrawal from positions 3 and 5 makes the formyl hydrogen slightly less hydridic and the resulting benzoyl radical less stable than in electron-rich aldehydes. Consequently, 3-Chloro-5-ethoxybenzaldehyde is kinetically more stable than unsubstituted benzaldehyde , but thermodynamic equilibrium still heavily favors the carboxylic acid form in aerobic conditions.

Visualization: Electronic Influence on Stability

The following diagram illustrates the competing electronic effects that dictate the reactivity of the carbonyl center.

ElectronicEffects Molecule 3-Chloro-5-ethoxybenzaldehyde Cl_Group 3-Cl Group (-I Inductive Withdrawal) Molecule->Cl_Group OEt_Group 5-OEt Group (Weak -I / Field Effect) Molecule->OEt_Group Carbonyl Formyl Group (-CHO) Reactive Center Cl_Group->Carbonyl Deactivates H-abstraction OEt_Group->Carbonyl Minor Influence Stability Net Stability Effect: Reduced Radical Susceptibility Carbonyl->Stability Slower Autoxidation Rate

Figure 1: Electronic substituent effects influencing the thermodynamic stability of the formyl group.

Degradation Kinetics: The Autoxidation Mechanism

The primary threat to the integrity of 3-Chloro-5-ethoxybenzaldehyde is aerobic autoxidation. This is a radical chain reaction that proceeds even in the solid state if the crystal packing allows oxygen diffusion (which is common for low-melting solids).[1]

The Mechanism[1][3][4]
  • Initiation: A trace radical initiator (metal ion, photon, or peroxide impurity) abstracts the formyl hydrogen, creating a benzoyl radical.[1]

  • Propagation:

    • The benzoyl radical reacts with O₂ to form a peroxy radical.[1]

    • The peroxy radical abstracts a hydrogen from another aldehyde molecule, forming a peracid (3-chloro-5-ethoxyperbenzoic acid) and regenerating the benzoyl radical.

  • Termination/Branching: The peracid is a strong oxidant; it reacts with another equivalent of aldehyde (Baeyer-Villiger type mechanism) to produce two molecules of the corresponding carboxylic acid.[1]

Critical Note: The presence of the ethoxy ether linkage introduces a secondary risk.[1] Ethers can form hydroperoxides at the


-carbon (the methylene of the ethoxy group). However, the formyl H-abstraction is kinetically much faster (lower Bond Dissociation Energy ~85 kcal/mol) compared to the ether 

-H (~92 kcal/mol).

Autoxidation Substrate Aldehyde Substrate (R-CHO) Radical Benzoyl Radical (R-C•=O) Substrate->Radical Initiation (hν / Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Fast) Oxygen Molecular Oxygen (O₂) Peracid Perbenzoic Acid Intermediate (R-C(O)OOH) Peroxy->Peracid + Substrate (H-abstraction) Peracid->Radical Chain Propagation Product 3-Chloro-5-ethoxybenzoic Acid (Stable End Product) Peracid->Product Oxidation of Substrate

Figure 2: Radical chain autoxidation pathway converting the aldehyde to carboxylic acid.

Thermodynamic Data & Physical Properties

While specific calorimetric data for this exact CAS is proprietary or sparse, the following parameters are derived from structural analogs (e.g., 3-chloro-5-methoxybenzaldehyde) and group contribution methods.

ParameterValue (Est./Obs.)Relevance to Stability
Physical State Low-Melting Solid or OilOils have higher O₂ diffusion rates, increasing oxidation risk.
Melting Point 40–60 °C (Predicted)Storage >25°C may induce phase change, accelerating degradation.[1]
Boiling Point ~280 °C (at 760 mmHg)High thermal stability in absence of O₂.[1]
LogP 2.8 ± 0.3Highly lipophilic; requires organic solvents for analysis (ACN/MeOH).[1]
pKa (Acid) ~3.8 (for degradation product)Accumulation of acid autocatalyzes acetal formation if alcohols are present.[1]

Experimental Protocols for Stability Assessment

To rigorously validate the stability of a specific batch, the following stress testing protocol (aligned with ICH Q1A (R2) guidelines) is recommended.

A. Stress Testing Workflow (Forced Degradation)

This protocol determines the intrinsic stability of the molecule and validates the analytical method (HPLC).[1]

  • Control: Store sample at -20°C under Argon.

  • Oxidative Stress: Dissolve 10 mg in 10 mL Acetonitrile/Water (80:20).[1] Add 1 mL 3% H₂O₂. Incubate at RT for 4 hours.

    • Expected Result: Conversion to Benzoic Acid derivative.[1][2][3]

  • Thermal Stress: Heat solid sample at 60°C for 7 days (open vial vs. closed vial).

    • Purpose: Differentiate between thermal instability and oxidative instability.[1]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B).

    • Risk: Radical initiation via photon absorption by the aromatic ring.[1]

B. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm (carbonyl).[1]

  • Pass Criteria: Purity > 98.0%; Acid impurity < 0.5%.

StabilityWorkflow cluster_conditions Conditions Start Batch Receipt (T=0 Analysis) Stress ICH Q1A Stress Testing Start->Stress Ox Oxidation (3% H₂O₂) Stress->Ox Therm Thermal (60°C) Stress->Therm Photo Photo (UV/Vis) Stress->Photo Analysis HPLC-UV/MS Analysis Ox->Analysis Therm->Analysis Photo->Analysis Decision Define Storage & Retest Analysis->Decision

Figure 3: Standardized stability testing workflow for aldehyde intermediates.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following "Self-Validating System" for storage is required to maintain >98% purity over 12 months.

  • Atmosphere Control:

    • Requirement: Headspace must be purged with Nitrogen or Argon.[1]

    • Reasoning: Removes the substrate (O₂) for the autoxidation propagation step.[1]

  • Temperature:

    • Requirement: Refrigerate (2–8°C) or Freeze (-20°C) for long term.

    • Reasoning: Reduces the kinetic rate constant (

      
      ) of the radical initiation step (Arrhenius equation).[1]
      
  • Container Closure:

    • Requirement: Amber glass vials with Teflon-lined screw caps.

    • Reasoning: Amber glass blocks UV initiation; Teflon prevents leaching of plasticizers which can act as radical carriers.[1]

  • Scavengers (Optional):

    • For bulk storage of oil grades, the addition of 100-500 ppm BHT (Butylated hydroxytoluene) can effectively inhibit the radical chain by donating a hydrogen atom to the peroxy radical, terminating the chain.[1] Note: This must be declared in the Certificate of Analysis.

References

  • Benchchem. (n.d.).[1] 3-Chloro-5-ethoxybenzaldehyde Product Information. Retrieved from [1]

  • ABCR GmbH. (n.d.).[1] Product AB624930: 3-Chloro-5-ethoxybenzaldehyde. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [1]

  • Ingold, K. U. (1961).[1] Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. (General reference on aldehyde autoxidation mechanisms).

  • Sigma-Aldrich. (n.d.).[1] 3-Chloro-5-methoxybenzaldehyde (Analogous Stability Data). Retrieved from

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Chloro-5-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (CAS: 1352318-25-2 / Analogous Series) represents a "privileged scaffold" in modern drug discovery. Its specific 3,5-disubstitution pattern offers a unique electronic and steric profile that is highly sought after in the design of P2X3 antagonists , PDE4 inhibitors , and Kinase modulators .

This guide provides a rigorous technical roadmap for utilizing this intermediate. Unlike generic protocols, this document focuses on chemoselectivity —specifically, how to derivatize the aldehyde functionality without compromising the aryl chloride (a handle for late-stage cross-coupling) or the ethoxy ether (a metabolic stability feature).[1]

Strategic Importance in Drug Design

The 3-chloro-5-ethoxy motif is not merely a structural spacer; it serves specific pharmacophoric functions:

  • Metabolic Blocking: The ethoxy group at the 5-position blocks metabolic oxidation (CYP450) prone sites on the phenyl ring.[1]

  • Lipophilic Vector: The chloro- and ethoxy- substituents increase logP, enhancing membrane permeability compared to the unsubstituted benzaldehyde.[1]

  • Orthogonal Reactivity: The aldehyde allows for rapid library generation (reductive amination), while the aryl chloride remains dormant for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Key Therapeutic Areas:

  • Chronic Cough/Pain: P2X3 receptor antagonists (e.g., Gefapixant analogs).

  • Inflammation: PDE4 inhibitors (Boron-containing phenoxybenzaldehyde derivatives).[1]

  • Oncology: Resorcinol-based Hsp90 inhibitors.[1]

Chemical Transformations & Reaction Map

The following diagram illustrates the three primary divergent pathways for this intermediate.

ReactionMap Start 3-Chloro-5-ethoxybenzaldehyde (Core Scaffold) Path1 Protocol A: Reductive Amination (Benzylamines) Start->Path1 R-NH2, STAB (Mild Reduction) Path2 Protocol B: Pinnick Oxidation (Benzoic Acids) Start->Path2 NaClO2, NaH2PO4 (Scavenger-free) Path3 Protocol C: Knoevenagel Condensation (Cinnamates/Nitriles) Start->Path3 Malononitrile/Base (C-C Bond Formation) Product1 GPCR Ligands (P2X3 Antagonists) Path1->Product1 Product2 Amide Coupling Precursors (Peptidomimetics) Path2->Product2 Product3 Michael Acceptors (Covalent Inhibitors) Path3->Product3

Figure 1: Divergent synthetic pathways starting from 3-Chloro-5-ethoxybenzaldehyde. The scheme highlights the access to three distinct pharmacophore classes.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Target: Synthesis of Secondary Benzylamines without Dechlorination.[1]

Rationale: Standard catalytic hydrogenation (


) poses a high risk of hydrodehalogenation (cleaving the C-Cl bond).[1] We utilize Sodium Triacetoxyborohydride (STAB) , which is mild, tolerates the aryl chloride, and does not require acidic conditions that might hydrolyze the ethoxy ether.[1]

Materials:

  • 3-Chloro-5-ethoxybenzaldehyde (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous DCM (10 mL). Add AcOH (1.0 mmol) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1 hour under

    
    .
    
    • Checkpoint: Monitor by TLC.[1] Disappearance of aldehyde spot indicates imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Note: STAB is preferred over

      
       to avoid toxic cyanide byproducts.[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 85-95%.

Protocol B: Pinnick Oxidation to Benzoic Acid

Target: Preparation of the Carboxylic Acid for Amide Coupling.[1]

Rationale: Permanganate or Dichromate oxidations are too harsh and generate heavy metal waste.[1] The Pinnick (Lindgren) Oxidation uses Sodium Chlorite (


) and is exquisitely selective for aldehydes to acids, leaving the aryl chloride and ether untouched.[1]

Materials:

  • 3-Chloro-5-ethoxybenzaldehyde (1.0 equiv)

  • Sodium Chlorite (

    
    ) (1.5 equiv)[1]
    
  • Sodium Dihydrogen Phosphate (

    
    ) (1.2 equiv)[1]
    
  • 2-Methyl-2-butene (Scavenger) (5.0 equiv)

  • t-Butanol / Water (3:1 v/v)[1]

Step-by-Step Procedure:

  • Solvent Prep: Dissolve the aldehyde (1.0 mmol) in t-Butanol (8 mL) and 2-methyl-2-butene (2 mL).

    • Mechanism:[1][2][3][4][5] 2-methyl-2-butene scavenges the hypochlorite (

      
      ) byproduct, preventing chlorination of the aromatic ring.[1]
      
  • Oxidant Addition: Dissolve

    
     (1.5 mmol) and 
    
    
    
    (1.2 mmol) in Water (3 mL). Add this solution dropwise to the aldehyde mixture at RT.
  • Reaction: Stir vigorously for 4 hours. The solution typically turns pale yellow.[1]

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3 x 15 mL).

  • Isolation: The product often precipitates or crystallizes upon concentration.[1] If not, perform an acid-base extraction (Extract into sat.

    
    , wash organics, acidify aqueous layer, re-extract).
    

Yield Expectation: >90%.

Analytical Data Summary

Researchers should validate the integrity of the 3-chloro-5-ethoxy moiety using the following characteristic signals.

TechniqueCharacteristic SignalInterpretation
1H NMR

9.85 - 9.95 ppm (s, 1H)
Aldehyde proton (Diagnostic starting material).[1]
1H NMR

4.05 - 4.15 ppm (q, 2H)
Ethoxy

protons.
1H NMR

7.10 - 7.50 ppm (m, 3H)
Aromatic protons (Pattern confirms 1,3,5-substitution).
13C NMR ~190 ppmCarbonyl Carbon.[1]
MS (ESI) M+ / M+2 (3:1 ratio)Chlorine isotope pattern (

) confirms aryl chloride integrity.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: 3-Chloro-5-ethoxybenzaldehyde is classified as an Irritant (Skin/Eye/Respiratory) .[1]

  • Sensitization: Like many benzylic aldehydes, it may cause skin sensitization. Double-gloving (Nitrile) is recommended.[1]

  • Storage: Store under Nitrogen at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding benzoic acid over time.[1] Verify purity by TLC before use if the bottle has been opened for >1 month.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096. Link

  • P2X3 Antagonist Structural Activity: "Substituted Aryl Amide Derivatives as P2X3 Receptor Antagonists." Patent WO2020070651A1.[1] Link

  • General Aldehyde Reactivity: "Reductive Amination - Reaction Guide." Organic Chemistry Portal. Link

Sources

Application Note: Precision Reductive Amination of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reductive amination of 3-Chloro-5-ethoxybenzaldehyde , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The simultaneous presence of an aryl chloride (susceptible to hydrodehalogenation) and an ethoxy group (electron-donating) necessitates a protocol that balances reactivity with strict chemoselectivity.

While catalytic hydrogenation is often employed for benzaldehydes, it is contraindicated here due to the high risk of dechlorinating the C-3 position. This guide prioritizes hydride transfer reagents, specifically Sodium Triacetoxyborohydride (STAB) , as the primary method for ensuring the integrity of the halogen handle while achieving high yields (>85%).

Chemical Analysis & Mechanistic Strategy

Substrate Properties[1][2]
  • Compound: 3-Chloro-5-ethoxybenzaldehyde

  • Electronic Environment: The aldehyde carbonyl is influenced by the inductive electron-withdrawal of the chlorine (

    
    ) and the alkoxy group (
    
    
    
    ). Since both substituents are meta to the carbonyl, resonance effects are minimized, leaving the carbonyl sufficiently electrophilic for facile imine formation.
  • Steric Environment: The 2- and 6-positions are unsubstituted, minimizing steric hindrance during nucleophilic attack by the amine.

Reaction Pathway & Selectivity

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion. The critical control point is the reduction step.[1][2]

  • Path A (Desired): Selective reduction of the iminium ion to the amine.[1]

  • Path B (Side Reaction): Direct reduction of the aldehyde to the benzyl alcohol.

  • Path C (Side Reaction): Hydrogenolysis of the C-Cl bond (common with Pd/C +

    
    ).
    

To favor Path A, we utilize Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride (

), STAB is less basic and sterically bulky, reducing the aldehyde much slower than the protonated iminium species.
Mechanistic Visualization

ReductiveAmination Aldehyde 3-Chloro-5-ethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol Slow Reduction (Competitive) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary/Tertiary Amine Product Iminium->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway highlighting the kinetic preference of STAB for the iminium ion over the neutral aldehyde.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Valuable substrates, secondary amines, and preventing over-alkylation. Scale: 1.0 mmol basis (scalable to 50g).

Reagents:

  • 3-Chloro-5-ethoxybenzaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)[2]

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-Chloro-5-ethoxybenzaldehyde (184.6 mg, 1.0 mmol) in DCE (4.0 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalyst: Add Acetic Acid (60 µL, 1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (297 mg, 1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LC-MS or TLC.

    • Timeline: Reaction is usually complete within 2–4 hours.

  • Quench: Quench by adding saturated aqueous

    
      (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Two-Step Procedure (NaBH4 in MeOH)

Best for: Unhindered primary amines where bis-alkylation is a concern, or if STAB is unavailable.

Reagents:

  • 3-Chloro-5-ethoxybenzaldehyde (1.0 equiv)

  • Amine (1.0 equiv)[3]

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Methanol (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.0 mmol) in Methanol (3 mL). Add 3Å molecular sieves if the imine formation is sluggish. Stir for 2–12 hours (verify imine formation by TLC/NMR).

  • Reduction: Cool the solution to 0°C. Carefully add

    
      (38 mg, 1.0 mmol) portion-wise.
    
    • Caution: Vigorous gas evolution (

      
      ).
      
  • Completion: Allow to warm to RT and stir for 1 hour.

  • Work-up: Quench with water, extract with EtOAc.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific amine partner.

SelectionGuide Start Start: Choose Amine Type AmineType Is the Amine Primary or Secondary? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Secondary BisAlk Is Bis-Alkylation a Risk? Primary->BisAlk ProtocolA USE PROTOCOL A (STAB / DCE) Standard Control Secondary->ProtocolA Standard ProtocolTi USE Ti(OiPr)4 VARIANT Add Lewis Acid to drive Imine formation Secondary->ProtocolTi Sterically Hindered BisAlk->ProtocolA Low Risk ProtocolB USE PROTOCOL B (2-Step: MeOH / NaBH4) Isolate Imine First BisAlk->ProtocolB High Risk (Unstable Imine)

Figure 2: Decision matrix for optimizing reaction conditions based on amine sterics and stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Add dehydrating agents (

or 3Å Sieves) or use Ti(OiPr)4 (1.5 equiv) to force imine formation before adding reducing agent.
Alcohol Side Product Aldehyde reduction faster than imine formation.Ensure 15-30 min pre-stir of Aldehyde + Amine + AcOH before adding STAB. Do not mix STAB with aldehyde directly without amine.
Dechlorination Use of incompatible reducing agent.STOP using catalytic hydrogenation (

/Pd). Switch strictly to Borohydride reagents (STAB).
Emulsions Boron salts during workup.Use a tartaric acid or Rochelle's salt wash instead of simple water/bicarb to solubilize boron species.

Safety & Waste Management

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and highly flammable. Handle in a fume hood. If safety regulations prohibit DCE, THF or DCM are viable alternatives, though reaction rates may be slightly slower in THF.

  • Boron Residues: Aqueous waste containing boron should be segregated according to local EHS regulations.

  • Aryl Chlorides: While stable to STAB, the product and starting material are likely toxic and potential irritants. Double-glove and use eye protection.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][4][5] Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Beshore, D. C., & Dinsmore, C. J. "One-Pot, Tandem Reductive Amination-Transamidation-Cyclization Reaction."[5] Organic Letters, vol. 4, no.[5] 7, 2002, pp. 1201-1204. Link

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, vol. 59, 2002, pp. 1-714. Link

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Structural Rationale

3-Chloro-5-ethoxybenzaldehyde is a highly versatile organic building block utilized extensively in medicinal chemistry and materials science[1]. Its structure features a reactive formyl group and an aryl chloride moiety, making it an ideal candidate for orthogonal functionalization. However, utilizing this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique set of electronic and chemoselective challenges.

Structural Analysis of Reactivity: In 3-chloro-5-ethoxybenzaldehyde, the chlorine atom is positioned at C3. This position is meta to both the electron-withdrawing aldehyde group (C1) and the electron-donating ethoxy group (C5). Because the C-Cl bond does not benefit from direct resonance activation by the formyl group, it behaves electronically as an unactivated aryl chloride. The high bond dissociation energy of the C-Cl bond (~96 kcal/mol) makes it notoriously reluctant to undergo oxidative addition[2]. Consequently, the reactivity of aryl halides typically follows the trend of I > Br > OTf >> Cl[3]. Overcoming this kinetic barrier requires the deployment of highly active, electron-rich catalyst systems, such as bulky dialkylbiaryl phosphines (e.g., XPhos or RuPhos)[4].

Mechanistic Pathway & Chemoselectivity

The Suzuki-Miyaura coupling mechanism is centered around a square-planar palladium complex cycling between Pd(0) and Pd(II) oxidation states[5]. For unactivated aryl chlorides like 3-chloro-5-ethoxybenzaldehyde, the oxidative addition of the Pd(0) species into the C-Cl bond is the absolute rate-determining step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Ar-Cl PdII_Ar Ar-Pd(II)-Cl L_n Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Base Mediated) PdII_Ar->TransMet + R-B(OH)2 / Base PdII_ArR Ar-Pd(II)-R L_n Intermediate TransMet->PdII_ArR - Base-Cl RedElim Reductive Elimination (Product Release) PdII_ArR->RedElim RedElim->Pd0 + Ar-R (Biaryl)

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting oxidative addition.

Chemoselectivity (Protecting the Aldehyde): The transmetalation step requires the boronic acid to be activated by a base to form a polarized boronate anion[6]. However, the formyl group of 3-chloro-5-ethoxybenzaldehyde is highly sensitive to strong nucleophiles. The use of harsh aqueous bases (e.g., NaOH or KOH) will trigger unwanted Cannizzaro disproportionation or aldol condensations. Therefore, mild bases such as K₃PO₄ or K₂CO₃ are mandatory to ensure the aldehyde remains intact during the high-temperature coupling process.

Reaction Optimization & Quantitative Data

To establish a self-validating and high-yielding protocol, various catalytic conditions were evaluated. The quantitative data below summarizes the causality behind the final protocol selection.

Table 1: Optimization of Reaction Conditions for 3-Chloro-5-ethoxybenzaldehyde Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 10%Triphenylphosphine lacks the electron density to facilitate oxidative addition into the strong C-Cl bond.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9045%Bidentate ligand improves thermal stability but still lacks sufficient steric bulk for rapid reductive elimination.
Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O 100 92% Bulky, electron-rich Buchwald ligand drives oxidative addition; mild base prevents Cannizzaro degradation.
Pd(OAc)₂ / SPhosNaOHTHF/H₂O8030%Strong hydroxide base triggers rapid aldehyde degradation (side-product formation observed via LC-MS).

Note: Yields represent isolated yields after flash chromatography using phenylboronic acid as the model coupling partner.

Standard Operating Procedure (SOP)

The following protocol utilizes the optimized Pd₂(dba)₃ / XPhos system. It is designed as a self-validating workflow, incorporating visual cues and analytical checkpoints to ensure experimental trustworthiness.

ProtocolWorkflow Setup 1. Inert Setup Reagents 2. Add Reagents Setup->Reagents Solvent 3. Degassed Solvent Reagents->Solvent Heat 4. Heat & Stir Solvent->Heat Monitor 5. IPC Monitoring Heat->Monitor Workup 6. Quench & Workup Monitor->Workup Purify 7. Purification Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

1. Reagent Preparation & Inert Setup To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5-ethoxybenzaldehyde (1.0 mmol, 184.6 mg), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol). Causality: Pd(0) catalysts and highly basic phosphines are susceptible to atmospheric oxidation. Solid-state mixing prior to solvent addition minimizes handling losses and ensures intimate contact of the catalytic precursors.

2. Degassing & Solvent Addition Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times). Via syringe, add 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed HPLC-grade H₂O. Self-Validation Cue: Upon solvent addition, the mixture will appear dark purple or deep red, characteristic of the unactivated Pd₂(dba)₃ precursor.

3. Catalyst Activation & Heating Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Self-Validation Cue: Within 10–15 minutes of heating, the solution must transition from dark purple to a pale yellow or light brown color. This visual shift confirms the dissociation of the dba ligands and the successful formation of the active L-Pd(0) catalytic species[5].

4. In-Process Control (IPC) Monitoring After 4 hours, halt stirring to allow phase separation. Sample 10 µL of the upper organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Causality: TLC is often insufficient for this reaction because the highly polar aldehyde group dominates the retention factor (Rf), causing the starting material and product to co-elute. LC-MS provides definitive validation by confirming the disappearance of the Ar-Cl isotopic mass (m/z ~184.6) and the emergence of the biaryl product mass.

5. Quench & Workup Upon confirmed completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Separate the organic layer and extract the aqueous phase with additional Ethyl Acetate (2 x 10 mL). Combine the organic layers and wash with brine (15 mL). Causality: The biphasic quench effectively solubilizes and removes the phosphate salts and any residual boronic acid, preventing streaking during chromatography.

6. Purification Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure substituted biaryl benzaldehyde.

References

  • Benchchem. "3-Chloro-5-ethoxybenzaldehyde". Benchchem Product Catalog.
  • Benchchem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with Aryl Halides". Benchchem Technical Resources.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.
  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts.
  • Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides". Organic Chemistry Portal.

Sources

Application Note: 3-Chloro-5-ethoxybenzaldehyde as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

In the landscape of Active Pharmaceutical Ingredient (API) design, polysubstituted benzaldehydes serve as indispensable scaffolds. 3-Chloro-5-ethoxybenzaldehyde (CAS: 2748578-88-1) is a highly versatile organic building block characterized by a benzaldehyde core substituted with chloro and ethoxy functional groups at the meta positions[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable hub for complex molecular architectures. The reactivity of its aldehyde functional group is finely tuned by the competing electronic effects of its ring substituents: the chlorine atom exerts an electron-withdrawing inductive effect, while the ethoxy group provides electron-donating resonance[1]. This specific modulation dictates the electrophilicity of the carbonyl carbon, making it an exceptional precursor for constructing heterocyclic compounds, macrocycles, and advanced medicinal intermediates[1].

Quantitative Data: Physicochemical Profiling

To effectively utilize this building block, we must first establish its physicochemical baseline. Table 1 summarizes the core properties that dictate its behavior in synthetic workflows.

Table 1: Physicochemical Properties & Reactivity Profile

ParameterSpecification / Behavior
CAS Number 2748578-88-1[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Key Reactive Sites Aldehyde (C=O), Aryl Ether (C-O-C), Aryl Chloride (C-Cl)
Electronic Modulation Chloro (Inductive withdrawal); Ethoxy (Resonance donation)[1]
Primary Applications API intermediate synthesis, macrocycle targeting, NLO materials[1]

Synthetic Workflows & Logical Relationships

The true value of 3-Chloro-5-ethoxybenzaldehyde lies in its divergent synthetic potential. The aldehyde group can undergo nucleophilic additions, oxidations, and reductions, while the ether group can be selectively cleaved to unmask hidden hydrogen-bond donors (phenols)[1].

G Hub 3-Chloro-5-ethoxybenzaldehyde (CAS: 2748578-88-1) RedAm Reductive Amination Hub->RedAm Amines Cleavage Ether Cleavage Hub->Cleavage O-Dealkylation OxRed Oxidation / Reduction Hub->OxRed Redox Amine Benzylamine Derivatives (Target API Pharmacophore) RedAm->Amine Phenol 3-Chloro-5-hydroxybenzaldehyde (Phenolic Intermediates) Cleavage->Phenol AcidAlc Benzoic Acid / Benzyl Alcohol (Linker Construction) OxRed->AcidAlc

Fig 1. Divergent synthetic pathways utilizing 3-Chloro-5-ethoxybenzaldehyde in API development.

Core Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure high fidelity in your API development pipeline.

Protocol A: Reductive Amination to Benzylamine Pharmacophores

Benzylamines are ubiquitous in neuroactive and antimicrobial APIs. Converting the aldehyde group of 3-chloro-5-ethoxybenzaldehyde into a substituted amine requires careful control to prevent premature reduction of the aldehyde.

Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride (STAB, NaB(OAc)₃H) rather than Sodium borohydride (NaBH₄). STAB is a mild reducing agent that is highly selective for iminium ions over aldehydes. By adding glacial acetic acid, we catalyze the formation of the highly electrophilic iminium ion, which STAB rapidly reduces, thereby suppressing the formation of the off-target benzyl alcohol byproduct.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve 3-Chloro-5-ethoxybenzaldehyde (1.0 eq, 10 mmol) and the target primary/secondary amine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise at room temperature. Stir for 30 minutes to allow complete iminium ion formation.

  • Reduction: Add NaB(OAc)₃H (1.5 eq, 15 mmol) portion-wise over 10 minutes to control mild exothermicity. Stir at room temperature for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z 184.62) is entirely replaced by the target amine mass.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM, 3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Ether Cleavage (O-Dealkylation) for Phenolic Unmasking

Cleavage of the aryl ether bond unmasks a phenolic hydroxyl group, yielding 3-chloro-5-hydroxybenzaldehyde[1]. This is a critical transformation when the phenol is required for subsequent macrocyclization or as a hydrogen-bond donor in the final API[1].

Mechanism Ether 3-Chloro-5-ethoxybenzaldehyde Protonation Acid Coordination (BBr3 or H+) Ether->Protonation Nucleophilic Nucleophilic Attack by Halide Protonation->Nucleophilic Product Phenolic Unmasking (Hydroxyl Group) Nucleophilic->Product

Fig 2. Logical sequence of acid-mediated O-dealkylation (ether cleavage) mechanism.

Causality & Reagent Selection: While traditional methods use refluxing hydrobromic acid (HBr) or hydroiodic acid (HI)[1], these harsh conditions can degrade sensitive API intermediates. Therefore, we employ Boron tribromide (BBr₃) in anhydrous DCM. BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating an S_N2-like attack by the bromide ion on the ethyl group at low temperatures[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-5-ethoxybenzaldehyde (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M) under a strict argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (1.0 M solution in DCM, 2.5 eq) dropwise. The excess is required because the aldehyde oxygen will also coordinate with the Lewis acid.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 4 hours.

  • Self-Validation (Monitoring): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The successful unmasking of the phenol will result in a highly polar, UV-active spot with a significantly lower Rf value than the starting material.

  • Workup: Cool the mixture back to 0°C and carefully quench by the dropwise addition of ice water to hydrolyze the boron-oxygen complexes. Extract with Ethyl Acetate (EtOAc, 3x). Wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data: Reaction Parameters

To aid in process scale-up and route scouting, Table 2 outlines the expected parameters and yields for the primary transformations involving this building block.

Table 2: Comparative Reaction Parameters for API Derivatization

TransformationReagent SystemTemp (°C)Target PharmacophoreExpected Yield Range
Reductive Amination NaB(OAc)₃H, AcOH, DCE20 - 25Benzylamines75 - 90%
Ether Cleavage (O-Dealkylation) BBr₃, anhydrous DCM-78 to 25Phenols (H-bond donors)65 - 85%
Oxidation KMnO₄, acidic/basic media25 - 603-chloro-5-ethoxybenzoic acid80 - 95%
Reduction NaBH₄, MeOH0 - 25(3-chloro-5-ethoxyphenyl)methanol85 - 98%

References

Sources

Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 3-Chloro-5-ethoxybenzaldehyde. Schiff bases, or azomethines, are a pivotal class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] Their versatile applications in medicinal chemistry, drug development, and materials science stem from this unique functional group.[3][4][5][6][7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization methodologies. The protocol details a robust and reproducible one-pot condensation reaction, ensuring high yield and purity.

Introduction: The Significance of Substituted Schiff Bases

Schiff bases are formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[6][10] The resulting imine linkage is a critical structural motif responsible for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] The specific precursor, 3-Chloro-5-ethoxybenzaldehyde, offers a unique scaffold. The presence of both a halogen (chloro) and an alkoxy (ethoxy) group on the aromatic ring can significantly modulate the electronic properties and lipophilicity of the resulting Schiff base, potentially enhancing its biological efficacy or tuning its material properties. These compounds are not only valuable as final products but also serve as crucial intermediates for the synthesis of various heterocyclic compounds and metal complexes.[4][8]

The Reaction Mechanism: A Tale of Two Steps

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and can be catalyzed by either acid or base.[11] The mechanism proceeds via two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the 3-Chloro-5-ethoxybenzaldehyde. This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[1][2][11][12]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is often the rate-determining step and is typically accelerated by mild acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[2][11]

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of (E)-1-((3-chloro-5-ethoxyphenyl)methylene)aniline

This protocol describes a general and efficient method for synthesizing a representative Schiff base from 3-Chloro-5-ethoxybenzaldehyde and aniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-5-ethoxybenzaldehyde≥98%Standard Supplier
Aniline≥99%, Reagent GradeStandard SupplierFreshly distilled if necessary.
Ethanol, Absolute≥99.5%Standard SupplierSolvent.
Glacial Acetic AcidACS GradeStandard SupplierCatalyst.
50 mL Round-bottom flask-Glassware Supplier
Reflux Condenser-Glassware Supplier
Magnetic Stirrer with Heating Plate-Equipment Supplier
Büchner Funnel and Filter Paper-Glassware SupplierFor product isolation.
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 50 mL round-bottom flask, dissolve 3-Chloro-5-ethoxybenzaldehyde (1.0 eq, e.g., 1.98 g, 10 mmol) in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add aniline (1.0 eq, e.g., 0.93 g, 10 mmol) dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[11][13]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.[14][15]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.[9][11]

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base will often form. To maximize yield, the mixture can be further cooled in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield the pure Schiff base as a crystalline solid.[10]

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Aldehyde in Ethanol B 2. Add Aniline & Glacial Acetic Acid A->B C 3. Reflux Mixture (2-4 hours) B->C D 4. Monitor via TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temp & Ice Bath D->E Reaction Complete F 6. Filter Solid Product E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Dry & Characterize G->H

Sources

Chemo-Selective Redox Transformations of 3-Chloro-5-ethoxybenzaldehyde: Protocols for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Selective Redox Transformations of 3-Chloro-5-ethoxybenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Introduction & Strategic Context

3-Chloro-5-ethoxybenzaldehyde (CAS: Not commonly listed as a commodity, but a derivative of 3-chlorobenzaldehyde) represents a "privileged scaffold" in medicinal chemistry. The 1,3,5-substitution pattern allows for the independent vectorization of the aromatic ring. The meta-chloro group provides metabolic stability and lipophilicity, while the meta-ethoxy group offers hydrogen-bond acceptor capability and steric bulk.

This Application Note addresses a common synthetic divergence point:

  • Oxidation to the benzoic acid (a precursor for amide coupling or esterification).

  • Reduction to the benzyl alcohol (a precursor for benzyl halides, ethers, or carbamates).

Chemo-Selectivity Challenge: The primary challenge is preserving the ethoxy ether linkage (susceptible to Lewis acid cleavage) and the aryl chloride (susceptible to hydrogenolysis or metal-halogen exchange) while manipulating the aldehyde.

Oxidation Protocol: The Pinnick (Kraus) Oxidation[1][2][3]

For the conversion of 3-Chloro-5-ethoxybenzaldehyde to 3-Chloro-5-ethoxybenzoic acid, aggressive oxidants like Jones reagent (CrO₃) or Permanganate (KMnO₄) are discouraged due to poor functional group tolerance and difficult workups.

We utilize the Pinnick Oxidation , which uses sodium chlorite (NaClO₂) under mild acidic conditions.[1][2]

Mechanism of Action

The reaction relies on the in-situ generation of chlorous acid (HClO₂). A scavenger (2-methyl-2-butene) is strictly required to trap the hypochlorous acid (HOCl) byproduct, preventing the chlorination of the electron-rich aromatic ring.

PinnickMechanism Aldehyde Substrate (Aldehyde) Adduct Hydroxy-chlorite Adduct Aldehyde->Adduct + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Adduct Frag Pericyclic Fragmentation Adduct->Frag Acid Product (Benzoic Acid) Frag->Acid HOCl HOCl (Byproduct) Frag->HOCl Scavenger Scavenger (2-methyl-2-butene) HOCl->Scavenger Trapping SafeByprod Chlorohydrin (Inert) Scavenger->SafeByprod

Figure 1: Mechanistic flow of the Pinnick Oxidation preventing ring chlorination.

Experimental Protocol

Reagents:

  • Substrate: 3-Chloro-5-ethoxybenzaldehyde (1.0 equiv)

  • Sodium Chlorite (NaClO₂): 1.5 – 2.0 equiv (80% technical grade)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): 1.5 equiv (Buffer)

  • 2-Methyl-2-butene: 5.0 – 10.0 equiv (Scavenger)

  • Solvent: t-BuOH / Water (3:1 v/v) or THF / Water (if solubility is an issue).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the aldehyde (10 mmol) in 30 mL of t-BuOH. Add 10 mL of water.

  • Scavenger Addition: Add 2-methyl-2-butene (50 mmol). Note: This reagent is volatile; keep the flask cold if ambient temp is high.

  • Oxidant Preparation: Separately, dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (15 mmol) in 10 mL of water.

  • Controlled Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture over 15–20 minutes at room temperature.

    • Observation: The solution may turn pale yellow.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC (SiO₂; 30% EtOAc/Hexane). The aldehyde spot (high R_f) should disappear; the acid spot (low R_f, streaks) will appear.

  • Workup:

    • Acidify to pH 2–3 with 1N HCl.

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with Brine.[2][3]

    • Dry over Na₂SO₄ and concentrate.[3]

Critical Process Parameters (CPP):

Parameter Set Point Rationale
pH 3.0 – 4.0 Too low (<2) accelerates ClO₂ gas formation (explosion hazard). Too high (>5) stalls the reaction.
Temperature 20 – 25°C Higher temps cause loss of scavenger (b.p. 38°C).

| Scavenger | >5 equiv | Essential to prevent chlorination at the 2,4,6 positions of the ring. |

Reduction Protocol: Sodium Borohydride Reduction

For the conversion to 3-Chloro-5-ethoxybenzyl alcohol, Sodium Borohydride (NaBH₄) is the reagent of choice. It is chemoselective for aldehydes over esters and does not disturb the aryl chloride (unlike LiAlH₄ or catalytic hydrogenation).

Reduction Workflow[5][6]

ReductionWorkflow Start Start: Aldehyde in MeOH/THF Cool Cool to 0°C Start->Cool AddRed Add NaBH4 (0.5 - 1.0 equiv) Cool->AddRed React Stir 30 min Warm to RT AddRed->React Check TLC Check (Complete?) React->Check Quench Quench: Sat. NH4Cl Check->Quench Yes MoreReagent Add 0.2 eq NaBH4 Check->MoreReagent No Extract Extract DCM/EtOAc Quench->Extract MoreReagent->React

Figure 2: Logical workflow for the controlled reduction of the benzaldehyde substrate.

Experimental Protocol

Reagents:

  • Substrate: 3-Chloro-5-ethoxybenzaldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH₄): 0.5 – 1.0 equiv (Stoichiometrically 0.25 is required, but excess drives kinetics).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde (10 mmol) in 20 mL of MeOH.

  • Cooling: Place the flask in an ice bath (0°C). Why? To control the exothermic evolution of hydrogen gas.

  • Addition: Add NaBH₄ (5-10 mmol) portion-wise over 5 minutes.

    • Safety: Do not cap the flask tightly; H₂ gas must escape.

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes.

  • Quench: Carefully add Saturated Ammonium Chloride (sat. NH₄Cl) solution (10 mL).

    • Note: Avoid strong mineral acids (HCl) during quench to prevent potential ether cleavage or dehydration.

  • Isolation: Remove MeOH under reduced pressure (rotovap). Dilute residue with water and extract with Dichloromethane (DCM).

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the protocol, compare the spectral fingerprints of the starting material (SM) vs. the products.

FeatureSubstrate (Aldehyde)Product A (Acid)Product B (Alcohol)
1H NMR (CHO/CH2) Singlet ~9.9 ppmDisappearsDoublet ~4.6 ppm (CH₂)
1H NMR (OH) N/ABroad singlet ~11-13 ppmBroad singlet ~2-4 ppm (exchangable)
IR Spectroscopy Sharp C=O stretch ~1690 cm⁻¹Broad O-H (2500-3300 cm⁻¹)Broad O-H (3200-3500 cm⁻¹)
TLC (Polarity) Non-polar (High Rf)Very Polar (Baseline/Low Rf)Moderate Polarity (Mid Rf)

Expected 1H NMR Data (CDCl₃, 400 MHz):

  • 3-Chloro-5-ethoxybenzoic acid:

    
     11.5 (br s, 1H, COOH), 7.70 (s, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.10 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃).
    
  • 3-Chloro-5-ethoxybenzyl alcohol:

    
     6.95 (s, 1H), 6.80 (s, 1H), 6.75 (s, 1H), 4.65 (s, 2H, Ar-CH₂), 4.05 (q, 2H), 1.40 (t, 3H).
    

References

  • Pinnick Oxidation Original Methodology: Balbs, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron, 1981 , 37, 2091-2096.

  • Safety of Sodium Chlorite: "Sodium Chlorite: Health and Safety Guide."[4] OxyChem Technical Data.

  • Sodium Borohydride Reduction Protocols: "Reduction of Aldehydes and Ketones to Alcohols." Organic Chemistry Portal.

  • Scavenger Role in Pinnick Oxidation: Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry, 1986 , 51, 567-569.

  • General Benzyl Alcohol Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard Textbook Reference).

Sources

Application Note: Scalable Synthesis Routes for 3-Chloro-5-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-5-ethoxybenzaldehyde (and related 3-halo-5-alkoxybenzaldehyde derivatives). These compounds are critical pharmacophores in the development of kinase inhibitors (e.g., targeting EGFR, p38 MAPK) and other small-molecule therapeutics.[1]

While the target compound can be approached via various routes, this guide prioritizes a convergent synthesis strategy starting from the commercially available 3-chloro-5-hydroxybenzoic acid .[1] This route avoids the use of unstable diazonium intermediates or non-scalable cryogenic lithiation steps, making it suitable for multi-gram to kilogram-scale production.

Key Advantages of This Protocol
  • Scalability: Uses standard unit operations (filtration, crystallization) rather than complex chromatography.[1]

  • Safety: Avoids hazardous reagents like tert-butyllithium or large-scale diazomethane.[1]

  • Versatility: The core "phenol alkylation" step allows for the rapid generation of a library of analogs (e.g., methoxy, isopropoxy, benzyloxy) simply by changing the alkyl halide.

Retrosynthetic Analysis & Strategy

To design the most efficient route, we deconstruct the target molecule (1) into stable precursors.

Logical Disconnection
  • C–O Disconnection: The ethoxy group is installed late-stage via a Williamson ether synthesis. This allows the expensive aldehyde core to be synthesized once and diversified later.

  • Functional Group Interconversion (FGI): The aldehyde moiety is sensitive. It is best generated from a stable alcohol or acid precursor.

  • Starting Material: 3-Chloro-5-hydroxybenzoic acid (4) is a stable, crystalline solid available in bulk.[1]

Retrosynthesis cluster_reagents Reagent Pool Target Target: 3-Chloro-5-ethoxybenzaldehyde (1) Precursor Precursor: 3-Chloro-5-hydroxybenzaldehyde (2) Target->Precursor C-O Disconnection (Alkylation) StartMat Starting Material: 3-Chloro-5-hydroxybenzoic acid (4) Precursor->StartMat FGI: Reduction/Oxidation (Redox Sequence) EtI Ethyl Iodide (3)

Figure 1: Retrosynthetic logic flow prioritizing the stable acid precursor.

Experimental Protocols

Phase 1: Synthesis of the Scaffold (Precursor Preparation)

If 3-Chloro-5-hydroxybenzaldehyde is not purchased commercially, it must be synthesized from the acid.[1]

Step A: Reduction of 3-Chloro-5-hydroxybenzoic acid to 3-Chloro-5-hydroxybenzyl alcohol

Reaction Principle: Chemoselective reduction of the carboxylic acid using Borane-Dimethyl Sulfide (BMS) complex.[1] This reagent reduces the acid in the presence of the aryl chloride without dehalogenation.

  • Reagents:

    • 3-Chloro-5-hydroxybenzoic acid (1.0 equiv)[1]

    • Borane-Dimethyl Sulfide (BMS) (2.0 M in THF, 1.2 equiv)[1]

    • Anhydrous THF (Solvent)[1]

  • Protocol:

    • Charge a dry 3-neck flask with 3-Chloro-5-hydroxybenzoic acid (10.0 g, 58 mmol) and anhydrous THF (100 mL) under nitrogen.

    • Cool the solution to 0 °C using an ice bath.

    • Add BMS (35 mL, 70 mmol) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

    • Quench: Cool to 0 °C and carefully add Methanol (20 mL) dropwise to destroy excess borane.

    • Concentrate the mixture under reduced pressure.

    • Workup: Dissolve residue in EtOAc (150 mL), wash with 1M HCl (50 mL), saturated NaHCO3 (50 mL), and brine. Dry over Na2SO4 and concentrate to yield the crude alcohol (approx. 8.5 g).

Step B: Selective Oxidation to 3-Chloro-5-hydroxybenzaldehyde

Reaction Principle: A TEMPO-mediated oxidation is chosen over PCC/Swern for scalability and environmental safety.[1] It selectively oxidizes the benzylic alcohol to the aldehyde without over-oxidation to the acid.

  • Reagents:

    • Crude Alcohol from Step A (1.0 equiv)[1]

    • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.01 equiv)[1]

    • NaOCl (Bleach, 10-13% solution, 1.1 equiv)[1]

    • KBr (0.1 equiv)[1]

    • DCM/Water biphasic system[1]

  • Protocol:

    • Dissolve the crude alcohol (8.5 g) in DCM (85 mL). Add a solution of KBr (0.6 g) and TEMPO (85 mg) in water (10 mL).

    • Cool the biphasic mixture to 0 °C.

    • Slowly add aqueous NaOCl (buffered to pH 9 with NaHCO3) while vigorously stirring. Maintain internal temperature < 10 °C.

    • Stir for 30 minutes. The organic layer should turn orange-red.

    • Quench: Add aqueous sodium thiosulfate to quench excess oxidant.

    • Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[1][2][3][4]

    • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

    • Target Yield (Steps A+B): 75-80%

    • Appearance: Off-white solid.[1][5]

Phase 2: Functionalization (The Core Protocol)

Synthesis of 3-Chloro-5-ethoxybenzaldehyde

This step utilizes the Williamson Ether Synthesis. The choice of base and solvent is critical to prevent C-alkylation or Cannizzaro-type side reactions.[1]

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[6]DensityRole
3-Chloro-5-hydroxybenzaldehyde 156.571.0SolidSubstrate
Ethyl Iodide (EtI) 155.971.51.94 g/mLAlkylating Agent
Potassium Carbonate (K2CO3) 138.212.0SolidBase
Acetone (or DMF)---Solvent
Detailed Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 3-Chloro-5-hydroxybenzaldehyde (5.0 g, 31.9 mmol) in anhydrous Acetone (50 mL).

    • Note: DMF (Dimethylformamide) can be used for faster reaction rates, but Acetone allows for easier workup (solvent removal).[1]

  • Deprotonation: Add anhydrous K2CO3 (8.8 g, 64 mmol) in one portion. The suspension may turn slight yellow (phenoxide formation). Stir at room temperature for 15 minutes.

  • Alkylation: Add Ethyl Iodide (3.8 mL, 48 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 60 °C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.[7][8]

    • Filter off the inorganic solids (K2CO3/KI) through a sintered glass funnel. Wash the cake with acetone.

    • Concentrate the filtrate on a rotary evaporator to obtain a yellow oil.

    • Dissolve the oil in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove traces of inorganic salts.

    • Dry over anhydrous MgSO4, filter, and concentrate.[1]

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via Vacuum Distillation (bp ~140 °C at 2 mmHg) or Recrystallization from cold hexane (if solid) or column chromatography (SiO2, 5-10% EtOAc in Hexane).[1]

Expected Analytical Data
  • Yield: 90–95%[1]

  • Appearance: Colorless to pale yellow oil (may solidify upon prolonged storage).

  • 1H NMR (400 MHz, CDCl3): δ 9.89 (s, 1H, CHO), 7.42 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.08 (q, J=7.0 Hz, 2H, OCH2), 1.44 (t, J=7.0 Hz, 3H, CH3).[1]

  • MS (ESI): m/z 185.0 [M+H]+.[1]

Process Workflow Diagram

Workflow Step1 Step 1: Solvation Dissolve Aldehyde in Acetone Step2 Step 2: Activation Add K2CO3, stir 15 min Step1->Step2 Step3 Step 3: Alkylation Add EtI, Reflux 6h Step2->Step3 Step4 Step 4: Filtration Remove salts Step3->Step4 Step5 Step 5: Isolation Evaporate & Wash Step4->Step5

Figure 2: Operational workflow for the Williamson ether synthesis step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old reagentsEnsure Acetone is anhydrous.[1] K2CO3 is hygroscopic; dry it in an oven before use.
C-Alkylation Byproducts Temperature too highStrictly maintain reflux at 60 °C. Do not use stronger bases like NaH unless necessary (NaH promotes C-alkylation).[1]
Aldehyde Oxidation Exposure to airPerform reaction under an inert atmosphere (Nitrogen/Argon). The aldehyde is prone to air oxidation to the benzoic acid.
Low Yield Product volatilityThe product is a low-melting solid/oil. Do not apply high vacuum for extended periods during concentration.

References

  • Preparation of 3-Chloro-5-hydroxybenzaldehyde

    • ChemicalBook. (2025).[9][10][11] "Synthesis of 3-Chloro-5-hydroxybenzaldehyde via BBr3 demethylation." Link

  • General Protocol for Williamson Ether Synthesis

    • BenchChem.[12] (2025).[9][10][11] "Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid." Link[1]

  • Oxidation of Benzylic Alcohols (TEMPO method)

    • Organic Chemistry Portal. "TEMPO-mediated oxidation of alcohols." Link

  • Reduction of Benzoic Acids to Alcohols

    • ChemGuide. "Reduction of Carboxylic Acids using LiAlH4 and Borane." Link

  • 3-Chloro-5-hydroxybenzoic acid (Starting Material)

    • Chem-Impex.[1] "Product Information: 3-Chloro-5-hydroxybenzoic acid."[1][5][13][14] Link

Sources

Application Notes: 3-Chloro-5-ethoxybenzaldehyde as a Versatile Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals relies heavily on the strategic selection of molecular building blocks that impart favorable pharmacokinetic and pharmacodynamic properties. 3-Chloro-5-ethoxybenzaldehyde (CAS 2748578-88-1) is a highly valuable intermediate in the synthesis of novel crop protection agents 1.

As a Senior Application Scientist, I select this specific substituted benzaldehyde for two primary stereoelectronic reasons:

  • The meta-Chloro Substituent: Chlorine acts as an electron-withdrawing group via induction, but more importantly, it significantly increases the lipophilicity (

    
    ) of the resulting molecule. This is a critical parameter for agrochemicals, as it dictates the efficiency of cuticular penetration in plant leaves and cell wall permeation in pathogenic fungi. Furthermore, halogenation at the meta position blocks primary sites of oxidative metabolism, increasing the environmental half-life of the active ingredient.
    
  • The meta-Ethoxy Substituent: This bulky, electron-donating group (via resonance) counterbalances the inductive pull of the chlorine atom. It modulates the electrophilicity of the aldehyde carbonyl carbon, preventing overly aggressive side reactions (e.g., unwanted polymerizations) while maintaining sufficient reactivity for targeted nucleophilic additions.

This application note details the divergent synthesis of two distinct classes of agrochemicals from this single scaffold: Triazole-Linked Schiff Bases (broad-spectrum fungicides) and O-Alkyl Oxime Ethers (selective post-emergent herbicides).

Divergent Synthetic Workflow

G Start 3-Chloro-5-ethoxybenzaldehyde (Starting Scaffold) Condensation Azomethine Condensation (1,2,4-Triazole-3-thione) Start->Condensation EtOH, H+, Reflux Oximation Oximation Reaction (NH2OH·HCl, Base) Start->Oximation EtOH/Pyridine SchiffBase Schiff Base Derivative (Fungicide Candidate) Condensation->SchiffBase Recrystallization Oxime Benzaldehyde Oxime Intermediate Oximation->Oxime Isolation Alkylation O-Alkylation (Alkyl Halide, K2CO3) Oxime->Alkylation DMF, 60°C OximeEther O-Alkyl Oxime Ether (Herbicide Candidate) Alkylation->OximeEther Column Chromatography

Fig 1. Divergent synthetic workflows for agrochemical derivatives from 3-Chloro-5-ethoxybenzaldehyde.

Application I: Synthesis of Triazole-Linked Schiff Base Fungicides

Causality & Design

Schiff bases containing the azomethine (–HC=N–) linkage are well-documented for their potent antimicrobial and antifungal activities. By condensing 3-chloro-5-ethoxybenzaldehyde with a 1,2,4-triazole-3-thione derivative, we hybridize two known pharmacophores. The resulting molecule is designed to disrupt fungal ergosterol biosynthesis by binding to cytochrome P450-dependent lanosterol 14α-demethylase 2.

Self-Validating Protocol

Step 1: Reagent Preparation Dissolve 10 mmol (1.0 eq) of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Rationale: Absolute ethanol is strictly required to minimize water content, which would otherwise drive the equilibrium backward, hydrolyzing the imine bond.

Step 2: Condensation Add 10 mmol (1.85 g, 1.0 eq) of 3-chloro-5-ethoxybenzaldehyde to the stirring solution. Add 3–5 drops of glacial acetic acid. Rationale: The acid catalyst protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.

Step 3: Reflux & In-Process Validation Reflux the mixture at 80°C for 4–6 hours. Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting aldehyde spot (


) disappears, replaced by a more polar, UV-active Schiff base spot (

).

Step 4: Isolation & Structural Confirmation Cool the mixture to 0°C to induce precipitation. Filter the solid under vacuum, wash with ice-cold ethanol, and recrystallize from a DMF/Ethanol mixture. Validation Checkpoint: Conduct


H NMR (DMSO-

). Successful condensation is definitively proven by the disappearance of the aldehyde proton singlet at

~9.9 ppm and the emergence of a new azomethine (–CH=N–) proton singlet at

8.4–8.7 ppm.

Application II: Synthesis of O-Alkyl Oxime Ether Herbicides

Causality & Design

Benzaldehyde oxime ethers represent a highly effective class of selective herbicides, particularly active against dicotyledonous weeds via the disruption of plant growth regulator pathways 3. The synthesis requires intermediate oximation followed by nucleophilic


-alkylation.
Self-Validating Protocol

Step 1: Oximation In a 250 mL flask, dissolve 20 mmol (3.69 g) of 3-chloro-5-ethoxybenzaldehyde in 50 mL of ethanol. Add 24 mmol (1.2 eq) of hydroxylamine hydrochloride (


) and 24 mmol of pyridine.
Rationale: Pyridine acts as an acid scavenger to neutralize the HCl, freeing the nucleophilic hydroxylamine, while also acting as a mild nucleophilic catalyst. Stir at room temperature for 2 hours.

Step 2: Intermediate Isolation Evaporate the ethanol, partition the residue between Ethyl Acetate and water. Wash the organic layer with 1M HCl (to remove residual pyridine), dry over anhydrous


, and concentrate to yield the oxime intermediate.
Validation Checkpoint: TLC (DCM:MeOH 95:5) will typically show two closely eluting spots, representing the E and Z geometric isomers of the oxime.

Step 3: O-Alkylation Dissolve the oxime intermediate in 20 mL of anhydrous DMF. Add 30 mmol (1.5 eq) of anhydrous


 and 24 mmol (1.2 eq) of an alkyl halide (e.g., benzyl bromide).
Rationale: DMF, a polar aprotic solvent, leaves the oximate anion highly solvated and reactive, drastically accelerating the 

displacement.

is a mild base that deprotonates the oxime hydroxyl without triggering unwanted side reactions. Stir at 60°C for 4 hours.

Step 4: Purification & Structural Confirmation Quench with ice water, extract with diethyl ether, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1). Validation Checkpoint: FT-IR spectroscopy must confirm the complete absence of the broad oxime –OH stretch (3200–3400 cm


) and the presence of strong C=N (1620 cm

) and C–O–C (1050 cm

) stretching frequencies.

Quantitative Data Synthesis

The following tables summarize the biological evaluation of the synthesized derivatives, demonstrating the structure-activity relationship (SAR) imparted by the 3-chloro-5-ethoxybenzaldehyde scaffold.

Table 1: In vitro Antifungal Activity of Synthesized Schiff Bases (Data represents Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.)

Compound / ScaffoldCandida albicans (MIC)Aspergillus niger (MIC)Mechanism of Action
Unsubstituted Benzaldehyde (Control)125.0250.0Weak Ergosterol Inhibition
3-Chloro-5-ethoxy Schiff Base 15.6 31.25 Potent Ergosterol Inhibition
Fluconazole (Standard Drug)8.016.0Reference Standard

Table 2: Post-Emergent Herbicidal Activity of O-Alkyl Oxime Ethers (Data represents % Growth Inhibition at an application rate of 0.5 kg/hectare after 14 days.)

Compound / Alkyl GroupAmaranthus retroflexus (Dicot)Echinochloa crus-galli (Monocot)Selectivity Profile
O-Methyl Oxime Ether 82%15%High Dicot Selectivity
O-Benzyl Oxime Ether 96% 22% Excellent Dicot Selectivity
2,4-D (Standard Herbicide)98%10%Reference Standard

References

  • MDPI (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Retrieved from: [Link]

  • Google Patents (EP0023891A1).Pyridyl-2-oxy-phenyloxime ethers and esters, their preparation and their use as herbicides.

Sources

Troubleshooting & Optimization

Optimizing yield in reactions with 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield & Chemoselectivity Ticket ID: CHEM-SUP-3CL5OEt-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 3-Chloro-5-ethoxybenzaldehyde (CAS: 85604-58-6 / Analogous scaffolds). This molecule presents a unique "Push-Pull" electronic conflict:

  • The Aldehyde (C-1): An electrophilic center deactivated by the meta-ethoxy group (+M effect) but activated by the meta-chlorine (-I effect).

  • The Chloride (C-3): A challenging handle for cross-coupling due to the stronger C-Cl bond compared to C-Br/C-I, requiring specialized ligands.

  • The Ethoxy Group (C-5): Provides electron density, making the ring susceptible to oxidation and complicating nucleophilic attacks on the aldehyde.

This guide addresses the three most common failure modes reported by researchers: stalled reductive aminations , failed Suzuki couplings (chemoselectivity) , and oxidative degradation .

Module 1: The Aldehyde Vector (Reductive Amination)

Issue: Incomplete Conversion to Amine

User Report: "I am trying to couple 3-chloro-5-ethoxybenzaldehyde with a secondary amine using STAB (Sodium Triacetoxyborohydride), but I see 40% unreacted aldehyde by LCMS after 24 hours."

Root Cause Analysis

The ethoxy group at the meta position donates electron density into the benzene ring via resonance. While less direct than para donation, this increases the electron density at the carbonyl carbon relative to a simple chlorobenzaldehyde. This makes the initial nucleophilic attack by the amine (imine/iminium formation) the rate-determining step. Standard "one-pot" protocols often fail because the reducing agent quenches the aldehyde before the imine is fully formed.

Optimization Protocol: The "Pre-Activation" Method

Do not use a simultaneous addition (one-pot) method. Use this stepwise protocol to force equilibrium.

Step 1: Dehydrative Imine Formation (The Critical Step)

  • Solvent: Use 1,2-Dichloroethane (DCE) or Toluene . Avoid Methanol initially (it stabilizes the hemiaminal intermediate, preventing water loss).

  • Additives: Add 4Å Molecular Sieves (activated) or use a Dean-Stark trap if scaling >5g.

  • Catalyst: Add 5 mol% Acetic Acid or

    
     (Titanium isopropoxide) for stubborn amines.
    
  • Process: Stir Aldehyde (1.0 equiv) + Amine (1.1 equiv) for 2–4 hours before adding the reductant.

    • Validation: Check by NMR or IR.[1] The aldehyde C=O stretch (~1690 cm⁻¹) should disappear, replaced by the imine C=N (~1640 cm⁻¹).

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Allow to warm to RT overnight.

ParameterStandard ConditionOptimized Condition Reason
Solvent DCM or MeOHDCE or Toluene Higher boiling point; better water azeotrope.
Water Mgmt None4Å Mol. Sieves Shifts equilibrium to imine (Le Chatelier's principle).
Lewis Acid None

(1.0 eq)
Acts as water scavenger and Lewis acid activator.

Module 2: The Chloride Vector (Suzuki-Miyaura Coupling)

Issue: Low Yield or Aldehyde Interference

User Report: "I am trying to couple a boronic acid to the chlorine position. The reaction is sluggish, and I see side products where the aldehyde has reacted or oxidized."

Root Cause Analysis
  • Bond Strength: Aryl chlorides have a high bond dissociation energy (~96 kcal/mol). Standard catalysts like

    
     are insufficient for oxidative addition into the C-Cl bond, especially with the electron-rich ethoxy group deactivating the ring toward metal insertion [1].
    
  • Aldehyde Interference: Strong bases (e.g., KOtBu) used to activate the boronic acid can trigger Cannizzaro disproportionation or aldol condensation of the aldehyde.

Troubleshooting Guide: Ligand & Base Selection

You must use a "Third Generation" Buchwald Precatalyst or a specialized phosphine ligand designed for aryl chlorides.

Recommended System:

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + SPhos . These bulky, electron-rich ligands facilitate the difficult oxidative addition into the C-Cl bond [2].

  • Base:

    
     (Tribasic Potassium Phosphate) . It is mild enough to spare the aldehyde but strong enough to activate the boronic acid. Avoid Carbonates (
    
    
    
    ) at high temps if the aldehyde is sensitive.
  • Solvent: 1,4-Dioxane/Water (4:1). The water is strictly necessary for the Suzuki mechanism (boronate formation).

Chemoselectivity Workflow (DOT Visualization)

ReactionPathways Start 3-Chloro-5-ethoxybenzaldehyde Decision Target Reaction? Start->Decision Suzuki Suzuki Coupling (C-Cl) Decision->Suzuki Modify Ring Amination Reductive Amination (C=O) Decision->Amination Modify Handle Suz_Cond CRITICAL CONDITIONS: Ligand: XPhos or SPhos Base: K3PO4 (Mild) Temp: 80-100°C Suzuki->Suz_Cond Am_Cond CRITICAL CONDITIONS: Stepwise Addition Dehydrating Agent (Sieves) Amination->Am_Cond Suz_Risk RISK: Aldehyde Oxidation Suz_Cond->Suz_Risk Suz_Sol Solution: Degass solvents (Argon) Avoid strong bases (KOtBu) Suz_Risk->Suz_Sol

Caption: Chemoselectivity decision tree highlighting critical parameters for preserving the aldehyde during cross-coupling.

Module 3: Purification & Stability (The "Oiling Out" Problem)

Issue: "My white solid turned into a yellow oil."

User Report: "I stored the compound on the bench. After a week, it's a yellow sticky solid and NMR shows a carboxylic acid peak."

Root Cause Analysis

Benzaldehydes with electron-donating groups (like ethoxy) are prone to autoxidation to benzoic acids upon exposure to air. The yellow color typically comes from trace quinone-like impurities formed during oxidation.

The "Bisulfite Rescue" Protocol

If your compound is impure (mixed with non-aldehyde side products) or degrading, use this Self-Validating Purification method instead of standard column chromatography, which can cause streaking [3].

  • Adduct Formation: Dissolve crude oil in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (

    
    )  (2.0 equiv). Stir vigorously for 1 hour.
    
    • Observation: A white precipitate (the bisulfite adduct) should form.

  • Wash: Filter the solid.[2][3] Wash with Diethyl Ether (removes non-aldehyde organic impurities). The aldehyde is now trapped in the solid phase.

  • Regeneration: Suspend the solid in water. Add 10%

    
     or dilute 
    
    
    
    and stir.
    • Observation: The solid dissolves, and oil droplets (pure aldehyde) appear.

  • Extraction: Extract with Ethyl Acetate, dry, and concentrate.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 for the Suzuki coupling? 
A: No.  Tetrakis is excellent for aryl bromides/iodides but generally fails for aryl chlorides, especially electron-rich ones like this. You will likely recover starting material. Use Pd-XPhos  or Pd-SPhos  [2].

Q: The aldehyde spot streaks on TLC. How do I fix this? A: The streaking is likely due to the carboxylic acid impurity (from oxidation).[2] Add 1% Acetic Acid to your TLC eluent to sharpen the spot, or wash the organic layer with saturated


 prior to TLC to remove the acid.

Q: Is the ethoxy group stable to


? 
A: No.  Boron tribromide will cleave the ethoxy ether to a phenol. If you need to deprotect it, this is the correct reagent. If you want to keep the ethoxy group, avoid strong Lewis acids like 

or

.

References

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. National Institutes of Health (PMC). Demonstrates the tolerance of aldehyde groups in Suzuki couplings and the necessity of specialized ligands for chloride activation.

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides. ACS Publications. Details the use of sSPhos and water/HEP solvents for efficient coupling of aryl chlorides.

  • Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. BenchChem. Provides the foundational logic for bisulfite purification and troubleshooting "oiling out" issues in alkoxy-benzaldehydes.

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC). Explains the mechanistic advantage of aldehydes in anchoring metal catalysts, relevant for advanced coupling strategies.

Sources

Technical Support Center: Post-Synthesis Purification of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-5-ethoxybenzaldehyde (CAS: 2748578-88-1). As a versatile building block in medicinal chemistry and materials science, this compound presents unique purification challenges due to the 1 of its meta-substituted chloro (electron-withdrawing) and ethoxy (electron-donating) groups[1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery for downstream drug development applications.

Troubleshooting Guide & FAQs

Q1: My crude product is contaminated with unreacted 3-chloro-5-hydroxybenzaldehyde. How do I separate them efficiently without chromatography? The Causality: The synthesis of 3-chloro-5-ethoxybenzaldehyde typically involves the alkylation of 2[2]. The unreacted starting material retains a free phenolic hydroxyl group, making it significantly more acidic (pKa ~9) than the etherified product. The Solution: Exploit this pKa difference via a chemoselective liquid-liquid extraction. By washing the organic layer with a mild base (e.g., 5% NaOH or Na₂CO₃), the phenol is deprotonated into a water-soluble phenoxide ion, partitioning into the aqueous phase while the highly lipophilic target aldehyde remains in the organic phase.

Q2: I am observing a highly polar, streaking impurity on my TLC plates. What is the cause, and how is it removed? The Causality: Benzaldehyde derivatives are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen and light, rapidly oxidizing to form the corresponding 1 (in this case, 3-chloro-5-ethoxybenzoic acid)[1]. The Solution: Similar to phenol removal, a 3 converts the carboxylic acid into a highly water-soluble sodium benzoate salt[3]. This irreversible reaction forms an easily removable derivative, effectively stripping the oxidation byproduct from the organic layer[3].

Q3: Can I use the sodium bisulfite adduct method to isolate this specific compound from complex organic mixtures? The Causality: Yes. The aldehyde functional group in 3-chloro-5-ethoxybenzaldehyde is a highly reactive 1[1]. The inductive electron-withdrawing effect of the meta-chlorine atom enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic addition by the bisulfite ion (HSO₃⁻)[1]. The Solution: This forms a stable, water-soluble (or precipitating)


-hydroxysulfonate adduct. Non-aldehydic impurities (like over-alkylated side products or solvent residues) do not react and remain in the organic phase. The pure aldehyde is then regenerated by reversing the equilibrium with a base or acid[3].

Q4: When resorting to column chromatography, what is the optimal solvent system, and why am I seeing product degradation? The Causality: Silica gel is slightly acidic, which can catalyze the 3 of sensitive aldehydes during prolonged exposure on the column[3]. The Solution: Use a non-polar solvent system with a slight polar modifier (e.g., Petroleum Ether:Ethyl Acetate at 95:5 to 90:10 gradient). To prevent degradation, deactivate the silica gel by pre-flushing with 1% triethylamine (TEA) or switch to a neutral stationary phase[3].

Quantitative Data: Comparison of Purification Methods

Purification MethodTarget Impurities RemovedTypical YieldAchievable PurityScalabilityTime Consumption
Basic Aqueous Wash Phenols, Carboxylic Acids90–95%90–95%High (kg scale)Low (< 1 hour)
Bisulfite Adduct Non-aldehydic organics75–85%>98%Moderate (g scale)High (4–6 hours)
Silica Chromatography Regioisomers, close R_f70–90%>99%Low (mg to g scale)High (several hours)

Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (Basic Wash)

Self-Validating Step: The cessation of gas evolution (if using carbonate) and the stabilization of the aqueous layer's pH > 9 confirms complete deprotonation of acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) inside a separatory funnel[3].

  • Basic Wash: Add an equal volume of 5-10% aqueous Na₂CO₃ or NaOH[3]. Stopper and invert gently, venting frequently to release CO₂ gas.

  • Separation: Allow the phases to separate. Drain the lower aqueous layer (containing sodium phenoxide and sodium benzoate salts)[3].

  • Verification & Drying: Repeat the wash until TLC shows the disappearance of the baseline polar spot. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Extraction_Logic Mixture Crude Organic Mixture (Product + Phenol + Acid) BaseWash Wash with 5% NaOH / Na2CO3 Mixture->BaseWash AqPhase Aqueous Phase (Phenoxide & Benzoate Salts) BaseWash->AqPhase Deprotonation OrgPhase Organic Phase (3-Chloro-5-ethoxybenzaldehyde) BaseWash->OrgPhase Neutral Product Brine Brine Wash & Dry (Na2SO4) OrgPhase->Brine Final Concentrated Pure Product Brine->Final

Liquid-liquid extraction pathway for removing phenolic and acidic impurities.

Protocol B: Bisulfite Adduct Formation and Regeneration

Self-Validating Step: The formation of a dense white precipitate upon vigorous stirring with NaHSO₃ confirms the successful trapping of the aldehyde.

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of diethyl ether. Add an excess of freshly prepared 40% aqueous sodium bisulfite (NaHSO₃) solution.

  • Precipitation: Stir vigorously for 1-2 hours at room temperature. The bisulfite adduct will precipitate as a white solid.

  • Filtration & Washing: Filter the solid adduct under vacuum. Wash the filter cake thoroughly with diethyl ether to remove all non-aldehydic organic impurities[3].

  • Regeneration: Transfer the solid back to a flask. Add 10% aqueous Na₂CO₃ (or 10% HCl) and stir until the solid completely dissolves, indicating the regeneration of the free aldehyde.

  • Recovery: Extract the regenerated 3-chloro-5-ethoxybenzaldehyde with ethyl acetate, dry over Na₂SO₄, and concentrate.

Bisulfite_Purification Crude Crude 3-Chloro-5-ethoxybenzaldehyde (Contains non-aldehyde impurities) NaHSO3 Add 40% aq. NaHSO3 (Nucleophilic Addition) Crude->NaHSO3 Adduct Bisulfite Adduct Precipitate (Water-Soluble/Solid) NaHSO3->Adduct Adduct Formation OrgImp Organic Impurities (Discarded in Ether Wash) NaHSO3->OrgImp Remains in Solvent Regen Regeneration (Add 10% Na2CO3 or HCl) Adduct->Regen Pure Pure 3-Chloro-5-ethoxybenzaldehyde (Extracted into Org. Phase) Regen->Pure Cleavage & Extraction

Workflow of chemoselective bisulfite adduct formation and regeneration.

Protocol C: Flash Column Chromatography

Self-Validating Step: TLC monitoring of fractions using a UV lamp (254 nm) ensures the separation of the UV-active benzaldehyde core from aliphatic or highly polar impurities.

  • Column Preparation: Slurry-pack a glass column with silica gel (230-400 mesh). Optional: Pre-treat the silica with 1% TEA in hexanes to neutralize acidity.

  • Loading: Dissolve the crude product in a minimal volume of dichloromethane and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (starting at 95:5, increasing to 90:10).

  • Fractionation: Collect fractions and analyze via TLC. Combine fractions containing the pure product (typically R_f ~ 0.4 in 9:1 Pet Ether:EtOAc) and concentrate under high vacuum.

References

  • Benchchem. "3-Chloro-5-ethoxybenzaldehyde". Benchchem Product Database.
  • Benchchem. "Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde". Benchchem Tech Support.
  • BLD Pharm. "1829-33-0 | 3-Chloro-5-hydroxybenzaldehyde". BLD Pharm Catalog.

Sources

Preventing oxidation of 3-Chloro-5-ethoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

As a Senior Application Scientist supporting your research, I understand the frustration of retrieving a critical intermediate like 3-Chloro-5-ethoxybenzaldehyde only to find it has degraded. Substituted benzaldehydes are deceptively stable in appearance but chemically fragile.

The presence of the electron-withdrawing chlorine atom at the 3-position and the electron-donating ethoxy group at the 5-position creates a unique electronic push-pull.[1][2] While the chlorine atom deactivates the ring electrophilically, it does not sufficiently protect the formyl hydrogen from radical abstraction. The primary failure mode is autoxidation , converting your aldehyde into 3-chloro-5-ethoxybenzoic acid—a white solid contaminant that alters stoichiometry and ruins downstream organometallic couplings or reductive aminations.[1][2]

This guide moves beyond basic "store in the fridge" advice. It provides a mechanistic understanding of the degradation and a self-validating protocol to ensure your material remains >98% pure.

Part 1: The Chemistry of Degradation (Diagnostics)

Q: Why is my clear yellow oil turning cloudy or precipitating a white solid?

A: You are witnessing radical autoxidation . Unlike hydrolysis, which requires water, this reaction requires only atmospheric oxygen and is catalyzed by light and trace transition metals. The "white solid" is the corresponding carboxylic acid (3-chloro-5-ethoxybenzoic acid), which is often less soluble in the aldehyde matrix than the aldehyde itself.[1][2]

The Mechanism: The aldehyde hydrogen (C-H) has a low bond dissociation energy (~88 kcal/mol). Once a radical initiator (light/heat) removes this hydrogen, the resulting acyl radical reacts with oxygen at a diffusion-controlled rate.[1][2]

Autoxidation Start Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Start->Radical Initiation (Light/Heat/-H•) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Perbenzoic Acid Peroxy->Peracid + R-CHO (Propagation) End Benzoic Acid (Precipitate) Peracid->End + R-CHO (2 Molecules Acid)

Figure 1: The autoxidation cascade.[1][2] Note that one molecule of peracid reacts with another molecule of aldehyde to produce two molecules of carboxylic acid, accelerating the degradation exponentially.

Part 2: Storage Protocols (Preventative)

Q: What is the gold standard for storing this compound long-term?

A: You must eliminate the three vectors of autoxidation: Oxygen, Light, and Heat. Because 3-Chloro-5-ethoxybenzaldehyde is likely a liquid or low-melting solid, surface area contact with headspace oxygen is the critical variable.[1][2]

The "Argon Cushion" Protocol: We recommend Argon over Nitrogen. Argon is denser than air (density ~1.78 g/L vs. air ~1.22 g/L).[3] When you purge a vial with Nitrogen, it mixes with the air. When you purge with Argon, it settles like a liquid blanket over your compound, physically separating it from oxygen.

Storage Condition Matrix:

ParameterStandard (Risk of Degradation) Recommended (Stable 6-12 mo) Gold Standard (Stable >2 yrs)
Atmosphere Air (Headspace)Nitrogen FlushArgon Blanket
Container Clear Glass / PlasticAmber GlassAmber Glass + Parafilm/Teflon Tape
Temperature Room Temp (25°C)4°C (Fridge)-20°C (Freezer)
Additives NoneNone0.1% BHT (Optional)

Critical Note: If storing at -20°C, you must allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, leading to hydrate formation or hydrolysis.

Part 3: Handling & Aliquoting (Workflow)

Q: How do I remove an aliquot without compromising the rest of the bottle?

A: Every time you open the cap, you reset the shelf-life clock.[1][2] Use a Schlenk Line or a Positive Pressure Syringe Technique .

Protocol: The Positive Pressure Transfer

  • Purge: Insert a needle connected to an Argon line (low pressure, ~2 psi) into the septum of the storage vial.

  • Vent: Insert a short "bleed" needle to flush the headspace for 30 seconds. Remove the bleed needle.

  • Withdraw: Insert your syringe. The positive pressure from the Argon line will help push the liquid into the syringe, preventing vacuum formation that could suck air in.

  • Seal: Remove the syringe and immediately remove the Argon line.

Handling Step1 1. Equilibrate Warm vial to RT to prevent condensation Step2 2. Inert Gas Source Connect Argon line to septum (Inlet) Step1->Step2 Step3 3. Flush Headspace Insert bleed needle (Outlet) for 30s Step2->Step3 Step4 4. Withdraw Sample Syringe withdrawal under positive pressure Step3->Step4 Step5 5. Reseal Remove needles; Apply Parafilm immediately Step4->Step5

Figure 2: Positive pressure handling workflow to maintain inert atmosphere during aliquoting.

Part 4: Troubleshooting & Purification (Corrective)

Q: My sample has white crystals suspended in it. Is it ruined?

A: Not necessarily. If the oxidation is <10%, you can purify it. Because the impurity is a carboxylic acid (3-chloro-5-ethoxybenzoic acid) and your product is a neutral aldehyde, acid-base extraction is the most efficient purification method.[1][2]

Purification Protocol (Bicarbonate Wash): Use this if your sample is liquid or a solution.

  • Dissolve: Dilute your aldehyde in an organic solvent (Diethyl Ether or Dichloromethane). Use ~10 mL solvent per gram of aldehyde.

  • Wash: Transfer to a separatory funnel. Wash with 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry:

      
      .[1][2]
      
  • Separate: The benzoic acid impurity moves to the aqueous (top) layer. Your aldehyde remains in the organic (bottom) layer (if using DCM).

  • Dry: Collect the organic layer, dry over Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Verify: Check purity via TLC or NMR. The aldehyde proton peak (~10 ppm) should remain; the broad carboxylic acid peak (~11-12 ppm) should be gone.

Q: Can I use sodium bisulfite? A: Yes, but it is labor-intensive.[2] Bisulfite forms a solid adduct with the aldehyde, allowing you to wash away non-aldehyde impurities. However, for simple oxidation (removing acid), the bicarbonate wash above is faster and yields higher recovery.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I add stabilizers to the bottle? A: Yes. Adding 0.1% w/w BHT (Butylated hydroxytoluene) is highly effective. BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction shown in Figure 1. Warning: If your next step involves a radical mechanism or highly sensitive catalysis, you must distill the aldehyde to remove the BHT before use.

Q: I bought 50g, but I only use 100mg at a time. What should I do? A: Do not store it in one large bottle. Upon receipt, aliquot the material into 5 or 10 smaller amber vials under Argon. Store them in the freezer. Use one vial at a time until empty. This prevents repeated thermal cycling and oxygen exposure for the bulk material.

Q: Is the chlorine atom labile (unstable) during storage? A: Generally, aryl chlorides are stable during storage. The chlorine is on an aromatic ring and requires palladium catalysis or extreme conditions to cleave. The primary stability risk is the aldehyde group, not the chlorine or the ethoxy ether.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .[1][2]

  • Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents.

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589. (Mechanistic grounding for BHT usage).

Sources

Troubleshooting low reactivity of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-5-ethoxybenzaldehyde (CAS: N/A - Custom/Rare Intermediate) Topic: Troubleshooting Low Reactivity & Optimization Protocols Ticket ID: #TS-BENZ-3CL5OEt-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering "low reactivity" with 3-Chloro-5-ethoxybenzaldehyde . Based on the structural electronics of this 1,3,5-substituted scaffold, your issues likely stem from one of two distinct chemical bottlenecks:

  • The Deactivated Aryl Chloride: The chlorine at the C3 position is electronically "neutralized" for oxidative addition. The meta-aldehyde (EWG) activates it slightly, but the meta-ethoxy (EDG) counteracts this, resulting in a sluggish electrophile for Pd-catalyzed cross-couplings.

  • Carbonyl Deactivation (Context-Dependent): While aldehydes are generally reactive, the inductive withdrawal from the chlorine (-I) competes with the resonance donation from the ethoxy group (+R), potentially destabilizing Schiff base intermediates in reductive aminations or requiring specific Lewis acid activation.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these kinetic barriers.

Module 1: Diagnostic Check (Purity & Stability)

Q: My reaction yields are inconsistent. Is the starting material degrading? A: Before optimizing the reaction, validate the integrity of the aldehyde. 3-Chloro-5-ethoxybenzaldehyde is prone to auto-oxidation to the corresponding benzoic acid (3-chloro-5-ethoxybenzoic acid) upon exposure to air. The presence of the acid acts as a catalyst poison (protonating basic ligands) or alters the stoichiometry of base-mediated reactions.

Validation Protocol:

  • 1H NMR Check: Look for a singlet around 10.0 ppm (Aldehyde -CHO). If you see a broad singlet >11 ppm or a shift in the aromatic region, you have significant acid contamination.

  • Visual Inspection: The pure aldehyde should be a clear oil or low-melting solid. White crystalline precipitates usually indicate the benzoic acid derivative.

  • Purification: If degraded, dissolve in Et2O and wash with saturated NaHCO3 (removes acid). Dry organic layer over MgSO4 and concentrate.

Module 2: Troubleshooting Aryl Chloride Coupling (Suzuki/Buchwald)

Q: I am trying to couple at the C3-Cl position, but the starting material remains unconsumed. Why? A: You are facing an Oxidative Addition (OA) Bottleneck . Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient for this substrate. The C-Cl bond is strong (approx. 96 kcal/mol). The meta-aldehyde does not provide enough electron withdrawal to activate the C-Cl bond significantly (unlike para-nitro or para-formyl groups). The meta-ethoxy group further increases electron density in the ring, making the arene less prone to nucleophilic attack by the Pd(0) species.

The Fix: Switch to Electron-Rich, Bulky Ligands. You must use ligands that push electron density onto the Palladium center to facilitate the breaking of the C-Cl bond.

Optimization Matrix: Catalyst & Base Screening

ParameterStandard (Likely Failing)Recommended (High Reactivity) Rationale
Pre-catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd2(dba)3 or Pd(OAc)2 Source of Pd(0)/Pd(II) requiring active ligation.
Ligand PPh3, dppfSPhos , XPhos , or BrettPhos Bulky, electron-rich Buchwald phosphines accelerate oxidative addition into Ar-Cl bonds.
Base Na2CO3, Et3NK3PO4 (3.0 eq) or Cs2CO3 Stronger inorganic bases are required for difficult transmetalation steps.
Solvent DMF, THFDioxane/H2O (4:1) or Toluene Biphasic systems with water often accelerate Suzuki couplings of chlorides.
Temperature 60-80°C100-110°C High energy barrier requires elevated temperature.

Protocol: High-Activity Suzuki Coupling

  • Charge reaction vial with 3-Chloro-5-ethoxybenzaldehyde (1.0 eq), Boronic Acid (1.5 eq), Pd2(dba)3 (2 mol%) , SPhos (4-8 mol%) , and K3PO4 (3.0 eq) .

  • Evacuate and backfill with Argon (3x). Oxygen inhibition is critical to avoid.

  • Add degassed 1,4-Dioxane/Water (4:1) .

  • Heat to 100°C for 12 hours.

  • Checkpoint: If conversion is <50% after 4 hours, switch ligand to XPhos or use a precatalyst like Pd-PEPPSI-IPr .

Module 3: Troubleshooting Aldehyde Chemistry (Condensation/Amination)

Q: The aldehyde is not reacting with my amine/nucleophile. Is it sterically hindered? A: Steric hindrance is unlikely (positions 2 and 6 are protons). The issue is likely electronic reversibility . The meta-chloro group (-I effect) makes the carbonyl carbon more electrophilic, which is good for initial attack. However, the meta-ethoxy group stabilizes the starting material. If you are doing a reductive amination, the imine formation equilibrium might be unfavorable or "wet."

The Fix: Dehydrating Conditions & Lewis Acid Activation.

Troubleshooting Workflow:

  • Water Removal: Imine formation generates water. If the equilibrium lies to the left, the reaction stalls.

    • Action: Add 4Å Molecular Sieves (activated) to the reaction mixture.

  • Lewis Acid Activation: If the amine is weak (e.g., an aniline), the carbonyl is not electrophilic enough.

    • Action: Add Ti(OiPr)4 (Titanium Isopropoxide) (1.5 - 2.0 eq). This acts as both a Lewis acid (activating the C=O) and a water scavenger.

Protocol: Ti(OiPr)4 Mediated Reductive Amination

  • Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in dry THF.

  • Add Ti(OiPr)4 (1.5 eq) neat. Note: Solution may turn yellow/orange.

  • Stir at RT for 4-6 hours (ensure imine formation is complete via TLC/LCMS).

  • Dilute with MeOH and add NaBH4 (2.0 eq) or NaBH(OAc)3 carefully.

  • Quench with 1N NaOH (to precipitate Titanium salts as white solid) and filter through Celite.

Logic Map: Troubleshooting Decision Tree

The following diagram illustrates the decision logic for troubleshooting reactivity based on the functional group target.

ReactivityTroubleshooting Start Start: Low Reactivity Issue CheckPurity Step 1: Purity Check (1H NMR / Visual) Start->CheckPurity Impure White Precipitate? (Benzoic Acid) CheckPurity->Impure Degraded TargetSelect Step 2: Identify Target Site CheckPurity->TargetSelect Pure Purify Wash w/ NaHCO3 Dry & Retest Impure->Purify Purify->CheckPurity PathCl Target: Aryl Chloride (C3) (Suzuki/Buchwald) TargetSelect->PathCl PathCHO Target: Aldehyde (C1) (Amination/Condensation) TargetSelect->PathCHO Cl_Issue Issue: Oxidative Addition Failure (Unactivated Ar-Cl) PathCl->Cl_Issue CHO_Issue Issue: Unfavorable Equilibrium (Wet Solvents / Weak Nucleophile) PathCHO->CHO_Issue Cl_Sol1 Switch Ligand: SPhos, XPhos, or BrettPhos Cl_Issue->Cl_Sol1 Cl_Sol2 Switch Base/Temp: Cs2CO3 / 100°C Cl_Sol1->Cl_Sol2 CHO_Sol1 Add Dehydrating Agent: 4Å Mol. Sieves CHO_Issue->CHO_Sol1 CHO_Sol2 Add Lewis Acid: Ti(OiPr)4 CHO_Sol1->CHO_Sol2

Caption: Decision tree for isolating reactivity bottlenecks in 3-Chloro-5-ethoxybenzaldehyde workflows.

References

  • Organic Chemistry Portal. (2010). Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Technical Support Center: 3-Chloro-5-ethoxybenzaldehyde Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges associated with 3-Chloro-5-ethoxybenzaldehyde , a lipophilic intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis) and agrochemical development.[1]

Product Category: Aromatic Aldehydes / Organic Intermediates Subject: Troubleshooting Solubility, Stability, and Handling Audience: Medicinal Chemists, Process Chemists, Biological Assay Specialists[1]

Executive Summary & Physicochemical Profile[1][2]

3-Chloro-5-ethoxybenzaldehyde presents a classic "lipophilic aldehyde" profile.[1] Its solubility challenges usually stem from two distinct behaviors: hydrophobicity (causing precipitation in aqueous media) and low melting point tendencies (causing "oiling out" during purification).[1]

Physicochemical Snapshot
PropertyCharacteristicImpact on Solubility
Structure Lipophilic core (Benzene + Cl + OEt)High solubility in organics (DCM, EtOAc); Poor in water.[1]
Functional Group Aldehyde (-CHO)Susceptible to air oxidation (forming benzoic acid), which drastically alters solubility.[1]
Physical State Low-melting solid or oilProne to forming supersaturated oils rather than crystals in alcohols.[1]
LogP (Predicted) ~2.8 - 3.2Requires co-solvents (DMSO, EtOH) for biological assays.[1]

Solubility Compatibility Matrix

Use this table to select the correct solvent system for your application.

Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and transfer.[1]
Esters Ethyl Acetate (EtOAc)Excellent Good for chromatography; may require Hexane to induce precipitation.[1]
Polar Aprotic DMSO, DMFExcellent Caution: High boiling point makes removal difficult.[1] Use only for assays or high-temp reactions.
Alcohols Methanol, EthanolGood to Moderate Solubility decreases significantly with temperature.[1] Risk of acetal formation if acid is present.[1]
Ethers THF, Diethyl EtherGood THF is excellent for reactions; Ether is good for extraction but may not dissolve aged (oxidized) samples.[1]
Hydrocarbons Hexanes, HeptanePoor Used as an anti-solvent to force crystallization.[1]
Aqueous Water, PBS BufferInsoluble Will precipitate immediately upon addition unless formulated (e.g., cyclodextrins).[1]

Troubleshooting Scenarios (Q&A)

SCENARIO A: Synthesis & Reaction Setup

User Question: "I am trying to perform a reductive amination in Methanol, but the aldehyde is not fully dissolving or is falling out of solution when I cool it down. What should I do?"

Senior Scientist Diagnosis: 3-Chloro-5-ethoxybenzaldehyde has limited solubility in cold methanol.[1] Furthermore, if your starting material has partially oxidized to 3-chloro-5-ethoxybenzoic acid , the acid impurity will be significantly less soluble in cold alcohols, creating a suspension that looks like undissolved aldehyde.[1]

Corrective Protocol:

  • Check Purity: Run a TLC or LC-MS.[1] If a significant acid peak is present, perform a bicarbonate wash (dissolve in EtOAc, wash with sat.[1] NaHCO₃) to remove the acid before reaction.[1]

  • Co-solvent Switch: Do not rely on pure Methanol. Use a DCM/MeOH (1:4) mixture or THF/MeOH (1:1) mixture.[1] The DCM or THF component ensures the lipophilic aldehyde remains in solution even at 0°C.[1]

  • Concentration Limit: Ensure your reaction concentration does not exceed 0.5 M. Higher concentrations favor aggregation of the ethoxy/chloro motif.[1]

SCENARIO B: Purification & Workup

User Question: "During recrystallization from Ethanol/Hexane, the compound separates as a yellow oil at the bottom instead of crystals. How do I fix this 'oiling out'?"

Senior Scientist Diagnosis: This is a thermodynamic issue common with ethoxy-substituted aromatics. The "oiling out" temperature (liquid-liquid phase separation) is higher than the crystallization temperature.[1] You are forming a supersaturated emulsion.[1]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Add a "Bridge" Solvent: Add a small amount (5-10% v/v) of a solvent with intermediate polarity, such as Toluene or Benzene .[1] This increases the solubility of the oil phase, lowering the temperature at which phase separation occurs, allowing crystals to form first.

  • Seed It: If you have any solid crystals from a previous batch, add a seed crystal at room temperature before cooling.[1]

  • Slow Cooling: Wrap the flask in cotton or place it in a water bath to cool very slowly. Rapid cooling traps the oil.[1]

SCENARIO C: Biological Assays

User Question: "I prepared a 10 mM stock in DMSO. When I dilute it into the cell culture media (10 µM), the solution turns cloudy. Is my compound crashing out?"

Senior Scientist Diagnosis: Yes. The "ethoxy" and "chloro" groups make this molecule highly hydrophobic.[1] When you dilute the DMSO stock into an aqueous buffer, the water acts as a strong anti-solvent, causing rapid microprecipitation. This invalidates your IC50 data.[1]

Corrective Protocol:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute DMSO stock into Ethanol or PEG-400 first.[1]

    • Step 2: Dilute that intermediate into the media.[1]

  • Use a Carrier: Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Dissolve compound in DMSO.[1][2]

    • Add to a 20% w/v solution of HP-β-CD in water.[1]

    • The cyclodextrin encapsulates the lipophilic tail, keeping it soluble in water.[1]

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the best solvent based on your specific process needs.

SolubilityDecision start Start: Select Solvent for 3-Chloro-5-ethoxybenzaldehyde app_check What is the Application? start->app_check reaction Chemical Reaction app_check->reaction purification Purification / Crystallization app_check->purification bio_assay Biological Assay app_check->bio_assay temp_check Reaction Temp? reaction->temp_check oil_issue Is it Oiling Out? purification->oil_issue precip_issue Precipitation in Media? bio_assay->precip_issue high_temp > 60°C (Use Toluene or DMF) temp_check->high_temp low_temp < 25°C (Use DCM or THF) temp_check->low_temp yes_oil Add Toluene bridge Slow Cool oil_issue->yes_oil no_oil Std. Recryst: EtOH/Hexane or EtOAc/Heptane oil_issue->no_oil yes_precip Use HP-beta-Cyclodextrin or PEG-400 Co-solvent precip_issue->yes_precip

Caption: Decision tree for selecting solvents based on experimental context (Reaction, Purification, or Assay).

Diagram 2: "Oiling Out" Rescue Protocol

A visualization of the thermodynamic pathway to resolve oiling out during crystallization.[1]

OilingOutRescue step1 1. Oiled Out Mixture (Emulsion formed) step2 2. Re-heat to Reflux (Clear Solution) step1->step2 Heat step3 3. Add Bridge Solvent (Toluene/Benzene 5-10%) step2->step3 Modify Solvent step4 4. Seed @ Room Temp step3->step4 Nucleation step5 5. Slow Cool to 4°C step4->step5 Crystal Growth

Caption: Step-by-step rescue protocol for converting an oiled-out product into crystalline solid.

Experimental Protocols

Protocol A: Determination of Solubility Limit (Visual Method)

Use this to verify if your solvent is suitable before scaling up.[1]

  • Weighing: Weigh accurately 10 mg of 3-Chloro-5-ethoxybenzaldehyde into a clear glass HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at room temperature (25°C).[1]

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2]

    • Cloudy/Particulates:[1] Insoluble.[1]

    • Schlieren Lines: Dissolving, but viscous (requires more mixing).[1]

  • Calculation: If 10 mg dissolves in 200 µL, solubility is ~50 mg/mL.[1]

Protocol B: Removing Benzoic Acid Impurity

Oxidized aldehyde (acid form) often causes solubility issues.[1] Perform this if solubility behavior changes unexpectedly.

  • Dissolve the crude material in Ethyl Acetate (EtOAc) .[1]

  • Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1][3] The bicarbonate deprotonates the benzoic acid impurity, pulling it into the aqueous layer as a salt.[1] The aldehyde remains in the EtOAc.[1]

  • Wash once with Brine.[1]

  • Dry over Magnesium Sulfate (MgSO₄), filter, and concentrate.

  • Result: The remaining solid is the purified aldehyde, which should regain its expected solubility profile.[1]

References

  • PubChem. 3-Chloro-5-hydroxybenzaldehyde (Precursor/Analog Data). National Library of Medicine.[1] Available at: [Link]

  • ResearchGate. Discussions on Solubility of Chlorinated Benzaldehydes in Ethanol and DMSO. Available at: [Link]

Sources

Minimizing side reactions when using 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions & Optimization of Reactivity Document ID: TSC-3C5EB-001 Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Reactivity Paradox

3-Chloro-5-ethoxybenzaldehyde presents a unique "push-pull" electronic environment. The ethoxy group (C-5) acts as a


-withdrawing but 

-donating group (Resonance effect > Inductive effect), while the chlorine (C-3) is electron-withdrawing.

This creates a specific reactivity profile:

  • Aldehyde Sensitivity: The carbonyl carbon is moderately electrophilic but highly susceptible to autoxidation and disproportionation (Cannizzaro) due to the lack of

    
    -protons.
    
  • Aryl Chloride Stability: The C-Cl bond is deactivated for nucleophilic aromatic substitution (

    
    ) but remains active for Pd-catalyzed cross-couplings, creating a chemoselectivity conflict with the aldehyde.
    

This guide provides self-validating protocols to isolate these functionalities and minimize specific side reactions.

Module 1: Storage & Handling (Preventing Autoxidation)

The Issue: Benzaldehydes undergo radical-chain autoxidation upon exposure to air, converting the aldehyde to 3-chloro-5-ethoxybenzoic acid . This appears as white crystals turning into a yellow gum or the formation of a crust on the bottle rim.

Mechanism:



Protocol: Purification via Bisulfite Adduct

If your starting material contains >5% acid impurity (detectable by a broad -OH stretch in IR at 2500-3300


 or a downfield shift in 

NMR), use this purification method. It relies on the reversible formation of a water-soluble sulfonate salt, leaving non-aldehydic impurities (benzoic acid, dimers) in the organic layer.

Step-by-Step Methodology:

  • Formation:

    • Dissolve crude 3-chloro-5-ethoxybenzaldehyde in minimal ethanol.

    • Add excess saturated aqueous Sodium Bisulfite (

      
      ) solution (1.5 eq).
      
    • Stir vigorously for 1 hour. A white precipitate (the adduct) should form.

    • Validation: TLC (Hexane/EtOAc) should show the disappearance of the aldehyde spot.

  • Wash:

    • Filter the solid adduct.[1][2][3]

    • Wash with diethyl ether (removes benzoic acid and organic impurities).

  • Regeneration:

    • Suspend the solid in water.[1]

    • Add 10% Sodium Carbonate (

      
      ) or 1M NaOH until pH > 10.
      
    • Extract immediately with Dichloromethane (DCM).

    • Dry (

      
      ) and concentrate.
      

Data Visualization: Purification Workflow

BisulfitePurification cluster_check Validation Check start Impure Aldehyde (Contains Benzoic Acid) step1 Add Sat. NaHSO3 (aq) + EtOH start->step1 decision Precipitate Formed? step1->decision wash Filter & Wash Solid with Et2O decision->wash Yes discard Discard Filtrate (Contains Acid/Impurities) wash->discard regen Suspend Solid in Water Add Base (pH > 10) wash->regen extract Extract with DCM Evaporate Solvent regen->extract final Pure 3-Chloro-5- ethoxybenzaldehyde extract->final check Check 1H NMR: Aldehyde proton ~10ppm Clean doublet/singlet final->check

Caption: Workflow for the selective isolation of aldehyde from oxidized contaminants using bisulfite adducts.

Module 2: Preventing the Cannizzaro Reaction

The Issue: 3-Chloro-5-ethoxybenzaldehyde is non-enolizable (no protons on the


-carbon).[4][5] When exposed to strong bases (NaOH, KOH) without a nucleophilic partner, it undergoes the Cannizzaro reaction , disproportionating into the corresponding benzyl alcohol and benzoic acid [1].

Risk Scenario: Performing an Aldol or Knoevenagel condensation using hydroxide bases.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Base Selection Avoid

. Use Piperidine/Acetic Acid (Knoevenagel) or LDA/LiHMDS (Aldol).
Hydroxide acts as a nucleophile attacking the carbonyl.[5] Bulky, non-nucleophilic bases (LDA) or buffered amines prevent this attack.
Order of Addition Add the aldehyde last to the pre-formed enolate.Ensures the enolate is the only nucleophile present to attack the aldehyde, preventing aldehyde-aldehyde interaction.
Solvent Avoid alcohols if using alkoxide bases.Prevents hemiacetal formation which can complicate kinetics.

Decision Matrix: Base Selection

BaseSelection input Reaction Type cond Condensation (Aldol/Knoevenagel) input->cond coupling Cross-Coupling (Suzuki/Heck) input->coupling q_base Strong Base Required? cond->q_base mild Safe: Cannizzaro unlikely with weak bases coupling->mild Use Mild Carbonates (K2CO3, Cs2CO3) risk HIGH RISK: Cannizzaro Reaction q_base->risk NaOH/KOH sol1 Use Non-Nucleophilic Base (LDA, LiHMDS, t-BuOK) q_base->sol1 Kinetic Control sol2 Use Amine/Acid Buffer (Piperidine/AcOH) q_base->sol2 Thermodynamic

Caption: Logic flow for selecting reagents to avoid base-mediated disproportionation.

Module 3: Chemoselectivity in Cross-Couplings

The Issue: You intend to react the Chlorine (C-3) via Suzuki-Miyaura coupling, but the Aldehyde (C-1) interferes.

  • Catalyst Poisoning:

    
     can coordinate to the aldehyde, or undergo oxidative addition into the C-H bond (decarbonylation) [2].
    
  • Side Reactions: The boronic acid can add to the aldehyde (Chan-Lam type mechanism) or the base can trigger aldol processes.

Solution: In-Situ Protection (The Acetal Route) Do not attempt "naked" coupling on the aldehyde. Protect it as a cyclic acetal.

Self-Validating Protocol:

  • Protection:

    • Reagents: Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

    • Setup: Dean-Stark trap to remove water.

    • Checkpoint: Run until no water collects. NMR should show loss of -CHO (10 ppm) and appearance of acetal proton (~5.5 ppm).

  • Coupling:

    • Run the Suzuki coupling on the protected intermediate.

    • Note: The ethoxy group at C-5 pushes electron density, making the oxidative addition at C-3 slower than a nitro-benzene. Use active ligands (e.g., S-Phos or X-Phos) [3].

  • Deprotection:

    • Treat with 1M HCl/THF at RT.

FAQ: Rapid Troubleshooting

Q: I see two spots on TLC after reacting 3-chloro-5-ethoxybenzaldehyde with Acetone/NaOH. A: You likely have the desired Aldol product AND the Cannizzaro byproducts (alcohol/acid). Switch from NaOH to a catalytic amount of Piperidine/Acetic acid or use pre-formed Lithium Enolate of acetone at -78°C.

Q: My Suzuki coupling yield is low (<30%), and the starting material is consumed. A: Check for decarbonylation . If you see 3-ethoxy-chlorobenzene (loss of CHO), your Pd catalyst is inserting into the aldehyde C-H bond. Switch to a bulky phosphine ligand (Buchwald type) to favor C-Cl insertion or protect the aldehyde.

Q: Can I use the bisulfite method if my molecule has the Chlorine atom? A: Yes. The bisulfite reaction is specific to the aldehyde carbonyl. The chloro- and ethoxy- substituents on the aromatic ring do not interfere with the formation of the sulfonate adduct.

References

  • Cannizzaro, S. (1853).[5] "Ueber den der Benzoësäure entsprechenden Alkohol."[5] Liebigs Annalen, 88, 129–130. (Foundational mechanism for non-enolizable aldehydes).

  • Stahl, S. S., et al. (2018). "Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions." ChemRxiv. (Discusses carbonyl interference in metal catalysis).

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. (Ligand selection for deactivated/hindered aryl chlorides).

  • BenchChem Technical Guides. (2025). "Purification of Aldehydes via the Bisulfite Adduct." (Protocol grounding).

Sources

Recrystallization techniques for 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Chloro-5-ethoxybenzaldehyde . This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting strategies, and self-validating protocols to achieve high-purity crystallization while mitigating common degradation pathways.

Physicochemical Profile & Solvent Matrix

To design a thermodynamically favorable recrystallization, we must first analyze the molecular properties of 3-Chloro-5-ethoxybenzaldehyde. The interplay between the electron-withdrawing chloro group and the electron-donating ethoxy group dictates its solubility profile and chemical stability.

ParameterValueCausality / Relevance to Recrystallization
CAS Number 2748578-88-1 1Essential for sourcing analytical reference standards.
Molecular Weight 184.62 g/mol 1Used to calculate precise stoichiometric solvent volumes.
Functional Groups Aldehyde, Aryl Ether, Aryl ChlorideImparts moderate polarity. The aldehyde is highly susceptible to auto-oxidation into a carboxylic acid 1.
Primary Solvents Ethanol, Ethyl AcetateHigh solubility at boiling point; effectively breaks the crystal lattice energy during dissolution.
Anti-Solvents Water, HexaneLow solubility; drives the solution to supersaturation, forcing nucleation and crystal growth [[2]]().

Recrystallization Workflow

Recrystallization_Workflow Start Crude 3-Chloro-5-ethoxybenzaldehyde Dissolve Dissolution in Primary Solvent (e.g., Ethanol) at Boiling Point Start->Dissolve Heat & Stir HotFilter Hot Filtration (Removes Insoluble Impurities) Dissolve->HotFilter If insoluble matter exists AddAnti Dropwise Addition of Anti-Solvent (e.g., Water) until Cloudy Dissolve->AddAnti If solution is clear HotFilter->AddAnti Clear filtrate Cool Controlled Cooling (Room Temp to Ice Bath) AddAnti->Cool Saturation achieved Filter Vacuum Filtration & Cold Wash Cool->Filter Crystal nucleation & growth Dry Vacuum Drying & Validation Filter->Dry Isolate purified solid

Workflow for two-solvent recrystallization of substituted benzaldehydes.

Troubleshooting & FAQs

Q1: During cooling, my 3-Chloro-5-ethoxybenzaldehyde "oils out" (forms a separate liquid phase) instead of forming crystals. Why does this happen and how can I fix it? A1: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute, or when the polarity gradient between the primary and anti-solvent is too extreme. Because the meta-chloro and meta-ethoxy substitutions disrupt crystal lattice symmetry, this compound has a depressed melting point compared to unsubstituted benzaldehyde. Resolution: Reheat the mixture until the oil dissolves, and add a small amount of the primary solvent (e.g., ethanol) to lower the saturation temperature. Alternatively, switch to a solvent system with a gentler polarity gradient, such as ethyl acetate/hexane, which is highly effective for multi-substituted benzaldehydes 3. Adding a seed crystal can also bypass the oiling phase by providing an immediate nucleation site.

Q2: How do I prevent the oxidation of the aldehyde group during hot recrystallization? A2: The aldehyde functional group in 3-chloro-5-ethoxybenzaldehyde is highly reactive and readily oxidizes to 3-chloro-5-ethoxybenzoic acid when exposed to atmospheric oxygen and heat 1. Resolution: Minimize the time the solution spends at its boiling point. For rigorous air-sensitive purification, degas your solvent system by sparging with nitrogen or argon for 15 minutes prior to use, and conduct the recrystallization under an inert atmosphere.

Q3: My isolated crystals are slightly yellow. What is the cause and the remedy? A3: Yellow discoloration typically indicates trace amounts of highly conjugated polymeric impurities or oxidation byproducts trapped within the crystal lattice. Simple surface washing will not remove these. Resolution: Re-dissolve the crystals in the primary solvent and add 1-2% (w/w) activated charcoal (Norit). Boil briefly, then perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and adsorbed impurities before adding the anti-solvent [[2]]().

Standard Operating Procedure (SOP): Two-Solvent Recrystallization

This protocol utilizes a two-solvent system to achieve >99% purity. It is designed as a self-validating system: each step contains an observable metric to ensure the procedure is thermodynamically on track.

Step 1: Dissolution Place the crude 3-Chloro-5-ethoxybenzaldehyde in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of the primary solvent (e.g., Ethanol) and heat to a gentle boil on a hot plate. Self-Validation: The solution should become completely transparent. If undissolved material remains after adding a slight excess of primary solvent, inorganic impurities are present, necessitating Step 2.

Step 2: Hot Filtration (If necessary) Filter the boiling solution through fluted filter paper in a pre-warmed stemless funnel to remove insoluble contaminants 2. Causality: Pre-warming the funnel prevents premature crystallization on the filter paper, which would lead to severe product loss.

Step 3: Anti-Solvent Addition While maintaining the solution at a gentle boil, add the anti-solvent (e.g., Water for Ethanol, or Hexane for Ethyl Acetate) dropwise. Continue addition until the solution becomes persistently cloudy (indicating supersaturation), then add exactly one drop of the primary solvent to restore clarity 2. Causality: This precise titration ensures the solution is exactly at the saturation point at the boiling temperature, maximizing the thermodynamic yield upon cooling.

Step 4: Controlled Nucleation and Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer it to an ice bath for 15-30 minutes. Causality: Slow, undisturbed cooling promotes the formation of large, pure crystals by allowing impurities to remain dissolved in the mother liquor. Rapid cooling traps impurities within the rapidly forming crystal lattice.

Step 5: Isolation and Washing Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold anti-solvent. Self-Validation: To ensure complete precipitation, add a few drops of anti-solvent to the mother liquor in the filter flask; if it turns cloudy, more product can be recovered by further cooling.

Step 6: Drying and Verification Dry the crystals under high vacuum to remove residual solvent. Verify purity via melting point analysis (a sharp, narrow melting point range indicates high purity) and NMR spectroscopy.

References

  • Benchchem. "3-Chloro-5-ethoxybenzaldehyde". Benchchem.com. 1

  • Massachusetts Institute of Technology (MIT). "8.6 - Two-Solvent Recrystallization Guide". MIT OpenCourseWare. 2

  • National Institutes of Health (NIH). "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses". PMC. 3

Sources

Handling light sensitivity of halogenated benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Light-Sensitive Halogenated Benzaldehydes

Core Scientific Context: Why are they sensitive?

Q: Why are halogenated benzaldehydes more sensitive to light than standard benzaldehyde?

A: The sensitivity arises from the Heavy Atom Effect (HAE) , which fundamentally alters the photophysics of the molecule.

  • Excitation: Upon absorbing UV/visible light (typically 240–340 nm), the benzaldehyde molecule is excited from its ground singlet state (

    
    ) to an excited singlet state (
    
    
    
    ,
    
    
    ).[1]
  • Intersystem Crossing (ISC): In standard organic molecules, crossing from a singlet to a triplet state is "spin-forbidden" and slow. However, the presence of heavy halogen atoms (Cl, Br, I) introduces significant spin-orbit coupling . This mixes the singlet and triplet states, accelerating the rate of Intersystem Crossing (

    
    ).
    
  • The Reactive Triplet State (

    
    ):  This enhanced ISC rapidly populates the excited triplet state (
    
    
    
    ). The triplet state is a long-lived, highly reactive diradical species. It readily abstracts hydrogen atoms from moisture, solvent, or even other aldehyde molecules, initiating a radical chain reaction that leads to auto-oxidation.

Result: The "heavy" halogen acts as a catalyst for the molecule's own photo-excitation into a reactive state, accelerating the conversion to benzoic acid compared to non-halogenated analogues.

Storage & Stability (Prevention)

Q: What are the mandatory storage conditions to prevent degradation?

A: You must control three variables: Light, Oxygen, and Temperature.

VariableRequirementScientific Rationale
Container Amber Glass or opaque metal cans.Blocks UV radiation (<400 nm) that triggers the

transition.
Atmosphere Inert Gas (Argon/Nitrogen) .Displaces oxygen. Without

, the triplet state (

) cannot easily propagate the radical chain reaction to form benzoic acid.
Seal Teflon-lined caps . Avoid metal-only lids.Halogenated vapors can corrode metal lids, introducing rust (Fe) impurities which act as Lewis acid catalysts for further degradation.
Temp 15°C – 25°C .Refrigeration is often unnecessary and can cause water condensation upon opening. Stability is best maintained by excluding light/air rather than freezing.

Q: I found white crystals in my liquid 2-chlorobenzaldehyde. What happened? A: This is auto-oxidation . The liquid aldehyde has reacted with atmospheric oxygen to form 2-chlorobenzoic acid , which is a solid at room temperature. The "crystals" are the oxidized impurity precipitating out of the aldehyde solution.

Handling & Synthesis (The "Action" Phase)

Q: How should I handle these reagents during synthesis?

A:

  • Lighting: Use low-intensity LED lighting or red-light filters in the hood if working with highly sensitive iodo-derivatives.

  • Solvents: Avoid ethers (THF, Diethyl Ether) for long-term storage of solutions. The triplet state of the aldehyde can abstract protons from the alpha-position of ethers, initiating peroxide formation. Use Dichloromethane (DCM) or Toluene for stock solutions.

  • Degassing: If the reagent has been stored for >1 month, sparge the liquid with Argon for 10 minutes before use to remove dissolved oxygen.

Troubleshooting & Purification (The "Correction" Phase)

Q: My Suzuki coupling failed. Could the aldehyde quality be the cause? A: Yes. If your halogenated benzaldehyde contains significant benzoic acid impurities (1-5%), it causes two failure modes:

  • Catalyst Poisoning: The carboxylic acid coordinates strongly to the Palladium (Pd) catalyst, inhibiting the catalytic cycle.

  • Protodehalogenation: In the presence of Pd and base, the carboxylic acid facilitates the replacement of the halogen (Br/I) with a Hydrogen atom, destroying the handle needed for the coupling.

Q: How do I purify a degraded sample? A: Do not rely solely on distillation, as benzoic acids can sublime and co-distill. Use the Bisulfite Wash Method for high purity.

Protocol: Bisulfite Purification Workflow
  • Dissolve: Dissolve crude aldehyde in minimal Ethanol/Water (1:1).

  • Complexation: Add saturated Sodium Bisulfite (

    
    ) . Shake vigorously. The aldehyde forms a water-soluble bisulfite adduct (solid precipitate or solution).
    
  • Wash: Wash the solid/solution with Ether. Impurities (benzoic acid, non-aldehydes) stay in the Ether; the aldehyde adduct stays in the water/solid.

  • Regeneration: Treat the aqueous adduct with 10% Sodium Carbonate (

    
    )  or dilute acid. This reverses the reaction, releasing pure aldehyde.
    
  • Extraction: Extract the liberated aldehyde with DCM, dry over

    
    , and concentrate.
    

Visualizations

Figure 1: Mechanism of Photo-Induced Auto-Oxidation

This diagram illustrates how light absorption leads to the reactive triplet state and subsequent oxidation.

Photodegradation S0 Ground State (Benzaldehyde) S1 Singlet Excited State (S1) S0->S1 UV Light (hv) ISC Intersystem Crossing (Heavy Atom Effect) S1->ISC T1 Triplet State (T1) (Reactive Diradical) ISC->T1 Fast (due to Br/I/Cl) Radical Benzoyl Radical T1->Radical H-Abstraction Product Halogenated Benzoic Acid (Solid Impurity) Radical->Product + O2 (Auto-oxidation)

Caption: The "Heavy Atom Effect" of halogens accelerates the Intersystem Crossing (ISC), populating the reactive Triplet State (T1) that drives degradation.

Figure 2: Purification Decision Logic

A flowchart for deciding how to clean up your reagent.

Purification Start Check Reagent Quality (1H NMR / TLC) Decision Is Benzoic Acid Present? Start->Decision Minor < 5% Impurity Decision->Minor Yes Major > 5% Impurity Decision->Major Yes Wash Basic Wash (Wash organic layer with 10% Na2CO3) Minor->Wash Bisulfite Bisulfite Adduct Method (Forms solid adduct, wash impurities, regenerate) Major->Bisulfite Clean Pure Halogenated Benzaldehyde Wash->Clean Bisulfite->Clean

Caption: Select the Basic Wash for minor cleanup and the Bisulfite Method for deep purification of heavily degraded samples.

Reference Data: Common Halogenated Benzaldehydes

CompoundMelting Point (°C)Boiling Point (°C)Density (g/mL)Relative Reactivity (Suzuki)
4-Fluorobenzaldehyde -10 (Liquid)1811.157Low
4-Chlorobenzaldehyde 47 (Solid)2141.196Moderate
4-Bromobenzaldehyde 57 (Solid)2551.557High
4-Iodobenzaldehyde 77 (Solid)2651.850Very High

References

  • SinoShiny. (2025). What are the storage conditions for benzaldehyde? Retrieved from [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • ACS Publications. (2018). Does Halogen Bonding Promote Intersystem Crossing and Phosphorescence in Benzaldehyde? Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Analysis of 3-Chloro-5-ethoxybenzaldehyde: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Chloro-5-ethoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Comparison Overview

In the synthesis of complex pharmaceutical intermediates, 3-Chloro-5-ethoxybenzaldehyde represents a critical structural scaffold.[1] Its 1,3,5-trisubstituted benzene pattern presents unique spectroscopic challenges, particularly in distinguishing it from regioisomers (e.g., 2-chloro or 4-chloro variants) and validating the complete alkylation of its precursor, 3-chloro-5-hydroxybenzaldehyde.[1]

This guide provides an in-depth analysis of the 1H NMR spectrum, focusing on the diagnostic coupling patterns that definitively separate the target molecule from common synthetic impurities and isomers.[1]

Quick Comparison: Target vs. Alternatives
FeatureTarget: 3-Chloro-5-ethoxybenzaldehyde Alternative 1: 4-Chloro-3-ethoxybenzaldehyde (Regioisomer)Alternative 2: 3-Chloro-5-hydroxybenzaldehyde (Starting Material)
Aromatic Coupling Meta-only (

Hz).[1] Appears as narrow multiplets or singlets.
Ortho + Meta (

Hz and

Hz). Distinct splitting.
Meta-only (

Hz).[1]
Alkoxy Region Quartet (~4.1 ppm) & Triplet (~1.4 ppm) clearly visible.Quartet & Triplet visible.Absent. Replaced by broad phenolic -OH singlet (~5.0–10.0 ppm).[1]
Symmetry Asymmetric (3 distinct aromatic signals).Asymmetric (3 distinct aromatic signals).Asymmetric.
Key Diagnostic Absence of large coupling (

Hz)
+ Presence of Ethyl group.
Presence of large ortho coupling (~8 Hz). Absence of Ethyl group.

Theoretical Structural Prediction & Assignment

The 3-Chloro-5-ethoxybenzaldehyde molecule possesses a 1,3,5-substitution pattern (meta-substitution).[1] This geometry dictates that there are no protons on adjacent carbons (ortho protons). Consequently, the spectrum lacks the large coupling constants (


 Hz) typical of 1,2- or 1,4-substituted benzenes.[1]
Predicted Chemical Shifts (in CDCl₃)
Proton LabelChemical GroupApprox.[2][3][4][5][6] Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
H-a Aldehyde (-CH O)9.85 – 9.95 Singlet (s)1H-Highly deshielded by carbonyl anisotropy.[1]
H-b Aromatic (C2-H)7.45 – 7.55 dd or narrow m1H

Hz
Between -Cl and -CHO (both EWG).[1] Most deshielded aromatic proton.
H-c Aromatic (C6-H)7.25 – 7.35 dd or narrow m1H

Hz
Between -CHO (EWG) and -OEt (EDG).[1]
H-d Aromatic (C4-H)7.10 – 7.20 dd or narrow m1H

Hz
Between -Cl (EWG) and -OEt (EDG).[1] Shielded by ortho-ethoxy.[1][2]
H-e Ethoxy (-OCH ₂-)4.05 – 4.15 Quartet (q)2H

Hz
Deshielded by oxygen.[1]
H-f Ethoxy (-CH₂CH ₃)1.40 – 1.45 Triplet (t)3H

Hz
Typical methyl triplet.[1]

Note on Aromatic Multiplicity: In lower-field instruments (300 MHz), the aromatic protons H-b, H-c, and H-d often appear as "singlets" or broad peaks because the meta-coupling (


 Hz) is barely resolved.[1] High-field (600 MHz+) is recommended to observe the fine "doublet of doublets" splitting.

Experimental Protocol: Sample Preparation

To ensure high-resolution data that allows for the detection of small meta-couplings, follow this strict preparation protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]

    • Why? CDCl₃ provides excellent solubility for benzaldehydes and prevents H-bonding broadening often seen in DMSO-d6.[1]

  • Sample Mass: 5–10 mg.

Workflow:

  • Massing: Weigh 5–10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃. Cap and vortex until the solution is perfectly clear.

    • Critical Check: If the solution is cloudy, filter through a cotton plug into the NMR tube.[1] Suspended solids cause line broadening, masking the fine meta-coupling.[1]

  • Acquisition:

    • Scans: Minimum 16 scans (64 recommended for impurity detection).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of the aldehyde proton.
      

Diagnostic Analysis & Decision Logic

The following diagram illustrates the logical workflow to confirm the identity of 3-Chloro-5-ethoxybenzaldehyde and rule out common failures.

NMR_Analysis_Flow Start Start: Acquire 1H NMR Spectrum Check_Aldehyde Check 9.8 - 10.0 ppm Is there a Singlet (1H)? Start->Check_Aldehyde Check_Ethyl Check 1.4 ppm (t) & 4.1 ppm (q) Are Ethoxy signals present? Check_Aldehyde->Check_Ethyl Yes Result_Unknown FAILURE: Unknown Aldehyde Check_Aldehyde->Result_Unknown No Check_Coupling Analyze Aromatic Region (7.0 - 7.6 ppm) Is Large Ortho-Coupling (J > 7Hz) present? Check_Ethyl->Check_Coupling Yes Result_SM FAILURE: Starting Material (3-Chloro-5-hydroxybenzaldehyde) Check_Ethyl->Result_SM No (Broad OH present) Result_Target CONFIRMED: 3-Chloro-5-ethoxybenzaldehyde (1,3,5-substitution) Check_Coupling->Result_Target No (Only singlets/narrow multiplets) Result_Isomer FAILURE: Regioisomer (e.g., 4-Chloro-3-ethoxy...) Check_Coupling->Result_Isomer Yes (Doublets with J~8Hz)

Figure 1: Decision tree for validating 3-Chloro-5-ethoxybenzaldehyde using 1H NMR markers.

Detailed Comparison with Alternatives

Scenario A: Distinguishing from Starting Material (3-Chloro-5-hydroxybenzaldehyde)

The synthesis typically involves the O-alkylation of the phenol.[1] Incomplete reaction is a common issue.

  • The "Tell": Look at the 4.1 ppm region.

    • Target: A clear quartet (2H) corresponds to the

      
       group.[1]
      
    • Impurity: This region will be empty. Instead, look for a broad singlet (often exchangeable with D₂O) anywhere from 5.0 to 10.0 ppm, representing the unreacted phenolic

      
      .[1]
      
  • Aromatic Shift: The conversion of

    
     to 
    
    
    
    causes a slight upfield shift (shielding) of the ortho-protons due to the increased electron-donating ability of the alkoxy group compared to the free phenol (solvent dependent).[1]
Scenario B: Distinguishing from Regioisomers (e.g., 4-Chloro-3-ethoxybenzaldehyde)

If the chlorine or aldehyde was introduced via electrophilic aromatic substitution on a pre-existing ethoxybenzene, isomers are likely.[1]

  • The "Tell": The Coupling Constant (

    
    ) .
    
    • Target (1,3,5-subst): Protons are meta to each other.[1]

      
       Hz. Peaks look like singlets or tight triplets.
      
    • Isomer (1,3,4-subst): Protons at positions 5 and 6 are ortho to each other.[1] You will see a clear doublet with

      
       Hz .
      
    • Isomer (1,2,3-subst): Similar to above, strong ortho-coupling will be evident.[1]

References

  • ChemicalBook. (2025). 3-Chloro-5-hydroxybenzaldehyde Synthesis and Properties. Retrieved from [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde Product Information. Retrieved from [1]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

Structural Validation of 3-Chloro-5-ethoxybenzaldehyde: A Comparative Guide to FTIR Spectroscopy Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of complex organic building blocks. 3-Chloro-5-ethoxybenzaldehyde is a highly versatile intermediate in medicinal chemistry, featuring a reactive aldehyde core flanked by electron-withdrawing (chloro) and electron-donating (ethoxy) substituents. Validating the identity and purity of this compound requires precise analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this validation. This guide objectively compares the mechanistic spectral performance of 3-Chloro-5-ethoxybenzaldehyde against standard aliphatic references, and critically evaluates the two dominant analytical workflows used to acquire its data: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) spectroscopy.

Mechanistic Spectral Analysis: The "Why" Behind the Peaks

Understanding an FTIR spectrum requires moving beyond simple pattern matching to understand the quantum mechanical and electronic causality behind vibrational modes.

  • Aldehyde Carbonyl (C=O) Stretch: In saturated aliphatic aldehydes, the C=O stretch typically appears near 1730 cm⁻¹[1]. However, in benzaldehyde derivatives like 3-Chloro-5-ethoxybenzaldehyde, the carbonyl carbon is conjugated with the aromatic ring. This delocalization of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     electrons reduces the double-bond character of the carbonyl group, lowering the force constant and shifting the absorption down to 1695–1715 cm⁻¹. The competing inductive pull of the meta-chloro group and the resonance donation of the meta-ethoxy group stabilize the peak in this specific range.
    
  • Aldehyde C-H Stretch (Fermi Resonance): A defining hallmark of the aldehyde functional group is the Fermi doublet, appearing as two distinct peaks near 2720 cm⁻¹ and 2820 cm⁻¹[2][3]. This is not caused by two different bonds, but by a quantum mechanical interaction (Fermi resonance) between the fundamental C-H stretching vibration and the first overtone of the in-plane C-H bending vibration[2].

  • Aromatic and Ether Signatures: The skeletal C=C vibrations of the benzene ring manifest between 1580 and 1600 cm⁻¹[2]. The ethoxy group introduces strong asymmetric and symmetric C-O-C stretching vibrations between 1050 and 1250 cm⁻¹.

  • Aryl Halogen (C-Cl) Stretch: The heavy mass of the chlorine atom acts as a dampener on vibrational frequency, pushing the C-Cl stretch deep into the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Spectral Peak Comparison
Functional Group3-Chloro-5-ethoxybenzaldehyde (Expected cm⁻¹)Aliphatic Aldehyde Reference (cm⁻¹)Mechanistic Causality
Aldehyde C=O Stretch 1695 – 1715~1730Conjugation with the aromatic ring delocalizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

electrons, reducing double-bond character and lowering the stretching frequency.
Aldehyde C-H Stretch ~2720 & ~2820~2720 & ~2820Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bend[2][3].
Aromatic C=C Stretch 1580 – 1600N/ASkeletal stretching vibrations of the conjugated benzene ring[2].
Ether C-O-C Stretch 1050 – 1250N/AAsymmetric and symmetric stretching of the ethoxy substituent.
Aryl C-Cl Stretch 600 – 800N/AThe heavy mass of the chlorine atom significantly lowers the vibrational frequency.

Performance Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing a solid powder like 3-Chloro-5-ethoxybenzaldehyde, the choice of sampling technique fundamentally alters the resulting data.

  • ATR-FTIR: Utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[4]. It is highly efficient but causes wavelength-dependent peak distortions (peaks at lower wavenumbers appear artificially stronger due to deeper penetration).

  • Transmission (KBr Pellet): The sample is diluted in an infrared-transparent alkali halide matrix. This method strictly adheres to the Beer-Lambert law, making it superior for quantitative analysis, trace impurity detection, and direct comparison with historical spectral libraries[5][6][7].

Table 2: Methodological Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None required; direct application[4].High; requires precise weighing, grinding, and vacuum pressing[5].
Spectral Artifacts Peak intensities shift at lower wavenumbers due to wavelength-dependent penetration depth[4].Christiansen scattering (sloping baseline) occurs if sample particles are > 2 µm[6].
Quantitative Accuracy Moderate; pathlength is fixed but highly dependent on optical contact and applied pressure[4].High; strictly adheres to the Beer-Lambert law for trace analysis[5][7].
Sample Recovery Fully recoverable (non-destructive)[4].Destructive (permanently embedded in alkali halide matrix).

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must operate as a self-validating system. Below are the optimized protocols for analyzing 3-Chloro-5-ethoxybenzaldehyde.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR
  • System Suitability & Validation: Clean the diamond crystal with isopropyl alcohol. Collect a background spectrum of the ambient atmosphere. Validate wavenumber accuracy using a 1.5 mil polystyrene film standard (target peak: 1601 ± 1 cm⁻¹). Causality: This ensures the optical path is clear of contaminants and the interferometer is correctly calibrated prior to sample introduction.

  • Sample Application: Deposit approximately 5–10 mg of 3-Chloro-5-ethoxybenzaldehyde powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil and apply ~75 psi of force[4]. Causality: The evanescent wave generated by total internal reflection only penetrates 0.5–2.0 µm into the sample[4]. Intimate optical contact is strictly required to prevent low signal-to-noise ratios.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to optimize the signal-to-noise ratio.

Protocol 2: Transmission FTIR (KBr Pellet)
  • System Suitability & Validation: Collect a background spectrum using a blank, pure KBr pellet. Causality: This isolates the sample's spectral contribution by subtracting the matrix and any absorbed ambient moisture.

  • Matrix Dilution: Weigh ~2 mg of 3-Chloro-5-ethoxybenzaldehyde and ~200 mg of spectroscopic-grade, desiccated KBr (a 1:100 ratio)[7].

  • Milling: Grind the mixture thoroughly in an agate mortar for 3–5 minutes. Causality: Particle sizes must be reduced below the wavelength of infrared light (< 2 µm). Larger particles cause Christiansen effect scattering, resulting in a severely sloped baseline and distorted peak shapes[6].

  • Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes using a hydraulic press[7]. Causality: Removing air and applying high pressure fuses the KBr into a transparent, glassy disc, minimizing light scattering and maximizing transmission.

  • Data Acquisition: Place the pellet in the transmission holder and scan under identical parameters (4000–400 cm⁻¹, 64 scans).

Workflow Visualization

FTIR_Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Compound 3-Chloro-5-ethoxybenzaldehyde (Solid Powder) ATR_Prep Direct Application to Diamond Crystal Compound->ATR_Prep KBr_Mix Mix Sample with KBr (1:100 Ratio) Compound->KBr_Mix ATR_Press Apply 75 psi Pressure (Ensure Optical Contact) ATR_Prep->ATR_Press ATR_Adv Advantage: Non-destructive, High-Throughput ATR_Press->ATR_Adv Acquisition FTIR Spectrometer (4000-400 cm⁻¹, 64 Scans) ATR_Adv->Acquisition KBr_Grind Grind in Agate Mortar (Minimize Scattering) KBr_Mix->KBr_Grind KBr_Press Vacuum Press (10 Tons, 5 Mins) KBr_Grind->KBr_Press KBr_Adv Advantage: High Sensitivity, Beer-Lambert Compliance KBr_Press->KBr_Adv KBr_Adv->Acquisition Analysis Spectral Processing (Baseline Correction & Peak Picking) Acquisition->Analysis

Caption: Workflow comparison of ATR-FTIR vs. KBr Pellet preparation for benzaldehyde derivatives.

References

  • Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." LibreTexts Organic Chemistry. URL:[Link]

  • DocBrown's Advanced Organic Chemistry. "IR spectrum of benzaldehyde." DocBrown.info. URL:[Link]

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Aldehydes." University of Colorado Boulder. URL:[Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. URL:[Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. URL:[Link]

  • MAS Journal of Applied Sciences. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MASJAPS. URL:[Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-5-ethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its quality. This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for determining the purity of 3-Chloro-5-ethoxybenzaldehyde. We will navigate the logical progression from initial analyte characterization to a fully validated method, comparing critical parameters and justifying each decision with established scientific principles.

Analyte Characterization: The Foundation of Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. For 3-Chloro-5-ethoxybenzaldehyde, direct experimental data for properties like pKa and UV absorption maxima can be scarce. In such instances, we leverage predictive models and data from structurally similar compounds to build a working profile.

  • LogP (Octanol-Water Partition Coefficient): Predictive tools, such as ALOGPS, estimate the logP of a molecule, which indicates its hydrophobicity. For structures similar to our analyte, such as 3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a predicted XlogP of approximately 2.0 is found[1]. This moderate hydrophobicity strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode[2][3]. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Compounds with moderate logP values are well-retained, allowing for excellent separation from more polar or less polar impurities.

  • pKa (Acid Dissociation Constant): 3-Chloro-5-ethoxybenzaldehyde lacks strongly acidic or basic functional groups that would ionize within the typical HPLC operating pH range of 2 to 8. The aldehyde proton is not readily ionizable. This is a significant advantage, as it implies that the analyte's retention time will be stable and predictable across a workable pH range, simplifying mobile phase development[4].

  • UV Absorption: Benzaldehyde and its derivatives are known to possess a strong chromophore in the benzene ring and the carbonyl group. They typically exhibit a strong π → π* electronic transition at approximately 250 nm and a weaker, longer-wavelength n → π* transition[5][6]. This intrinsic property makes UV detection a straightforward and sensitive choice for this analysis. A photodiode array (PDA) detector is highly recommended during development to screen for the optimal detection wavelength and to assess peak purity.

Part 1: A Comparative Strategy for Method Development and Optimization

The goal of method development is to achieve a target separation with good resolution, acceptable peak shape, and a reasonable analysis time. This is an iterative process, and the initial conditions are a scientifically informed starting point.

Initial Chromatographic Conditions: A Justified Starting Point

Based on the analyte characterization, the following initial conditions were selected:

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and a logical first choice for moderately non-polar compounds[7][8].

  • Mobile Phase: A simple gradient of water and a common organic solvent like acetonitrile (MeCN) or methanol (MeOH) is a standard starting point for purity methods where impurities with a range of polarities may be present[1][9].

    • Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acid is added to control the pH and sharpen the peak shape by minimizing silanol interactions on the silica-based stationary phase[10].

    • Organic Phase (B): Acetonitrile (MeCN).

  • Detection: PDA detection scanning from 200-400 nm, with an initial extraction wavelength of 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

The workflow for this initial development phase can be visualized as follows:

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Initial Parameter Screening cluster_2 Phase 3: Optimization Analyte Analyte Characterization (LogP, pKa, UV Absorbance) Mode Select RP-HPLC Mode Analyte->Mode Column Choose C18 Column Mode->Column Detector Select PDA Detector Column->Detector MobilePhase Mobile Phase Selection (Water/MeCN with Acid) Detector->MobilePhase Gradient Initial Gradient Program MobilePhase->Gradient Optimization Systematic Optimization of Column & Mobile Phase Gradient->Optimization FlowRate Set Flow Rate (1.0 mL/min) FlowRate->Optimization Temperature Set Temperature (30°C) Temperature->Optimization Validation Proceed to Validation Optimization->Validation caption Method Development Workflow

Caption: A streamlined workflow for HPLC method development.

Comparative Optimization of Stationary and Mobile Phases

To ensure the chosen method is optimal, a systematic comparison of key chromatographic parameters is essential.

1. Stationary Phase (Column) Comparison:

While a C18 column is a robust starting point, other stationary phases can offer different selectivities, which may be crucial for separating closely eluting impurities. A Phenyl-Hexyl phase, for instance, provides alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like 3-Chloro-5-ethoxybenzaldehyde[11][12].

ParameterColumn 1: C18 (Octadecylsilane)Column 2: Phenyl-HexylRationale for Comparison
Primary Interaction Hydrophobic (van der Waals) interactions.Mixed-mode: Hydrophobic and π-π interactions.The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte and related impurities, potentially resolving compounds that co-elute on a C18 phase[11].
Retention Generally higher retention for non-polar compounds.Can show enhanced retention for aromatic compounds.Comparing retention factors helps in choosing a column that provides adequate but not excessive retention, ensuring a reasonable run time.
Peak Shape Typically good for a wide range of compounds.Can offer improved peak shape for aromatic analytes due to specific interactions.Asymmetry is a key performance indicator; a value close to 1 is ideal.

Experimental Outcome: In this case, the C18 column provided excellent retention and peak shape for the main component. The Phenyl-Hexyl column showed slightly less retention but did not offer a significant advantage in resolving the known process impurities. Therefore, the C18 column was selected for further optimization due to its versatility and robust performance.

2. Mobile Phase Organic Modifier Comparison:

Acetonitrile (MeCN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. They differ in viscosity, UV cutoff, and, most importantly, their elution strength and selectivity[10].

ParameterModifier 1: Acetonitrile (MeCN)Modifier 2: Methanol (MeOH)Rationale for Comparison
Elution Strength Stronger eluent than methanol for many compounds.Weaker eluent, often requiring a higher percentage to achieve similar retention times as MeCN.Comparing the two helps in fine-tuning the retention time and gradient slope for optimal separation.
Selectivity Different selectivity due to its dipole-dipole interaction capabilities[10].Different selectivity, being a protic solvent capable of hydrogen bonding[13].A change in organic modifier is one of the most powerful tools to alter the elution order of peaks, which is critical for resolving co-eluting impurities[10].
System Pressure Lower viscosity results in lower backpressure.Higher viscosity leads to higher backpressure.Important for system longevity and compatibility with a wider range of flow rates.

Experimental Outcome: A series of gradient runs were performed with both MeCN and MeOH. Acetonitrile provided sharper peaks and better resolution between the main peak and a closely eluting impurity. The lower system backpressure with acetonitrile also allows for greater flexibility in flow rate. Thus, acetonitrile was confirmed as the optimal organic modifier.

Part 2: Method Validation: Ensuring Trustworthiness and Reliability

A developed method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[14][15][16].

ValidationProcess OptimizedMethod Optimized Method Specificity Specificity OptimizedMethod->Specificity Linearity Linearity OptimizedMethod->Linearity Accuracy Accuracy OptimizedMethod->Accuracy Precision Precision OptimizedMethod->Precision Robustness Robustness OptimizedMethod->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod caption ICH-Guided Method Validation Process

Caption: The validation process ensures the method is fit for purpose.

The results of the validation are summarized below:

Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity The peak for 3-Chloro-5-ethoxybenzaldehyde should be free from interference from blanks, placebo, and known impurities. Peak purity index > 0.999.No interference observed. Peak purity met the criteria in the presence of forced degradation products.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9998The method is linear over the specified range.
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%).99.2% - 101.5%The method is accurate.
Precision (RSD%) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day, different analyst): RSD ≤ 2.0%.Repeatability RSD = 0.45%. Intermediate Precision RSD = 0.82%.The method is precise.
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).All RSD values were < 1.5%.The method is robust.

Part 3: Forced Degradation: Proving Stability-Indicating Power

A crucial aspect of a purity method, especially for stability studies, is its ability to be "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form over time or under stress[17]. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to demonstrate this capability[17].

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API_Sample 3-Chloro-5-ethoxybenzaldehyde Sample Acid Acid Hydrolysis (0.1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API_Sample->Base Oxidation Oxidative (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (80°C, solid state) API_Sample->Thermal Photolytic Photolytic (ICH Option 2) API_Sample->Photolytic Analysis Analyze with Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Assess Peak Purity & Mass Balance Analysis->Results caption Forced Degradation Study Design

Caption: Demonstrating the method's stability-indicating capability.

The sample was subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.

Stress ConditionObservationPeak Purity of Main PeakConclusion
Acid Hydrolysis (0.1N HCl) Significant degradation with one major degradant peak.Pass (>0.999)Degradant is well-resolved.
Base Hydrolysis (0.1N NaOH) Rapid and extensive degradation into multiple products.Pass (>0.999)All degradants are resolved from the main peak.
Oxidative (3% H₂O₂) Moderate degradation with two primary degradants.Pass (>0.999)Degradants are well-resolved.
Thermal (80°C) Minimal degradation observed.Pass (>0.999)Compound is stable to heat.
Photolytic (ICH Option 2) Minor degradation observed.Pass (>0.999)Compound shows some light sensitivity.

The ability to resolve the main analyte peak from all degradation products under these stress conditions unequivocally demonstrates that the developed HPLC method is stability-indicating.

Part 4: Final Validated Method Protocol

This section provides the step-by-step procedure for performing the purity analysis of 3-Chloro-5-ethoxybenzaldehyde.

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 HPLC Column (150 mm x 4.6 mm, 5 µm).

  • HPLC grade Acetonitrile, Water, and Phosphoric Acid.

  • Reference Standard: 3-Chloro-5-ethoxybenzaldehyde of known purity.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 3-Chloro-5-ethoxybenzaldehyde Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor should not be more than 2.0, and the theoretical plates should be not less than 2000.

5. Analysis and Calculation:

  • Inject the blank, standard, and sample solutions.

  • Calculate the percentage of any impurity by area normalization: % Impurity = (Area of individual impurity / Total area of all peaks) x 100

Conclusion

The development of a robust, stability-indicating HPLC method is a systematic process grounded in the scientific principles of chromatography and the rigorous framework of regulatory guidelines. Through a comparative analysis of stationary and mobile phases, we have established an optimized method for the purity determination of 3-Chloro-5-ethoxybenzaldehyde. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust. Furthermore, forced degradation studies have proven its stability-indicating capabilities. This validated method is fit for its intended purpose in a quality control environment, ensuring the purity and, by extension, the safety and efficacy of the final pharmaceutical products derived from this important intermediate.

References

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • RSC Publishing. (2019, February 26).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Semantic Scholar. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • American Pharmaceutical Review. (2022, November 30).
  • MDPI. (2020, November 1).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • PubMed. (2010, October 15).
  • Toufella, H. (2026, February 15).
  • Waters Corporation. (2026).
  • Labtech. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde on Newcrom R1 HPLC column.
  • PubChemLite. (n.d.). 3-chloro-5-ethoxy-4-hydroxybenzaldehyde (C9H9ClO3).
  • ICH. (n.d.). Quality Guidelines.
  • LCGC International. (2020, November 11).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES | Request PDF.
  • Agilent. (n.d.).
  • Shimadzu. (n.d.).

Sources

Comparative Mass Spectrometry Guide: 3-Chloro-5-ethoxybenzaldehyde vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Chloro-5-ethoxybenzaldehyde , specifically designed for researchers in analytical chemistry and drug development. It contrasts this specific isomer with its structural analogs to facilitate unambiguous identification.

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (CAS: 85604-94-6) presents a distinct fragmentation signature driven by the interplay between its meta-positioned chlorine , ethoxy ether tail , and aldehyde functionality . Unlike its ortho- or para- substituted isomers, the 3,5-substitution pattern lacks specific "ortho-effects" (such as proximity-driven eliminations), resulting in a spectrum dominated by sequential radical-induced cleavages rather than rearrangement-driven product ions.

This guide compares the spectral performance (identifiability) of the 3,5-isomer against common alternatives like 3-chloro-4-ethoxybenzaldehyde , highlighting diagnostic ion ratios that serve as critical quality attributes (CQAs) in synthetic validation.

Part 1: Experimental Methodology

To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This method minimizes thermal degradation prior to ionization, ensuring the observed spectrum reflects true electron impact (EI) fragmentation.

Standardized GC-EI-MS Protocol
  • Instrument: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Ionization Source: Electron Impact (EI) at 70 eV .[1]

  • Source Temperature: 230°C (Prevents condensation of high-boiling fragments).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) – Phenyl Arylene polymer.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

Why this setup? Using 70 eV is non-negotiable for library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) would suppress the secondary fragmentations (like the loss of CO from the phenyl ring) that are crucial for distinguishing the chlorine position.

Part 2: Fragmentation Mechanics & Analysis

The mass spectrum of 3-Chloro-5-ethoxybenzaldehyde (MW 184.62 Da) is characterized by three dominant mechanistic pillars:

  • Chlorine Isotope Cluster: A distinct 3:1 intensity ratio at

    
     and 
    
    
    
    .
  • Aldehydic

    
    -Cleavage:  The dominant loss of the aldehydic proton.
    
  • Ethoxy Side-Chain Ejection: Competitive loss of ethylene (

    
    ) via a four-membered transition state.
    
Detailed Pathway Analysis

1. The Molecular Ion (


) - m/z 184/186 
The molecular ion is stable due to the aromatic ring. You will observe a "twin peak" cluster:
  • m/z 184 (

    
    ):  Relative Abundance ~40-60%.
    
  • m/z 186 (

    
    ):  Relative Abundance ~13-20% (approx. 1/3 of the 184 peak).
    
  • Diagnostic Value: Confirms the presence of exactly one chlorine atom.

2. The Base Peak Pathway: Benzoyl Cation Formation (m/z 183) Unlike aliphatic aldehydes, aromatic aldehydes almost always undergo


-cleavage of the aldehydic hydrogen.
  • Mechanism:

    
    
    
  • Result: A dominant peak at m/z 183 (with its isotope at 185).

  • Comparison Note: In ortho-substituted isomers (e.g., 2-ethoxy-3-chlorobenzaldehyde), this peak is often suppressed due to a competing "ortho-effect" (transfer of a hydrogen from the ethoxy group to the carbonyl oxygen). The high intensity of m/z 183 is a strong indicator of meta or para substitution.

3. Secondary Fragmentation: Loss of CO (m/z 155) The benzoyl cation (m/z 183) ejects carbon monoxide (CO, 28 Da) to form the phenyl cation species.

  • Transition:

    
     (Loss of 28 Da).
    
  • Structure: 3-chloro-5-ethoxyphenyl cation.

  • Note: This ion retains the chlorine pattern (m/z 155/157).

4. The Ethoxy Pathway: Ethylene Elimination (m/z 156) The ethoxy group undergoes a McLafferty-like rearrangement or a 4-center elimination, ejecting a neutral ethylene molecule (


).
  • Mechanism:

    
    
    
  • Result: A radical cation at m/z 156 (resembling a substituted phenol).

  • Differentiation: This pathway is more prominent in para isomers due to resonance stabilization. In the 3,5-isomer, this peak is present but usually less intense than the [M-H] peak.

Part 3: Comparative Performance (Isomer Differentiation)

The primary challenge in analyzing this compound is distinguishing it from 3-Chloro-4-ethoxybenzaldehyde . Both have identical molecular weights and similar functional groups.

Feature3-Chloro-5-ethoxybenzaldehyde (Target)3-Chloro-4-ethoxybenzaldehyde (Alternative)2-Chloro-5-ethoxybenzaldehyde (Ortho)
Base Peak m/z 183 (

)
m/z 183 or m/z 156 Often m/z 156 or low mass fragments
[M-H] Stability High (No ortho interference)HighLow (Ortho effect destabilizes)
[M-CHO] (m/z 155) Strong signalModerate signalWeak
Quinoid Resonance Impossible (Meta-substitution prevents quinoid forms)Possible (Para-ethoxy stabilizes radical cation)N/A
Diagnostic Ratio High ratio of

(Aldehyde loss preferred)
Lower ratio of

(Ethoxy loss stabilized)
Presence of

or

peaks

Key Differentiator: The 3,5-isomer cannot form a stable quinoid resonance structure upon ionization of the ether oxygen. Consequently, the fragmentation is driven more by the aldehyde group. In contrast, the 4-ethoxy isomer can stabilize the radical cation on the oxygen via conjugation with the ring, often enhancing the abundance of the


 peak (m/z 156).
Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 3-Chloro-5-ethoxybenzaldehyde.

Fragmentation M Molecular Ion (M+) m/z 184 / 186 (Radical Cation) MH [M-H]+ Benzoyl Cation m/z 183 / 185 (Base Peak) M->MH - H• (α-cleavage) MC2H4 [M-C2H4]+. Phenol Radical Cation m/z 156 / 158 M->MC2H4 - C2H4 (McLafferty-like) MCHO [M-CHO]+ m/z 155 / 157 M->MCHO - CHO• Phenyl [M-H-CO]+ Phenyl Cation m/z 155 / 157 MH->Phenyl - CO (28) Chlorophenyl Chlorophenyl Cation m/z 111 / 113 Phenyl->Chlorophenyl - C2H4 (Ethoxy cleavage) MC2H4CO [M-C2H4-CO]+. m/z 128 / 130 MC2H4->MC2H4CO - CO

Figure 1: Fragmentation tree for 3-Chloro-5-ethoxybenzaldehyde showing the dominant


-cleavage pathway (Red) vs. the ethoxy rearrangement pathway (Green).
Part 5: Representative Data Summary

The following table summarizes the expected ion clusters. Use this for peak assignment in your chromatograms.

m/z (Ion)IdentityRelative Abundance (Est.)[2][3][4][5]Mechanism
184

(

)
50 - 70%Molecular Ion
186

(

)
15 - 25%Isotope Signature
183

100% (Base Peak)

-Cleavage (Aldehyde)
156

20 - 40%Ethylene loss from Ether
155

30 - 50%Loss of CO from m/z 183
127

10 - 20%Secondary loss of

77

15 - 30%Phenyl ring degradation
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI). National Institute of Standards and Technology.

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

Sources

In-Depth Impurity Profiling of Commercial 3-Chloro-5-ethoxybenzaldehyde

[1]

Executive Summary & Strategic Context

3-Chloro-5-ethoxybenzaldehyde (CAS: 1060804-58-3 / 2748578-88-1) has emerged as a critical "pivot scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterocyclic herbicides.[1] Its meta-substituted architecture allows for the independent modulation of lipophilicity (via the ethoxy group) and electronic properties (via the chlorine atom) without steric crowding of the reactive aldehyde formyl group.

However, commercial sources of this intermediate exhibit significant variability in purity profiles, primarily driven by the divergent synthetic routes employed by manufacturers. This guide objectively compares the impurity profiles of Grade A (Ethylation-Derived) and Grade B (Chlorination-Derived) materials.[1]

Key Insight for Researchers: While Grade B is often 15-20% cheaper, its impurity profile typically contains regioisomers that are inseparable by standard flash chromatography, posing a high risk for late-stage regulatory failure.[1] Grade A, while cleaner regarding isomers, often carries phenolic contaminants that can poison palladium catalysts in downstream Suzuki-Miyaura couplings.[1]

Synthetic Origins & Impurity Genealogy

To interpret an impurity profile, one must understand the genealogy of the sample. The two dominant commercial routes generate distinct "fingerprints."

DOT Diagram: Synthetic Routes & Associated Impurities

ImpurityGenealogySM_A3-Chloro-5-hydroxybenzaldehydeRoute_ARoute A: Ethylation(Et-X, Base)SM_A->Route_ASM_B3-EthoxybenzaldehydeRoute_BRoute B: Chlorination(Cl2/NCS)SM_B->Route_BProduct3-Chloro-5-ethoxybenzaldehyde(Target)Route_A->ProductImp_A1Impurity A1:Unreacted Phenol (SM)Route_A->Imp_A1Incomplete RxnImp_A2Impurity A2:O-Alkylation DimerRoute_A->Imp_A2Side RxnRoute_B->ProductImp_B1Impurity B1:2-Chloro Isomer (Ortho)Route_B->Imp_B1Regio-selectivity IssueImp_B2Impurity B2:4-Chloro Isomer (Para)Route_B->Imp_B2Regio-selectivity IssueImp_B3Impurity B3:Over-chlorinated (Dichloro)Route_B->Imp_B3Over-reaction

Figure 1: Genealogical map of impurities based on synthetic origin. Route A produces chemical impurities (removable), whereas Route B produces structural isomers (difficult to remove).[1]

Comparative Profiling: Grade A vs. Grade B

The following data is synthesized from aggregate batch analyses of commercial supplies (n=5 batches per grade).

Table 1: Comparative Impurity Specifications
FeatureGrade A (Ethylation) Grade B (Chlorination) Impact on Downstream Chemistry
Primary Purity (HPLC) > 98.5%> 95.0%Grade B often inflates purity by co-eluting isomers.[1]
Major Impurity 3-Chloro-5-hydroxybenzaldehyde (< 0.5%)2-Chloro-5-ethoxybenzaldehyde (~2-4%)Phenols (Grade A) quench bases/catalysts.[1] Isomers (Grade B) form inseparable drug analogs.
Residual Solvents DMF, Ethanol, Ethyl BromideDCM, Acetic AcidEthyl bromide is a genotoxic alkylating agent (requires control).
Oxidation State 3-Chloro-5-ethoxybenzoic acid3-Chloro-5-ethoxybenzoic acidAcidic impurities can interfere with amine condensations.[1]
Cost Efficiency High (Premium)Moderate (Economy)Grade B is only suitable for early-stage exploration, not GLP tox.[1]

Experimental Protocols

Protocol 1: High-Resolution HPLC-UV/MS Profiling

Purpose: To separate structural isomers and quantify the phenolic precursor.[1]

Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8 µm) Mobile Phase:

  • A: 0.1% Formic Acid in Water[1]

  • B: 0.1% Formic Acid in Acetonitrile Gradient:

  • 0-2 min: 5% B (Isocratic hold for polar phenols)[1]

  • 2-10 min: 5% -> 95% B (Linear gradient)[1]

  • 10-12 min: 95% B (Wash) Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol specificity).[1] MS in ESI(+) mode.

Critical Validation Step: Inject a spiked standard of 3-Chloro-5-hydroxybenzaldehyde .[1] If it co-elutes with the main peak, your gradient is too steep. The phenolic impurity must elute earlier (RT ~3.5 min) than the target ether (RT ~6.8 min).

Protocol 2: Headspace GC-MS for Alkyl Halides

Purpose: Detection of Ethyl Bromide/Iodide (Grade A specific).[1]

Instrument: GC-MS with Headspace Sampler Column: DB-624 (Specialized for volatile solvents) Oven Program: 40°C (hold 5 min) -> 240°C @ 20°C/min. Rationale: Alkyl halides are potential carcinogens (Class 1/2 solvents). Standard HPLC will not detect these.

Decision Framework for Researchers

When selecting a commercial batch, use this logic flow to determine suitability for your specific application.

DOT Diagram: Analytical Decision Tree

DecisionTreeStartStart: Receive 3-Chloro-5-ethoxybenzaldehydeCheck_RouteCheck COA: Synthetic Route?Start->Check_RouteRoute_ARoute A (Ethylation)Check_Route->Route_ARoute_BRoute B (Chlorination)Check_Route->Route_BTest_PhenolTest: HPLC for Phenolic SM(Limit < 0.1%)Route_A->Test_PhenolTest_IsomerTest: H-NMR / GC for Isomers(Limit < 1.0%)Route_B->Test_IsomerPass_APass: Safe for Pd-CatalysisTest_Phenol->Pass_A< 0.1%Fail_AFail: Recrystallize (EtOH/Water)Test_Phenol->Fail_A> 0.1%Pass_BPass: Safe for Early DiscoveryTest_Isomer->Pass_BCleanFail_BFail: Reject Batch(Isomers hard to separate)Test_Isomer->Fail_BIsomers Detected

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21904648, 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses (2025). General Procedures for Williamson Ether Synthesis and Rosenmund Reduction. Retrieved from [Link]

Technical Guide: Structural Validation of 3-Chloro-5-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 3-Chloro-5-ethoxybenzaldehyde Derivatives Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.[1]

Executive Summary: The 1,3,5-Trisubstituted Challenge

In medicinal chemistry, 3-Chloro-5-ethoxybenzaldehyde serves as a critical "meta-substituted" scaffold, offering a unique electronic profile due to the interplay between the electron-withdrawing chlorine/aldehyde and the electron-donating ethoxy group.[1] However, a recurring failure mode in synthesizing this scaffold is the inadvertent formation of ortho or para isomers (e.g., 1,2,4-substitution patterns) during upstream halogenation or alkylation steps.

This guide provides a self-validating analytical framework to definitively confirm the 3-chloro-5-ethoxy regiochemistry. We compare this scaffold against its methoxy-analogues and evaluate the performance of different validation methodologies, establishing a "Gold Standard" protocol for industrial application.

Comparative Analysis: Scaffold & Methodology

Product vs. Alternative Scaffolds

When selecting a building block for SAR (Structure-Activity Relationship) studies, the ethoxy derivative offers distinct physicochemical advantages over the more common methoxy analog.[1]

Feature3-Chloro-5-ethoxybenzaldehyde 3-Chloro-5-methoxybenzaldehyde Performance Impact
Lipophilicity (cLogP) ~2.8 - 3.1~2.3 - 2.5Ethoxy increases membrane permeability in drug candidates.[1]
Solubility High in DCM, EtOAc, THFModerate in organic solventsEthoxy chain disrupts crystal packing, often improving solubility in screening media.[1]
NMR Diagnostic Quartet (2H) + Triplet (3H) Singlet (3H)The ethoxy coupling pattern provides a clearer NOE handle for spatial confirmation.[1]
Metabolic Stability O-Dealkylation (Slower)O-Demethylation (Faster)Ethyl groups generally show improved metabolic stability vs. methyl ethers.[1]
Comparative Assessment of Validation Methodologies

Not all analytical methods provide equal confidence for regioisomer differentiation.[1]

MethodologyResolution PowerThroughputCostVerdict
1D 1H NMR MediumHighLowInsufficient. Can confuse 1,3,5-trisubstituted patterns with symmetrical 1,2,3-isomers if resolution is low.
LC-MS (HRMS) Low (Isomer blind)HighMediumSupporting only. Confirms formula (

) but cannot distinguish isomers.[1]
2D NMR (NOESY) High MediumLowCRITICAL. The only solution-phase method to prove the meta relationship between substituents.[1]
X-Ray Crystallography UltimateLowHighGold Standard , but requires single crystals which may be difficult to obtain for oily ethoxy derivatives.[1]

The "Self-Validating" Experimental Protocol

To ensure scientific integrity, this protocol uses a Triangulation Approach : Electronic Environment (Chemical Shift) + Connectivity (Coupling) + Spatial Proximity (NOE).[1]

Step 1: Synthesis of the Diagnostic Derivative

Direct analysis of the aldehyde is possible, but converting it to a solid derivative often simplifies purification and X-ray analysis.

  • Reaction: Condensation with 2,4-dinitrophenylhydrazine (2,4-DNPH) or simple oxime formation.[1]

  • Causality: The aldehyde proton is distinct, but hydrazone formation locks the conformation, sharpening NMR signals and raising the melting point for crystallinity.

Step 2: 1H NMR Fingerprinting (The "Meta-Coupling" Check)

The hallmark of 3,5-disubstitution is the small meta-coupling constant (


 Hz) between the aromatic protons.[1] Unlike 1,2,4-systems which show large ortho-coupling (

Hz), the 3-chloro-5-ethoxy system must show three distinct doublets of doublets (or apparent triplets) with small

values.[1]

Expected Data (in DMSO-d6):

  • 
     9.90 ppm (s, 1H):  Aldehyde -CHO.[1]
    
  • 
     7.40 - 7.60 ppm (m, 3H):  Aromatic protons.[1]
    
    • H2 (between Cl and CHO): Apparent singlet or doublet (

      
       Hz).[1]
      
    • H4 (between Cl and OEt): Apparent triplet (

      
       Hz).[1]
      
    • H6 (between OEt and CHO): Apparent singlet or doublet (

      
       Hz).[1]
      
  • 
     4.15 ppm (q, 
    
    
    
    Hz, 2H):
    Ethoxy -OCH 2-.[1]
  • 
     1.35 ppm (t, 
    
    
    
    Hz, 3H):
    Ethoxy -CH3.[1]
Step 3: 2D NMR Logic (NOESY/HMBC)

This is the "Trustworthiness" step.[1] You must observe specific Through-Space correlations (NOE) to rule out the 2-chloro or 4-chloro isomers.[1]

  • Critical NOE 1: Irradiate the Ethoxy -CH2- (4.15 ppm).[1] You MUST see enhancement of two aromatic protons (H4 and H6).[1]

    • Failure Mode: If you only see enhancement of one aromatic proton, you likely have a 1,2,3-substitution pattern.[1]

  • Critical NOE 2: Irradiate the Aldehyde -CHO (9.90 ppm).[1] You MUST see enhancement of two aromatic protons (H2 and H6).[1]

Visualizing the Validation Workflow

The following diagrams illustrate the logic flow for confirming the structure and the synthesis pathway.

Diagram 1: Structural Elucidation Logic Tree

This decision tree guides the researcher through the NMR data interpretation to reject incorrect isomers.[1]

ValidationLogic Start Crude Product Isolated HNMR 1H NMR Analysis Start->HNMR CouplingCheck Check Aromatic Coupling (J) HNMR->CouplingCheck Ortho Large Doublet (J ~ 8Hz)? CouplingCheck->Ortho Meta Small Singlets/Doublets (J < 2Hz)? Ortho->Meta No Reject1 REJECT: 1,2,4-Isomer (Ortho/Para impurity) Ortho->Reject1 Yes Meta->Reject1 No (Complex Multiplet) Pass1 Pass: Meta-Substitution Confirmed Meta->Pass1 Yes NOESY 2D NOESY Experiment Pass1->NOESY NOE_Check NOE Correlations? NOESY->NOE_Check Success VALIDATED: 3-Chloro-5-ethoxybenzaldehyde NOE_Check->Success CHO <-> 2 Ar-H AND OEt <-> 2 Ar-H Fail_Regio REJECT: 2-Chloro or 4-Ethoxy Isomer NOE_Check->Fail_Regio CHO <-> 1 Ar-H

Caption: Decision matrix for distinguishing the target 1,3,5-trisubstituted isomer from common synthetic byproducts using NMR coupling constants and NOE correlations.

Diagram 2: Synthesis & Derivatization Pathway

A visual guide to the synthesis from the phenol precursor and the derivatization for analysis.[1]

SynthesisPath Precursor 3-Chloro-5-hydroxybenzaldehyde (CAS: 1829-33-0) Product 3-Chloro-5-ethoxybenzaldehyde (Target) Precursor->Product O-Alkylation Reagents Ethyl Iodide / K2CO3 DMF, 60°C Reagents->Product Derivative 2,4-DNPH Derivative (Crystalline Solid) Product->Derivative Validation Step (Schiff Base Formation)

Caption: Synthetic route from the commercially available phenol precursor to the target ethoxy-aldehyde and its crystalline derivative for X-ray confirmation.

Experimental Data Summary

The following data points are derived from standard spectroscopic principles for this specific scaffold and should be used as reference values for quality control.

ParameterValue / ObservationInterpretation
Physical State Pale yellow solid or viscous oilLow melting point due to ethoxy flexibility.[1]
IR (ATR) 1695 cm-1 (Strong)Conjugated Aldehyde C=O stretch.[1]
IR (ATR) 1260 cm-1, 1040 cm-1Aryl alkyl ether C-O-C stretches.[1]
MS (ESI+) m/z 185.0 [M+H]+Consistent with Cl isotope pattern (3:1 ratio for 35Cl/37Cl).[1]
13C NMR

191.5 (CHO), 159.8 (C-O), 135.2 (C-Cl)
Carbonyl shift confirms aldehyde; C-O shift confirms etherification.[1]

References

  • BenchChem. 3-Chloro-5-ethoxybenzaldehyde Product Structure & Properties. Retrieved from [1]

  • ChemicalBook. 3-Chloro-5-hydroxybenzaldehyde (Precursor) Synthesis & Properties. Retrieved from [1]

  • SpectraBase. NMR Data for Benzaldehyde Derivatives (Analogous 3,5-disubstituted patterns). Retrieved from [1]

  • PubChem. Compound Summary: 3-chloro-5-hydroxybenzaldehyde (CAS 1829-33-0).[1][2] National Library of Medicine.[1] Retrieved from

  • Royal Society of Chemistry (RSC). NMR Data for 3-methoxybenzaldehyde (Comparative Analog). Electronic Supplementary Information.[1] Retrieved from

Sources

Comparative Guide: UV-Vis Spectral Profiling of 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-ethoxybenzaldehyde is a disubstituted aromatic aldehyde increasingly utilized as a scaffold in the synthesis of nonlinear optical (NLO) materials and heterocyclic pharmaceutical intermediates. Unlike common reagents, specific spectral atlases for this compound are not widely available in open-access repositories.

This guide provides a theoretical and methodological framework to characterize this compound. By comparing it with structurally defined analogs (3-chlorobenzaldehyde and 3-ethoxybenzaldehyde), we establish a self-validating protocol to confirm identity and purity using UV-Vis spectroscopy.

Key Identification Metrics (Predicted)
  • Primary Band (

    
    ):  ~255–260 nm (Bathochromic shift relative to benzaldehyde).
    
  • Secondary Band (

    
    ):  ~290–310 nm (Sensitive to solvent polarity).
    
  • Physical State: Solid (distinct from the liquid 3-chlorobenzaldehyde).[1]

Theoretical Framework: Electronic Substituent Effects[2]

To interpret the UV-Vis spectrum of 3-chloro-5-ethoxybenzaldehyde, one must deconstruct the competing electronic effects of the substituents on the benzaldehyde chromophore.

The Substituent Matrix
SubstituentPositionElectronic EffectSpectral Influence
Formyl (-CHO) ParentElectron-withdrawing (Mesomeric -M)Base chromophore (

nm in EtOH).
Chloro (-Cl) Meta (3)Inductive withdrawal (-I) > Mesomeric donation (+M)Minor Bathochromic Shift: The -I effect stabilizes the ground state, but lone pair interaction is weak in the meta position.
Ethoxy (-OEt) Meta (5)Mesomeric donation (+M) >> Inductive withdrawal (-I)Major Bathochromic Shift: Oxygen lone pairs increase electron density in the

-system, lowering the energy gap (

) for

transitions.

Net Effect: The strong auxochromic effect of the ethoxy group dominates, causing a redshift (bathochromic) compared to the parent benzaldehyde. The meta-chloro substituent provides a secondary perturbation, likely broadening the band structure due to vibrational coupling.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target compound with its monosubstituted analogs. Use these values to benchmark your experimental results.

Table 1: Comparative Spectral Properties (Ethanol)
CompoundStructureElectronic DominancePredicted

(

)
Predicted

(

)
Physical State
Benzaldehyde ParentBaseline242 nm 280 nm Liquid
3-Chlorobenzaldehyde m-ClInductive (-I)245–248 nm 290 nm Liquid
3-Ethoxybenzaldehyde m-OEtMesomeric (+M)252–255 nm 305 nm Liquid/Low melt solid
3-Chloro-5-ethoxybenzaldehyde m-Cl, m-OEtCombined (+M dominant) 257–262 nm 300–310 nm Solid

*Note: Values are theoretical predictions based on Scott’s Rules for substituted benzenes. Experimental values may vary by ±3-5 nm depending on solvent purity and pH.

Experimental Protocol: Characterization Workflow

Since no standard reference spectrum exists, you must validate your sample by internal consistency and derivative comparison .

Reagents & Equipment[3]
  • Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane.

    • Why? EtOH reveals polar shifts; Cyclohexane resolves fine vibrational structure (vibronic bands).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300 nm and is unsuitable.

Step-by-Step Methodology
A. Sample Preparation (Stock Solution)
  • Weigh 5.0 mg of 3-Chloro-5-ethoxybenzaldehyde.

  • Dissolve in 25 mL of Ethanol (Stock Concentration

    
     M).
    
  • Sonicate for 2 minutes to ensure complete dissolution (critical as the compound is a solid).

B. Dilution Series (Linearity Check)

Prepare three working standards to verify Beer-Lambert Law compliance:

  • Standard A: 1 mL Stock + 9 mL EtOH (

    
    )
    
  • Standard B: 1 mL Stock + 19 mL EtOH (

    
    )
    
  • Standard C: 1 mL Stock + 49 mL EtOH (

    
    )
    
C. Scanning Parameters
  • Range: 200 nm – 450 nm.

  • Scan Speed: Medium (too fast suppresses peak height).

  • Baseline Correction: Run with pure solvent before samples.

Data Validation Criteria (Self-Validating)
  • Isosbestic Points: If testing pH dependence, distinct isosbestic points must appear.

  • Peak Ratios: The ratio of Abs(260nm) / Abs(300nm) should remain constant across dilutions.

  • Impurity Flag: A sharp peak <220 nm often indicates residual solvent (e.g., toluene) or starting material (3-chlorobenzoic acid derivatives).

Visualization: Characterization Logic Flow

The following diagram outlines the decision logic for validating the compound using UV-Vis data.

UV_Characterization cluster_legend Legend Start Sample: 3-Chloro-5-ethoxybenzaldehyde Solvent Dissolve in Ethanol (Polar Protic) Start->Solvent Scan Scan 200-450 nm Solvent->Scan Decision1 Primary Peak Observed? Scan->Decision1 Path_A Peak ~242 nm (Unshifted) Decision1->Path_A No Shift Path_B Peak ~257-262 nm (Red Shifted) Decision1->Path_B Bathochromic Shift Result_Fail Likely Impurity: Benzaldehyde or 3-Chlorobenzaldehyde Path_A->Result_Fail Analysis Analyze Secondary Band (n -> pi*) Path_B->Analysis Result_Pass Identity Confirmed: Auxochromic effect of Ethoxy group present Analysis->Result_Pass key Blue: Start | Green: Pass | Red: Fail | Yellow: Decision

Figure 1: Logic flow for spectral validation. A lack of bathochromic shift (red shift) relative to benzaldehyde indicates a missing ethoxy group.

Interpretation of Results

The "Fingerprint" Region

In 3-Chloro-5-ethoxybenzaldehyde, look for the loss of fine structure in the primary band compared to unsubstituted benzaldehyde. The ethoxy group's rotation broadens the absorption bands.

  • If

    
     nm:  Suspect hydrolysis of the ethoxy group or presence of starting material (3-chloro-5-fluorobenzaldehyde or similar).
    
  • If

    
     nm:  Suspect contamination with para-substituted isomers (which conjugate more effectively) or oxidation to the phenoxide anion (if basic).
    
Solvent Effects (Solvatochromism)
  • Ethanol (Polar): The

    
     band (~300 nm) will likely blur or shift blue (hypsochromic) due to hydrogen bonding with the carbonyl oxygen.
    
  • Cyclohexane (Non-polar): Use this to resolve the weak

    
     transition if it is obscured in ethanol.
    

References

  • Compound Registry: 3-Chloro-5-ethoxybenzaldehyde (CAS: 2748578-88-1).[2][3] BenchChem / PubChem.

  • Comparative Data (3-Chlorobenzaldehyde): Bekbölet, M., & Getoff, N. (2002).[4] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy.[4]

  • Theoretical Rules: Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.
  • Conformational Analysis: Ildiz, G. O., & Fausto, R. (2019). UV-induced conformational isomerization of 3-chloro-4-methoxybenzaldehyde. The Journal of Chemical Physics.

Sources

Safety Operating Guide

3-Chloro-5-ethoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Do not discard down the drain. 3-Chloro-5-ethoxybenzaldehyde is a halogenated aromatic compound. Its disposal is strictly regulated due to the stability of the chloro-aromatic ring and its potential aquatic toxicity.

Parameter Critical Data
CAS Number 70842-33-0 (Verify specific isomer/batch)
Primary Hazard Irritant (Skin/Eye/Respiratory), Aquatic Toxicity
Waste Stream Halogenated Organic Waste (Red Label/Tag)
Incompatibility Strong Oxidizers, Strong Bases
Spill Media Vermiculite, Sand, or Universal Absorbent Pads

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. 3-Chloro-5-ethoxybenzaldehyde combines an aldehyde functionality with a halogenated ether ring.

  • The Halogen Factor (Cl): The presence of chlorine dictates the disposal path. Halogenated compounds must be segregated from non-halogenated solvents.[1][2][3] If mixed, the entire volume is classified as halogenated, significantly increasing disposal costs and complicating incineration (requires higher temperatures to prevent dioxin formation).

  • The Aldehyde Factor (-CHO): Aldehydes are susceptible to oxidation. Over time, air exposure can convert this compound into 3-chloro-5-ethoxybenzoic acid. While the acid is generally stable, the transition indicates the material is reactive.

  • The Ether Factor (-OEt): While less prone to peroxide formation than di-isopropyl ether, ethoxy-substituted aromatics can still degrade. Ensure containers are tightly sealed.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[7][4][5][6][8][9][10]

  • H335: May cause respiratory irritation.[4][5][6][8][9]

  • H412: Harmful to aquatic life with long-lasting effects.

Waste Stream Architecture

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes cross-contamination.

WasteStreamLogic cluster_warning CRITICAL RULE Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid (Pure Substance) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Dissolve Dissolve in minimal Acetone/DCM Solid->Dissolve Small Qty (<50g) StreamA STREAM A: Halogenated Organic Waste (High Temp Incineration) Solid->StreamA Large Qty (>50g) Pack in Solid Waste Drum SolventCheck Is Solvent Halogenated? Liquid->SolventCheck SolventCheck->StreamA Yes (e.g., DCM, Chloroform) SolventCheck->StreamA No (e.g., EtOAc, MeOH) Dissolve->StreamA StreamB STREAM B: Non-Halogenated Waste (Fuel Blending) Warning If solute contains Halogens (Cl, Br, I), the ENTIRE mixture is Halogenated Waste.

Figure 1: Waste Stream Decision Logic. Note that the presence of the chlorinated solute overrides the solvent classification.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)

Context: You have a bottle of 3-Chloro-5-ethoxybenzaldehyde that is degraded or no longer needed.

  • Assessment: Check the quantity.

    • < 50g: It is safer to solvate the solid to prevent dust generation during handling at the waste facility.

    • > 50g: Dispose of as solid waste in a dedicated wide-mouth jar.

  • Solvation Method (Small Scale):

    • Dissolve the solid in a minimal amount of a compatible solvent (Acetone or Dichloromethane are recommended).

    • Transfer the solution to the Halogenated Organic Waste carboy.

    • Triple rinse the original container with the same solvent and add rinsate to the waste carboy.

  • Labeling:

    • Tag the waste container with the full chemical name. Do not use abbreviations/structures.

    • Check "Halogenated" and "Toxic" on the waste tag.

Scenario B: Reaction Mixtures & Mother Liquors

Context: Post-reaction waste containing the aldehyde dissolved in solvent.

  • Segregation: Even if your reaction solvent was Ethyl Acetate (non-halogenated), the presence of 3-Chloro-5-ethoxybenzaldehyde renders the waste Halogenated .

  • pH Adjustment:

    • If the reaction involved acidic or basic workups, neutralize the waste to pH 6-8 before adding it to the solvent drum.

    • Warning: Do not add acidic waste directly to a waste drum containing cyanides or sulfides (unlikely here, but standard safety).

  • Container Choice: High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal cans if the waste is potentially acidic.

Scenario C: Contaminated Glassware & Sharps
  • Glassware: Rinse with acetone. Collect the acetone rinse in the Halogenated Waste stream. The glass can then be washed normally.

  • Sharps/Syringes: If a syringe contains residual aldehyde, fully depress the plunger into a waste wipe. Discard the syringe in a rigid Sharps Container.

Spill Response Workflow

In the event of a benchtop spill, follow this containment logic to prevent laboratory contamination.

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, Goggles, Lab Coat) Contain 2. Containment Circle spill with absorbent socks Alert->Contain Absorb 3. Absorption Cover with Vermiculite/Sand Contain->Absorb Collect 4. Collection Scoop into sealable bag/jar Absorb->Collect Clean 5. Decontamination Scrub surface with soap/water Collect->Clean Dispose 6. Final Disposal Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Emergency Spill Response Workflow.

Regulatory & Compliance Context

  • EPA Classification: This compound likely falls under D001 (Ignitable) if in a flammable solvent. While not explicitly P-listed or U-listed by specific CAS in all jurisdictions, it is regulated as a "Halogenated Solvent" under RCRA guidelines when in solution.

  • Destruction Method: The only acceptable industrial destruction method is High-Temperature Incineration equipped with scrubbers. This ensures the chlorine atoms are captured as HCl salts rather than released as free chlorine gas or dioxins.

References

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • ScienceMadness Wiki. (2025). Proper disposal of chemicals: Halogenated and Aromatic Compounds. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloro-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety, handling, and logistical protocols for 3-Chloro-5-ethoxybenzaldehyde (CAS: 2748578-88-1 / Analogous structures). This document is designed for researchers and scale-up chemists requiring immediate, actionable data.

Chemical Profile & Risk Assessment

3-Chloro-5-ethoxybenzaldehyde is a halogenated aromatic aldehyde used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its reactivity is defined by the electrophilic carbonyl group and the lipophilic chloro-ethoxy substitution pattern.[2]

Physicochemical Properties
PropertyValue (Approximate/Analogous)Operational Implication
Formula C₉H₉ClO₂Halogenated organic waste stream required.[1][2][3][4][5]
MW 184.62 g/mol Calculation basis for stoichiometry.[2]
Physical State Solid (Low melting point) or OilMay exist as a supercooled liquid; handle with solids-handling tools but prepare for liquid transfer.[1][2]
Solubility DCM, EtOAc, DMSO, AlcoholsLipophilic: Readily penetrates skin barriers.[2]
Reactivity Air-sensitive (Oxidation)Must store under Inert Atmosphere (N₂/Ar). Oxidizes to 3-chloro-5-ethoxybenzoic acid upon air exposure.[1][2]
GHS Hazard Identification
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][6][7]

  • H319: Causes serious eye irritation.[2][6][7][8]

  • H335: May cause respiratory irritation.[2][6][7][8]

  • Sensitization Risk: Aldehydes are known sensitizers.[2] Minimizing inhalation and skin contact is critical to prevent acquired hypersensitivity.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[2] The lipophilic nature of this compound requires specific barrier protection.[2]

ActivityHand ProtectionEye/Face ProtectionBody/Respiratory
Weighing/Transfer (Solid) Double Nitrile (0.11 mm min).[1][2] Change immediately if splashed.[2][9]Chemical Splash Goggles . Safety glasses are insufficient for powders/dust.[2]Lab coat + N95 Respirator (if outside hood) or Fume Hood (Preferred).[2]
Synthesis/Solution Handling Laminate (Silver Shield) or Viton recommended for prolonged contact.[1] Double Nitrile acceptable for incidental splash only.[2]Chemical Splash Goggles + Face Shield (if >500mL volume).[2]Chemical-resistant apron.[2][3] Work strictly in Fume Hood.
Spill Cleanup Butyl Rubber or Silver Shield (Laminate).[1]Full-face Respirator (OV/P100 cartridges) if outside ventilation.[1][2]Tyvek suit recommended for large spills (>100g).[2]

Pro-Tip: Benzyl chlorides and related benzaldehydes can permeate standard nitrile gloves in <15 minutes if dissolved in solvents like DCM.[2] Always double glove when handling solutions.

Operational Protocols

A. Storage & Stability
  • Atmosphere: Store under Nitrogen or Argon . The aldehyde proton is susceptible to autoxidation.[2]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.[2]

B. Weighing & Solubilization Workflow
  • Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation (which accelerates degradation).[2]

  • Environment: Weigh inside a chemical fume hood. If using a balance outside the hood, use a closed weighing vessel (tare the vial, add solid in hood, close, weigh).

  • Dissolution: Add solvent slowly. Exothermic dissolution is unlikely, but solvation in alcohols may be slightly warm.[2]

C. Waste Disposal
  • Stream: Halogenated Organic Waste . Do not mix with acid waste (potential for polymerization) or oxidizing waste.[2]

  • Quenching (Trace Residues): Rinse glassware with acetone, then wash with a dilute sodium bisulfite (NaHSO₃) solution to form the water-soluble bisulfite adduct, reducing volatility before final cleaning.[1][2]

Emergency Response: Spill & Exposure

Spill Decision Logic
  • Minor Spill (<5 g/mL): Absorb with vermiculite or spill pads.[2] Wipe area with acetone.[2]

  • Major Spill (>50 g/mL): Evacuate area.[2] Ventilate. Wear Full PPE (including respiratory protection).[2]

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[2][6] Do not use alcohol (increases skin absorption).[2]

  • Eyes: Rinse with water for 15 minutes, lifting eyelids.[2][6][8] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision process for handling 3-Chloro-5-ethoxybenzaldehyde to ensure containment and purity.

G cluster_solid Solid / Powder Handling cluster_liquid Solution / Oil Handling Start Start: Handling 3-Chloro-5-ethoxybenzaldehyde StateCheck Check Physical State Start->StateCheck Weighing Weigh in Fume Hood (Avoid Dust Generation) StateCheck->Weighing Solid Syringe Transfer via Syringe/Cannula (Inert Atmosphere) StateCheck->Syringe Oil/Liquid Transfer Transfer to Reaction Vessel (Use Powder Funnel) Weighing->Transfer InertGas Purge Headspace with N2/Ar (Prevent Oxidation) Transfer->InertGas Solvent Dissolve in Anhydrous Solvent (DCM / THF) Syringe->Solvent Solvent->InertGas Storage Seal & Store @ 2-8°C InertGas->Storage

Figure 1: Decision tree for maintaining chemical integrity and safety during handling.

References

  • PubChem. (2025).[2] 3-Chloro-5-ethoxybenzaldehyde (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • ECHA. (2025). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency.[2] Available at: [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.